L-Aspartic acid-15N,d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
1308264-52-9 |
|---|---|
分子式 |
C4H7NO4 |
分子量 |
137.11 g/mol |
IUPAC名 |
(2S)-2-(15N)azanyl-2,3,3-trideuteriobutanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D,5+1 |
InChIキー |
CKLJMWTZIZZHCS-GJISNYTCSA-N |
異性体SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)O)[15NH2] |
正規SMILES |
C(C(C(=O)O)N)C(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
L-Aspartic acid-15N,d3: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide explores the fundamental properties and applications of L-Aspartic acid-15N,d3, a stable isotope-labeled amino acid crucial for metabolic research. This document provides a comprehensive overview of its chemical and physical characteristics, synthesis, and its application in advanced analytical techniques.
Core Properties of this compound
This compound is a non-essential amino acid where the nitrogen atom is replaced with its stable isotope, ¹⁵N, and three hydrogen atoms are substituted with deuterium (d3). This isotopic labeling makes it a powerful tool for tracing the metabolic fate of aspartic acid in biological systems without introducing radioactive materials.
Physicochemical Data
| Property | Value | Reference |
| Chemical Formula | C₄H₄D₃¹⁵NO₄ | |
| Linear Formula | HO₂CCD₂CD(¹⁵NH₂)CO₂H | |
| Molecular Weight | 137.11 g/mol | |
| CAS Number | 1308264-52-9 | |
| Isotopic Purity | ≥98 atom % ¹⁵N, ≥98 atom % D | [1] |
| Appearance | Solid | |
| Melting Point | >300 °C (decomposes) | |
| Optical Activity | [α]25/D +25.0°, c = 2 in 5 M HCl | |
| Storage | Store at room temperature, protected from light and moisture. | [1] |
Structural Information
| Identifier | Value |
| SMILES | [2H]C([2H])(C(=O)O)--INVALID-LINK--([15NH2])C(=O)O |
| InChI | InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D,5+1 |
Synthesis and Manufacturing
The synthesis of this compound involves a multi-step process combining isotopic labeling techniques. While specific proprietary methods may vary between manufacturers, the general approach involves:
-
Deuteration: L-Aspartic acid is treated with a deuterium source, such as a deuterated inorganic acid or an alkali metal deuteroxide, to replace the protons at the 2 and 3 positions with deuterium.[2][3]
-
¹⁵N-Labeling: The nitrogen is incorporated using an enzymatic synthesis. This is often achieved using a recombinant aspartase that catalyzes the addition of ¹⁵N-labeled ammonia to fumaric acid.[4]
This combination of chemical and enzymatic methods allows for the production of L-Aspartic acid with high isotopic enrichment.
Applications in Research
The primary application of this compound lies in metabolic research, particularly in the fields of metabolomics, proteomics, and metabolic flux analysis.[1] Its stable isotopes allow for the precise tracing of aspartic acid's journey through various metabolic pathways.
Experimental Protocols: An Overview
While specific protocols are highly dependent on the experimental setup and research question, the following provides a general workflow for using this compound in metabolic studies.
1. Cell Culture and Isotope Labeling:
-
Cells or organisms of interest are cultured in a defined medium.
-
A known concentration of this compound is introduced into the medium.
-
The system is incubated for a specific period to allow for the uptake and metabolism of the labeled amino acid.
2. Metabolite Extraction:
-
Cells or tissues are harvested, and metabolism is quenched, often using cold solvents like methanol or acetonitrile.
-
Metabolites are extracted using appropriate solvent systems to separate polar and non-polar compounds.
3. Analytical Detection:
-
The extracted metabolites are analyzed using either Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
-
NMR Spectroscopy: Provides detailed information about the structure and isotopic labeling patterns of metabolites. ¹H, ¹³C, and ¹⁵N NMR are commonly used.[5][6] The presence of the ¹⁵N and deuterium labels allows for specific detection and quantification of aspartate-derived metabolites.
-
Mass Spectrometry: Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS is used to identify and quantify the isotopologues of various metabolites.[7] The mass shift introduced by the ¹⁵N and deuterium atoms allows for the differentiation of labeled from unlabeled molecules.
-
4. Data Analysis and Pathway Mapping:
-
The data from NMR or MS is processed to determine the extent of isotope incorporation into different metabolites.
-
This information is then used to map the flow of the labeled aspartic acid through metabolic pathways and to calculate metabolic fluxes.[8][9]
Metabolic Pathways of Aspartic Acid
Aspartic acid is a central metabolite involved in numerous key biochemical pathways. This compound can be used to trace its involvement in:
-
Amino Acid Synthesis: Aspartate is a precursor for the synthesis of several other amino acids, including asparagine, lysine, methionine, and threonine.
-
Urea Cycle: It donates a nitrogen atom for the synthesis of argininosuccinate, a crucial step in the detoxification of ammonia.
-
Gluconeogenesis: Aspartate can be converted to oxaloacetate, an intermediate in the synthesis of glucose.
-
TCA Cycle (Krebs Cycle): Through its conversion to oxaloacetate and fumarate, aspartate plays a role in cellular energy production.
-
Purine and Pyrimidine Synthesis: The nitrogen atom from aspartate is incorporated into the rings of purines and pyrimidines, the building blocks of DNA and RNA.
Visualizations
Experimental Workflow for Stable Isotope Tracing
Caption: A generalized workflow for metabolic studies using stable isotope tracing.
Key Metabolic Pathways of Aspartic Acid
Caption: The central role of L-Aspartic Acid in various metabolic pathways.
References
- 1. L-Aspartic acid (2,3,3-Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-6931-0.5 [isotope.com]
- 2. Deuterated amino acids. 3. Synthesis of DL-Aspartic-2,3,3-d-3 acid, L-glutamic-2,3,3,4,4-d-5 acid, L-asparagine-2,3,3-d-3, and L-Glutamine-2,3,3,4,4-d-5 1,2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3699158A - Selective deuteration of tyrosine, aspartic and glutamic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Isotopic Purity of L-Aspartic acid-¹⁵N,d₃
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of L-Aspartic acid-¹⁵N,d₃, a stable isotope-labeled amino acid crucial for various applications in biomedical research, including metabolic studies and as an internal standard in quantitative mass spectrometry. This document is intended for researchers, scientists, and drug development professionals.
Synthesis of L-Aspartic acid-¹⁵N,d₃
The synthesis of L-Aspartic acid-¹⁵N,d₃ involves a multi-step process that combines chemical and enzymatic methods to introduce both deuterium and ¹⁵N isotopes. A plausible synthetic route involves the initial chemical synthesis of deuterated L-aspartic acid, followed by an enzymatic step to introduce the ¹⁵N label.
1.1. Chemical Synthesis of DL-Aspartic-2,3,3-d₃ Acid
A common approach for the synthesis of DL-Aspartic-2,3,3-d₃ acid involves the alkylation of a malonic ester derivative with a deuterated starting material. The following protocol is adapted from established methods for deuterated amino acid synthesis.[1][2]
Experimental Protocol:
-
Preparation of Ethyl Bromoacetate-d₂: Acetic acid-d₄ is brominated to yield bromoacetic acid-d₃, which is then esterified to produce ethyl bromoacetate-d₂.
-
Alkylation of Diethyl Phthalimidomalonate: Diethyl phthalimidomalonate is reacted with the prepared ethyl bromoacetate-d₂ in the presence of a base (e.g., sodium ethoxide) in an appropriate solvent like ethanol.
-
Hydrolysis and Decarboxylation: The resulting triester is then subjected to acidic hydrolysis (e.g., with HCl or HBr) which cleaves the phthalimido group and hydrolyzes the ester groups. Subsequent heating leads to decarboxylation to yield DL-aspartic-2,3,3-d₃ acid.
-
Purification: The final product is purified by recrystallization from a suitable solvent system, typically an ethanol/water mixture.
1.2. Enzymatic Synthesis of L-Aspartic acid-¹⁵N,d₃
The stereospecific introduction of the ¹⁵N-amino group is efficiently achieved using an enzymatic reaction catalyzed by aspartase (L-aspartate ammonia-lyase). This enzyme catalyzes the reversible addition of ammonia to the double bond of a fumarate derivative. To synthesize the target molecule, a deuterated fumaric acid precursor is required, which can be obtained from the chemically synthesized DL-Aspartic-2,3,3-d₃ acid.
Experimental Protocol:
-
Preparation of Fumaric acid-2,3-d₂: The synthesized DL-Aspartic-2,3,3-d₃ acid can be converted to fumaric acid-2,3-d₂ through a deamination reaction.
-
Enzymatic Amination: The enzymatic reaction is carried out in an aqueous buffer solution (e.g., Tris-HCl, pH 8.5) containing fumaric acid-2,3-d₂, a ¹⁵N-labeled ammonia source such as ¹⁵NH₄Cl (with an isotopic purity of >99%), and the aspartase enzyme.[3] The reaction mixture is incubated at an optimal temperature for the enzyme (e.g., 37°C).
-
Reaction Monitoring and Termination: The progress of the reaction can be monitored by measuring the decrease in fumarate concentration spectrophotometrically at 240 nm.[3] Once the reaction reaches equilibrium, it is terminated by heating to denature the enzyme.
-
Purification: The denatured enzyme is removed by centrifugation. The supernatant containing L-Aspartic acid-¹⁵N,d₃ is then purified using ion-exchange chromatography.
Quantitative Data
The following tables summarize typical quantitative data for the synthesis and purity of isotopically labeled L-Aspartic acid.
Table 1: Synthesis Yields
| Step | Starting Material | Product | Typical Yield (%) | Reference |
| Chemical Synthesis of DL-Aspartic-2,3,3-d₃ Acid | Diethyl Phthalimidomalonate | DL-Aspartic-2,3,3-d₃ Acid | ~59 | [2] |
| Enzymatic Synthesis of ¹⁵N-L-Aspartic Acid | Fumaric Acid & ¹⁵NH₄Cl | ¹⁵N-L-Aspartic Acid | >95 | [4] |
Table 2: Isotopic and Chemical Purity
| Product | Isotopic Enrichment (Atom % D) | Isotopic Enrichment (Atom % ¹⁵N) | Chemical Purity (%) | Reference |
| L-Aspartic acid (2,3,3-D₃, 98%; ¹⁵N, 98%) | 98 | 98 | >98 | [5][6] |
| ¹⁵N-L-Aspartic Acid (from enzymatic synthesis) | N/A | >99 | >99 | [3] |
| DL-Aspartic-2,3,3-d₃ Acid | >98 | N/A | >98 | [1] |
Experimental Workflows and Signaling Pathways
3.1. Chemical Synthesis Workflow
3.2. Enzymatic Synthesis Workflow
References
- 1. Deuterated amino acids. 3. Synthesis of DL-Aspartic-2,3,3-d-3 acid, L-glutamic-2,3,3,4,4-d-5 acid, L-asparagine-2,3,3-d-3, and L-Glutamine-2,3,3,4,4-d-5 1,2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. L-Aspartic acid (2,3,3-Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-6931-0.5 [isotope.com]
- 6. L-ASPARTIC ACID | Eurisotop [eurisotop.com]
L-Aspartic acid-15N,d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the stable isotope-labeled amino acid, L-Aspartic acid-15N,d3, including its key properties, relevant experimental applications, and a representative metabolic pathway. This isotopically enriched compound serves as a valuable tool in a range of research and development applications, from metabolic flux analysis to drug discovery.
Core Properties and Identification
This compound is a form of L-Aspartic acid that has been isotopically labeled with both a nitrogen-15 (¹⁵N) atom and three deuterium (d3) atoms. This labeling provides a distinct mass signature, making it an ideal tracer for metabolic studies and a reliable internal standard for quantitative mass spectrometry-based analyses.
Quantitative Data Summary
| Property | Value | References |
| CAS Number | 1308264-52-9 | [1] |
| Molecular Weight | 137.11 g/mol | |
| Alternate Molecular Weight | 137.12 g/mol | [1] |
| Unlabeled CAS Number | 56-84-8 | [1][2] |
| Unlabeled Molecular Weight | 133.10 g/mol | [2] |
| Chemical Formula | HO₂CCD₂CD(¹⁵NH₂)CO₂H |
Experimental Applications and Protocols
This compound is primarily utilized in studies involving metabolic pathway analysis, proteomics, and as an internal standard in pharmacokinetic studies. The introduction of stable isotopes allows for the precise tracking and quantification of aspartate and its metabolic derivatives within complex biological systems.
General Protocol for In Vitro Metabolic Labeling
This protocol outlines a general procedure for using this compound to trace its incorporation into cellular metabolites.
1. Cell Culture and Treatment:
- Culture cells of interest to the desired confluency in standard growth medium.
- Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
- Replace the standard growth medium with a medium containing a known concentration of this compound. The final concentration will depend on the specific cell type and experimental goals.
- Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled aspartate.
2. Metabolite Extraction:
- After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled aspartate.
- Quench metabolic activity by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
3. Sample Analysis by Mass Spectrometry:
- Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
- Monitor for the mass shift corresponding to the incorporation of ¹⁵N and deuterium atoms into downstream metabolites.
- Quantify the abundance of labeled and unlabeled metabolites to determine metabolic flux.
Metabolic Pathway of L-Aspartic Acid
L-Aspartic acid is a non-essential amino acid that plays a crucial role in central carbon and nitrogen metabolism. It is a key intermediate in the urea cycle and the citric acid cycle, and a precursor for the biosynthesis of other amino acids and nucleotides. The diagram below illustrates a simplified overview of the central metabolic pathways involving L-Aspartic acid.
References
A Technical Guide to L-Aspartic Acid-15N,d3 for Researchers and Drug Development Professionals
Introduction
L-Aspartic acid-15N,d3 is a stable isotope-labeled (SIL) amino acid that serves as a powerful tool in various research and development applications, particularly in the fields of metabolomics, proteomics, and biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of both a heavy nitrogen isotope (¹⁵N) and deuterium (d3) provides a distinct mass shift, enabling precise tracking and quantification of aspartic acid and its metabolic products in complex biological systems. This guide provides an in-depth overview of commercially available this compound, its applications, and a generalized experimental protocol for its use.
Commercial Suppliers and Product Specifications
Several reputable suppliers offer this compound for research purposes. The table below summarizes the key quantitative data from prominent commercial sources, facilitating a comparative analysis for procurement.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Isotopic Enrichment | Chemical Purity | Applications |
| Sigma-Aldrich | L-Aspartic acid-¹⁵N,2,3,3-d3 | 1308264-52-9 | 137.11 | 98 atom % ¹⁵N, 98 atom % D | Not specified | Bio NMR[1] |
| Cambridge Isotope Laboratories, Inc. (CIL) | L-Aspartic acid (2,3,3-D₃, 98%; ¹⁵N, 98%) | 1308264-52-9 | 137.12 | 98% (D), 98% (¹⁵N) | ≥98% | Biomolecular NMR, Metabolism, Metabolomics, Proteomics[2] |
| MedChemExpress | This compound | 1308264-52-9 | Not specified | Not specified | Not specified | Tracer, Internal standard for NMR, GC-MS, or LC-MS[3] |
| Eurisotop (Distributor for CIL) | L-ASPARTIC ACID (2,3,3-D3, 98% 15N, 98%) | 1308264-52-9 | Not specified | 98% (¹⁵N), 98% (D) | 98% | Not specified[4] |
Key Applications and Experimental Considerations
This compound is a versatile tool for researchers. Its primary applications include:
-
Metabolic Flux Analysis: As a metabolic tracer, it allows for the elucidation of metabolic pathways involving aspartic acid. By tracking the incorporation of the heavy isotopes into downstream metabolites using mass spectrometry (MS) or NMR, researchers can quantify the flux through various biochemical reactions.
-
Quantitative Proteomics: In methodologies like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), this compound can be used to label proteins. This enables the relative or absolute quantification of protein expression levels between different experimental conditions.
-
Biomolecular NMR: The ¹⁵N label is particularly useful in NMR spectroscopy to study protein structure, dynamics, and binding interactions.[5]
Experimental Protocol: Metabolic Tracing in Cell Culture using this compound
This section outlines a generalized protocol for a metabolic tracing experiment in cultured cells.
1. Cell Culture and Labeling:
-
Culture cells in a standard growth medium. For the experiment, replace the standard medium with a custom medium that is deficient in aspartic acid but supplemented with a known concentration of this compound.
-
The concentration of the labeled aspartic acid should be optimized for the specific cell line and experimental goals.
-
Incubate the cells for a predetermined period to allow for the uptake and incorporation of the labeled amino acid into cellular metabolites and proteins. Time-course experiments are often recommended to monitor the dynamics of metabolic pathways.
2. Sample Preparation:
-
Following incubation, harvest the cells. Rapidly quench metabolism to prevent further enzymatic activity. This can be achieved by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold solvent, such as a methanol/water mixture.
-
Lyse the cells and extract the metabolites. The choice of extraction solvent will depend on the polarity of the target metabolites.
-
For proteomic analysis, a separate protein extraction protocol should be followed, which may involve cell lysis in a buffer containing detergents and protease inhibitors.
3. Analytical Measurement (LC-MS/MS):
-
Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Separate the metabolites using a suitable chromatography column and gradient.
-
Detect the labeled and unlabeled metabolites using a mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted analysis, or in a full scan mode for untargeted metabolomics.
-
The mass shift due to the ¹⁵N and d3 labels will allow for the specific detection and quantification of metabolites derived from the supplemented this compound.
4. Data Analysis:
-
Process the raw LC-MS/MS data to identify and quantify the labeled metabolites.
-
Calculate the fractional enrichment of the heavy isotopes in the target metabolites.
-
Use this information to model the metabolic flux through the relevant pathways.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical metabolic tracing experiment using this compound.
References
- 1. L -Aspartic acid-15N,2,3,3-d3 15N 98atom , D 98atom 1308264-52-9 [sigmaaldrich.com]
- 2. L-Aspartic acid (2,3,3-Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-6931-0.5 [isotope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-ASPARTIC ACID | Eurisotop [eurisotop.com]
- 5. L-Aspartic acid (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-718-1 [isotope.com]
An In-depth Technical Guide to Isotopic Labeling in Amino Acids for Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling of amino acids has become an indispensable tool in modern biological research, offering a powerful lens through which to observe the intricate and dynamic world of proteins. By replacing naturally occurring isotopes with their heavier, stable counterparts, researchers can introduce a "mass signature" into amino acids, allowing for the precise tracking and quantification of proteins within complex biological systems. This technique has revolutionized fields such as proteomics, metabolomics, and drug discovery by enabling the detailed analysis of protein expression, turnover, post-translational modifications, and protein-protein interactions.[][2][3]
This technical guide provides a comprehensive overview of the core principles, experimental protocols, and key applications of isotopic labeling in amino acids. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage these powerful techniques in their work.
Core Principles of Isotopic Labeling
Isotopic labeling involves the incorporation of stable, non-radioactive isotopes into molecules of interest.[2] The most commonly used stable isotopes in amino acid labeling are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H or D), and Oxygen-18 (¹⁸O).[][4] These heavier isotopes are chemically identical to their more abundant, lighter counterparts (e.g., ¹²C, ¹⁴N, ¹H, ¹⁶O) but can be distinguished by mass spectrometry (MS) due to their difference in mass.[]
The fundamental principle behind quantitative proteomics using isotopic labeling is the comparison of the relative abundance of "light" (unlabeled) and "heavy" (labeled) forms of the same peptide.[5][6] This allows for the precise quantification of changes in protein expression or modification levels between different experimental conditions.
There are three primary strategies for introducing isotopically labeled amino acids into proteins:
-
Metabolic Labeling: Cells are cultured in a medium where one or more essential amino acids are replaced with their heavy isotope-labeled counterparts. As cells grow and synthesize new proteins, these heavy amino acids are incorporated into the proteome. The most prominent metabolic labeling technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[4][7]
-
Chemical Labeling: This post-translational approach involves the chemical modification of specific amino acid residues with isotope-coded tags. While not a direct labeling of the amino acid backbone during synthesis, it is a widely used quantitative proteomics strategy.[4][8]
-
Cell-Free Protein Synthesis: Labeled amino acids are directly incorporated into a target protein using an in vitro transcription and translation system. This method offers a high degree of control and is particularly useful for producing labeled proteins that are difficult to express in vivo.[4][9]
Quantitative Data in Isotopic Labeling
The precision of quantitative proteomics relies on the accurate measurement of mass differences imparted by isotopic labels. The following tables summarize key quantitative data relevant to isotopic labeling experiments.
Table 1: Common Isotopically Labeled Amino Acids and Their Mass Shifts
This table details the mass increase for commonly used isotopically labeled amino acids in SILAC experiments.
| Labeled Amino Acid | Isotopic Composition | Mass Shift (Da) |
| Arginine | ¹³C₆ | +6.0201 |
| Arginine | ¹³C₆, ¹⁵N₄ | +10.0083 |
| Lysine | ⁴,⁴,⁵,⁵-D₄ | +4.0251 |
| Lysine | ¹³C₆ | +6.0201 |
| Lysine | ¹³C₆, ¹⁵N₂ | +8.0142 |
| Leucine | D₃ | +3.0188 |
| Proline | ¹³C₅, ¹⁵N₁ | +5.9969 |
Note: Mass shifts are calculated based on the difference between the monoisotopic mass of the labeled and unlabeled amino acid.
Table 2: Typical Incorporation Efficiencies in SILAC Experiments
Metabolic labeling efficiency is crucial for accurate quantification. It is defined as the percentage of the proteome that has successfully incorporated the heavy amino acids. Generally, an incorporation efficiency of >95% is considered optimal.[5]
| Cell Line | Labeled Amino Acids | Incorporation Efficiency (%) | Reference |
| HeLa | ¹³C₆-Arginine, ¹³C₆-Lysine | >97% | [10] |
| HEK293 | ¹³C₆-Lysine, ¹³C₆,¹⁵N₄-Arginine | ~90% | [11] |
| Neuroblastoma BE(2)-M17 | ¹³C₆-Lysine, ¹³C₆,¹⁵N₄-Arginine | ~92% | [12] |
| KPL-4 (Breast Cancer) | ¹³C₆,¹⁵N₄-Arginine, ¹³C₆,¹⁵N₂-Lysine | >95% | [13] |
Table 3: Example of Quantitative Proteomics Data from a SILAC Experiment
This table illustrates typical output from a SILAC experiment comparing the proteomes of two cell populations (e.g., treated vs. control). The fold change indicates the relative abundance of each protein between the two conditions.
| Protein | Accession No. | Heavy/Light Ratio | Log₂ Fold Change | Regulation |
| Protein Kinase C | P17252 | 2.5 | 1.32 | Upregulated |
| Vimentin | P08670 | 2.5 | 1.32 | Upregulated |
| Annexin A2 | P07355 | 0.4 | -1.32 | Downregulated |
| Tubulin alpha-1A chain | Q71U36 | 1.0 | 0.00 | Unchanged |
| 14-3-3 protein beta/alpha | P31946 | 0.98 | -0.03 | Unchanged |
Data is illustrative and based on examples found in the literature.[6][14]
Experimental Protocols
A successful isotopic labeling experiment requires meticulous attention to detail at every stage, from cell culture to data analysis. The following section provides a detailed methodology for a typical SILAC experiment.
Detailed Protocol for a SILAC Experiment
1. Adaptation Phase: Cell Culture and Labeling
-
Cell Line Selection: Choose a cell line that grows well in culture and is amenable to metabolic labeling.
-
Media Preparation: Prepare SILAC-compatible cell culture medium that lacks the light versions of the amino acids to be used for labeling (typically L-arginine and L-lysine). Supplement the "light" medium with normal L-arginine and L-lysine, and the "heavy" medium with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine). It is crucial to use dialyzed fetal bovine serum to avoid the presence of unlabeled amino acids.
-
Cell Growth and Label Incorporation: Culture two populations of cells, one in the "light" medium and one in the "heavy" medium. Allow the cells to divide for at least five to six cell doublings to ensure near-complete incorporation (>95%) of the labeled amino acids into the proteome.[5]
-
Verification of Incorporation: Before proceeding to the experimental phase, it is essential to verify the labeling efficiency. This is done by harvesting a small aliquot of the "heavy" labeled cells, extracting proteins, digesting them with trypsin, and analyzing the resulting peptides by mass spectrometry. The mass spectra should show a clear shift for peptides containing the labeled amino acids, with minimal to no signal from the corresponding light peptides.
2. Experimental Phase
-
Experimental Treatment: Once complete labeling is confirmed, subject the two cell populations to the desired experimental conditions (e.g., one population is treated with a drug while the other serves as a control).
-
Cell Harvesting and Lysis: After the treatment period, harvest both the "light" and "heavy" cell populations. Count the cells from each population and mix them in a 1:1 ratio. Lyse the combined cell pellet using a suitable lysis buffer.
-
Protein Extraction and Digestion: Extract the total protein from the cell lysate. The proteins are then denatured, reduced, alkylated, and digested into smaller peptides, most commonly using the enzyme trypsin, which cleaves after lysine and arginine residues.
-
Sample Fractionation (Optional): For complex protein samples, it may be beneficial to fractionate the peptide mixture to reduce complexity and improve the identification of low-abundance proteins. This can be done using techniques like strong cation exchange (SCX) or hydrophilic interaction liquid chromatography (HILIC).
3. Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by reverse-phase liquid chromatography and then introduced into the mass spectrometer. The mass spectrometer acquires MS1 spectra to measure the mass-to-charge ratio of the intact peptides and MS2 spectra to determine the amino acid sequence of selected peptides.
-
Data Analysis: The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer). The software identifies the peptides and proteins present in the sample and quantifies the relative abundance of the "light" and "heavy" forms of each peptide. The ratio of the intensities of the heavy and light peptide peaks is used to determine the fold change in protein expression between the two experimental conditions.
Visualizations: Diagrams of Workflows and Pathways
Visualizing complex biological processes and experimental workflows is crucial for understanding and communication. The following diagrams were created using the Graphviz DOT language to illustrate key aspects of isotopic labeling.
SILAC Experimental Workflow
References
- 2. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 3. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 4. academic.oup.com [academic.oup.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. liverpool.ac.uk [liverpool.ac.uk]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Cell-free protein synthesis: Methods and protocols, edited by Alexander S. Spirin and James R. Swartz. 2008. Wiley-VCH, Weinheim, Germany. 262 pp. $110 (hardcover) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying cellular targets of small-molecule probes and drugs with biochemical enrichment and SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Applications of L-Aspartic Acid-¹⁵N,d₃ in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core applications of L-Aspartic acid-¹⁵N,d₃ in biochemical research. This isotopically labeled amino acid serves as a powerful tool for tracing metabolic pathways, quantifying protein turnover, and elucidating protein structure and dynamics. Its use in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy offers high-precision data for a range of applications, from fundamental metabolic studies to drug discovery and development.
Core Applications in Biochemistry
L-Aspartic acid-¹⁵N,d₃ is a stable isotope-labeled version of the non-essential amino acid L-aspartic acid. The incorporation of both a heavy nitrogen isotope (¹⁵N) and deuterium (d₃) at specific positions allows for distinct analytical advantages. The primary applications of this molecule are centered around its use as a tracer in metabolic labeling experiments.
Key Application Areas:
-
Quantitative Proteomics: Used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and other metabolic labeling strategies to accurately quantify protein abundance and turnover. The ¹⁵N label introduces a predictable mass shift in peptides, allowing for the differentiation and relative quantification of proteins from different cell populations (e.g., treated vs. untreated).
-
Metabolic Flux Analysis: Serves as a tracer to delineate the flow of metabolites through central carbon and nitrogen metabolism. By tracking the incorporation of ¹⁵N and deuterium into downstream metabolites, researchers can quantify the rates of various biochemical reactions.
-
Biomolecular NMR Spectroscopy: The ¹⁵N label is essential for a variety of multidimensional NMR experiments that are used to determine the three-dimensional structure and dynamics of proteins. The deuterium labeling can simplify complex ¹H-NMR spectra and reduce relaxation rates, which is particularly useful for studying larger proteins.
Data Presentation: Quantitative Insights
The use of L-Aspartic acid-¹⁵N,d₃ enables the acquisition of precise quantitative data. Below are tables summarizing typical quantitative data obtained in such experiments.
Table 1: Isotopic Enrichment and Incorporation in Mammalian Cells
| Parameter | Typical Value | Analytical Method | Reference |
| ¹⁵N Labeling Efficiency | >95% | LC-MS/MS | [1] |
| ¹⁵N Incorporation into Peptides | Varies (peptide-dependent) | MALDI-FTICR-MS | [2] |
| Estimated ¹⁵N Incorporation (KGS residues) | 52 ± 4% | MALDI-FTICR-MS | [2] |
| Estimated ¹⁵N Incorporation (VIL residues) | 30 ± 14% | MALDI-FTICR-MS | [2] |
Table 2: Mass Shifts of Labeled Peptides in Mass Spectrometry
| Isotopic Label | Mass Shift per Nitrogen Atom (Da) | Total Mass Shift for L-Aspartic acid-¹⁵N,d₃ (Da) | Notes |
| ¹⁵N | +0.997 | +4.008 | The ¹⁵N contributes a mass shift of +1. The three deuterium atoms contribute a mass shift of +3.018. |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing L-Aspartic acid-¹⁵N,d₃.
Metabolic Labeling of Mammalian Cells for Quantitative Proteomics (SILAC)
This protocol outlines the steps for labeling mammalian cells with L-Aspartic acid-¹⁵N,d₃ for comparative proteomic analysis.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa)
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-arginine and L-lysine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" amino acids: L-Arginine and L-Lysine
-
"Heavy" amino acids: L-Arginine (¹³C₆, ¹⁵N₄) and L-Lysine (¹³C₆, ¹⁵N₂) (or other desired heavy amino acids)
-
L-Aspartic acid-¹⁵N,d₃
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Culture Preparation: Culture cells in standard medium to the desired confluence.
-
Adaptation to SILAC Medium:
-
For the "light" labeled population, switch the cells to SILAC medium supplemented with "light" L-arginine, L-lysine, and standard L-aspartic acid.
-
For the "heavy" labeled population, switch the cells to SILAC medium supplemented with "heavy" L-arginine, L-lysine, and L-Aspartic acid-¹⁵N,d₃.
-
-
Cell Growth and Labeling: Culture the cells for at least five to six cell doublings to ensure complete incorporation (>97%) of the labeled amino acids.[3]
-
Experimental Treatment: Apply the desired experimental condition (e.g., drug treatment) to one of the cell populations.
-
Cell Harvest and Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate.
-
-
Sample Mixing: Mix equal amounts of protein from the "light" and "heavy" cell lysates.
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the protein mixture using trypsin.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Analysis by LC-MS/MS
Materials:
-
Digested peptide sample from the SILAC experiment
-
LC-MS grade solvents (Water with 0.1% formic acid, Acetonitrile with 0.1% formic acid)
-
C18 reverse-phase column
Procedure:
-
Peptide Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent.
-
LC Separation:
-
Load the desalted peptides onto a C18 reverse-phase column.
-
Elute the peptides using a gradient of acetonitrile in 0.1% formic acid.
-
-
MS Analysis:
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Quantify the relative abundance of "light" and "heavy" peptides based on the extracted ion chromatograms of their precursor ions.
-
Protein Expression and Sample Preparation for NMR Spectroscopy
Materials:
-
Expression vector containing the gene of interest
-
E. coli expression strain (e.g., BL21(DE3))
-
M9 minimal medium
-
¹⁵NH₄Cl as the sole nitrogen source
-
Deuterated glucose (d₇) as the sole carbon source
-
L-Aspartic acid-¹⁵N,d₃
-
IPTG for induction
-
Lysis buffer
-
Purification columns (e.g., Ni-NTA for His-tagged proteins)
-
NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5, with 10% D₂O)
Procedure:
-
Protein Expression:
-
Transform the E. coli expression strain with the expression vector.
-
Grow the cells in M9 minimal medium containing ¹⁵NH₄Cl, deuterated glucose, and L-Aspartic acid-¹⁵N,d₃.
-
Induce protein expression with IPTG at the appropriate cell density and temperature.
-
-
Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press.
-
Protein Purification: Purify the labeled protein using appropriate chromatography techniques.
-
NMR Sample Preparation:
-
Exchange the purified protein into the NMR buffer.
-
Concentrate the protein to a suitable concentration for NMR (typically 0.1 - 1 mM).[3]
-
Add a small percentage of D₂O for the lock signal.
-
Mandatory Visualizations
Signaling and Metabolic Pathways
The metabolic fate of L-aspartic acid is central to several key biochemical pathways.
Caption: Metabolic pathways of L-Aspartic acid.
Experimental Workflows
The general workflow for a quantitative proteomics experiment using L-Aspartic acid-¹⁵N,d₃ is depicted below.
Caption: SILAC experimental workflow.
The workflow for preparing a labeled protein sample for NMR analysis is as follows.
Caption: NMR sample preparation workflow.
Synthesis of L-Aspartic Acid-¹⁵N,d₃
-
¹⁵N Labeling: The ¹⁵N atom is typically introduced via the amination of a precursor molecule using a ¹⁵N-labeled ammonia source. An enzymatic approach using L-aspartate ammonia-lyase (aspartase) is highly efficient.[4] This enzyme catalyzes the addition of ammonia to fumaric acid to produce L-aspartic acid. By using ¹⁵NH₄Cl as the ammonia source, ¹⁵N-L-aspartic acid can be synthesized.[4]
-
Deuteration: Deuterium atoms can be introduced at the C2 and C3 positions of the aspartic acid backbone through chemical synthesis methods. One reported method involves the synthesis of DL-Aspartic-2,3,3-d₃ acid.[2] This can be achieved through reactions involving deuterated solvents and reagents.
A combined synthesis would likely involve the enzymatic synthesis of ¹⁵N-L-aspartic acid followed by a deuteration step, or the use of a deuterated precursor in the enzymatic reaction. The purification of the final product is crucial to ensure high isotopic enrichment and chemical purity.
Conclusion
L-Aspartic acid-¹⁵N,d₃ is a versatile and powerful tool for modern biochemical and pharmaceutical research. Its applications in quantitative proteomics, metabolic flux analysis, and biomolecular NMR provide researchers with the ability to gain deep, quantitative insights into complex biological systems. The methodologies outlined in this guide provide a foundation for the successful implementation of experiments utilizing this valuable isotopic tracer. As analytical technologies continue to advance, the applications of such multiply-labeled amino acids are expected to expand, further enhancing our understanding of biology at the molecular level.
References
- 1. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated amino acids. 3. Synthesis of DL-Aspartic-2,3,3-d-3 acid, L-glutamic-2,3,3,4,4-d-5 acid, L-asparagine-2,3,3-d-3, and L-Glutamine-2,3,3,4,4-d-5 1,2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Technical Guide to L-Aspartic Acid-15N,d3: Characteristics and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical and chemical properties, experimental applications, and analytical methodologies related to the stable isotope-labeled amino acid, L-Aspartic acid-15N,d3. This isotopologue is a critical tool in metabolic research, proteomics, and clinical mass spectrometry, serving as an internal standard for precise quantification and as a tracer for metabolic flux analysis.
Core Physical and Chemical Characteristics
This compound is a variant of L-Aspartic acid where the nitrogen atom is replaced with its stable isotope, ¹⁵N, and three non-labile hydrogen atoms are substituted with deuterium (d). This labeling results in a mass shift of +4 compared to the unlabeled endogenous compound, making it an ideal internal standard for mass spectrometry-based quantification.
Table 1: General and Identification Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (2S)-2-(¹⁵N)azanyl-2,3,3-trideuteriobutanedioic acid | [1] |
| Molecular Formula | HO₂CCD₂CD(¹⁵NH₂)CO₂H | [2] |
| Molecular Weight | 137.11 g/mol | [1][2] |
| Exact Mass | 137.05337284 Da | [1] |
| CAS Number | 1308264-52-9 | [1][2][3] |
| Synonyms | L-Aspartic acid-d3,15N, (S)-2-Aminobutanedioic acid |[1][3] |
Table 2: Physical and Chemical Data | Property | Value | Reference | | :--- | :--- | :--- | | Appearance | Solid, Crystalline Powder |[2][4] | | Melting Point | >300 °C (decomposes) |[2] | | Solubility | Unlabeled L-Aspartic acid is reported to be soluble in acidic conditions and water, with solubility influenced by pH and temperature.[4][5] It is insoluble in DMSO.[6] For analytical purposes, it has been dissolved in mobile phase with heating to 50°C.[7] | | Optical Activity | [α]25/D +25.0°, c = 2 in 5 M HCl |[2] | | Storage | Store at room temperature, protected from light and moisture. |[3] |
Table 3: Isotopic and Chemical Purity
| Property | Value | Reference |
|---|---|---|
| Isotopic Purity (¹⁵N) | ≥98 atom % | [2][3] |
| Isotopic Purity (D) | ≥98 atom % | [2][3] |
| Chemical Purity | ≥98% | [3] |
| Mass Shift | M+4 |[2] |
Experimental Protocols and Methodologies
The primary application of this compound is as an internal standard for accurate quantification of unlabeled L-Aspartic acid in complex biological matrices using isotope dilution mass spectrometry. It is also utilized in metabolic flux analysis to trace the metabolic fate of aspartate.
This protocol outlines a general methodology for using this compound as an internal standard for quantifying endogenous L-Aspartic acid in a sample like plasma or tissue homogenate.
1. Preparation of Stock and Working Solutions:
- Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl or water with sonication).
- Calibration Standard Stock: Prepare a 1 mg/mL stock solution of unlabeled L-Aspartic acid.
- Working Solutions: Create a series of calibration standards by serially diluting the unlabeled stock solution. Spike each calibrator and quality control (QC) sample with a fixed concentration of the this compound internal standard working solution.
2. Sample Preparation (Protein Precipitation):
- Thaw biological samples (e.g., plasma, serum) on ice.
- To 50 µL of sample, calibrator, or QC, add 200 µL of ice-cold methanol containing the this compound internal standard.
- Vortex thoroughly for 30 seconds to precipitate proteins.
- Centrifuge at >12,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new microcentrifuge tube or HPLC vial.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
- LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode column is typically used for retaining polar amino acids.
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: A gradient from high organic (e.g., 90% B) to high aqueous is used to elute the analytes.
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
- MRM Transition for L-Aspartic Acid: Q1: 134.1 -> Q3: 74.0
- MRM Transition for this compound: Q1: 138.1 -> Q3: 77.0
- Data Analysis: Quantify the endogenous L-Aspartic acid by calculating the peak area ratio of the analyte to the internal standard and plotting it against a calibration curve.
As an alternative to derivatization methods, a robust HPLC method with Ultraviolet (UV) and Charged Aerosol Detection (CAD) can be used for impurity profiling.[7]
1. Sample Preparation:
- Weigh 50 mg of this compound and dissolve it in 10.0 mL of the mobile phase.
- Due to potential low solubility, stir and heat the solution at 50 °C for approximately 10 minutes to ensure complete dissolution.[7]
- Allow the solution to cool to room temperature before analysis.
2. Chromatographic Conditions:
- Detection: Use a UV detector (for chromophoric impurities) in series with a CAD detector (for non-chromophoric, non-volatile impurities).
- Method: Ion-pair chromatography is often employed to achieve retention of polar amino acids and related organic acid impurities.[7]
- This combined detection approach allows for the simultaneous quantification of various potential impurities in a single chromatographic run.[7]
Mandatory Visualizations
The following diagrams illustrate key workflows involving this compound.
Caption: Workflow for quantification using isotope dilution mass spectrometry.
Caption: Workflow for impurity analysis using HPLC with UV and CAD detection.
Applications in Research and Development
The use of stable isotope-labeled standards like this compound is fundamental to modern analytical biochemistry and drug development.
-
Metabolomics and Metabolic Flux Analysis: This compound allows researchers to trace the flow of aspartate through various biochemical pathways, such as the citric acid and urea cycles, providing a dynamic view of cellular metabolism rather than a static snapshot of metabolite concentrations.
-
Biomolecular NMR: Labeled amino acids are essential for NMR-based structural and dynamic studies of proteins and other macromolecules.[3][8][9]
-
Clinical Mass Spectrometry: In clinical diagnostics and research, it serves as a robust internal standard for the accurate measurement of aspartic acid levels, which can be relevant for certain metabolic disorders or neurological conditions.[8][9]
-
Pharmacokinetic Studies: As a component of prodrugs, labeled aspartic acid can be used to study drug delivery, particularly for targeting specific tissues like the colon.[10][11][12]
References
- 1. L-Aspartic acid (2,3,3-D3, 98%; 15N, 98%) | C4H7NO4 | CID 16217270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-天冬氨酸-15N,2,3,3-d3 98 atom % 15N, 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 3. L-Aspartic acid (2,3,3-Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-6931-0.5 [isotope.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. oem l aspartic acid solubility [thinkdochemicals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. L-Aspartic acid (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. L-Aspartic acid (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6803-0.25 [isotope.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
A Researcher's In-Depth Guide to Stable Isotope Tracers
An Introduction to Core Principles, Experimental Design, and Data Interpretation for Advanced Metabolic Research
This technical guide provides a comprehensive overview of the use of stable isotope tracers in research, with a particular focus on applications in drug development and metabolic pathway analysis. It is intended for researchers, scientists, and drug development professionals who are looking to incorporate stable isotope tracing into their experimental workflows. This guide details the core principles of the technique, provides in-depth experimental protocols for mass spectrometry and NMR analysis, presents quantitative data in a structured format, and illustrates key concepts with detailed diagrams.
Core Principles of Stable Isotope Tracing
Stable isotope tracing is a powerful analytical technique used to elucidate the flow of atoms through metabolic pathways.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe for use in a wide range of biological systems, including human studies.[1] The most commonly used stable isotopes in metabolic research are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[1]
The fundamental principle involves introducing a molecule (a "tracer") enriched with a heavy stable isotope into a biological system.[2] This labeled compound is chemically identical to its naturally abundant, lighter counterpart and will participate in the same biochemical reactions.[2] As the tracer is metabolized, the heavy isotope is incorporated into downstream metabolites.[1] By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the incorporation of these stable isotopes, thereby tracing the metabolic fate of the precursor molecule.[1]
Isotopologues and Mass Isotopologue Distributions (MIDs)
A key concept in stable isotope tracing is the "isotopologue," which refers to a molecule that differs from its parent molecule only in its isotopic composition.[1] For instance, if cells are fed glucose uniformly labeled with ¹³C ([U-¹³C]-glucose), the resulting pyruvate, a three-carbon molecule, can exist in several isotopologue forms:
-
M+0: No ¹³C atoms (unlabeled)
-
M+1: One ¹³C atom
-
M+2: Two ¹³C atoms
-
M+3: Three ¹³C atoms[1]
The relative abundance of each of these isotopologues is known as the Mass Isotopologue Distribution (MID).[2] The MID provides a quantitative measure of the contribution of the tracer to the synthesis of a particular metabolite.[1] By analyzing the MIDs of multiple metabolites within a metabolic network, researchers can infer the relative activities of different metabolic pathways.[1]
Metabolic Flux Analysis (MFA)
While MIDs offer valuable information about relative pathway contributions, Metabolic Flux Analysis (MFA) is a more advanced computational approach that utilizes stable isotope labeling data to calculate the absolute rates of metabolic reactions (i.e., metabolic fluxes).[1] MFA integrates the isotopic labeling data with a stoichiometric model of the metabolic network to provide a detailed quantitative map of cellular metabolism.[3]
Experimental Protocols
The success of a stable isotope tracing experiment is highly dependent on a meticulously planned and executed experimental protocol. The following sections provide detailed methodologies for in vitro cell culture experiments and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
In Vitro Cell Culture and Isotope Labeling Protocol
This protocol outlines a general procedure for labeling cultured mammalian cells with a stable isotope tracer, followed by metabolite extraction.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Stable isotope tracer (e.g., [U-¹³C]-glucose, [U-¹⁵N]-glutamine)
-
Labeling medium: Glucose and/or other nutrient-free medium supplemented with the desired concentration of the stable isotope tracer and dFBS.
-
Extraction solvent: 80% methanol, -80°C
-
Cell scrapers
-
Centrifuge capable of 16,000 x g and 4°C
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Cell Seeding and Growth: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm plates) at a density that ensures they are in the exponential growth phase at the time of the experiment. Culture the cells overnight in complete medium.
-
Initiation of Labeling:
-
Aspirate the complete medium from the cells.
-
Wash the cells once with ice-cold PBS to remove any residual unlabeled metabolites.
-
Add the pre-warmed labeling medium to the cells. The concentration of the tracer should be optimized for the specific cell line and experimental question. A common starting concentration for [U-¹³C]-glucose is 10 mM.[4]
-
-
Incubation: Incubate the cells in the labeling medium for a predetermined period. The incubation time is critical and depends on the metabolic pathway of interest and whether a metabolic and isotopic steady-state is desired. For central carbon metabolism, isotopic steady-state is typically reached within hours.[5]
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Incubate at -80°C for at least 15 minutes to quench metabolism and precipitate proteins.
-
Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for Analysis:
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
LC-MS Analysis of Labeled Metabolites
This protocol describes a general method for the analysis of polar metabolites using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a high-resolution mass spectrometer.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Solvent A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)
-
HILIC chromatography column (e.g., amide-based column)
-
High-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, typically a mixture of acetonitrile and water.
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the HILIC column.
-
Separate the metabolites using a gradient of decreasing acetonitrile concentration. An example gradient is as follows:
-
0-2 min: 85% B
-
2-12 min: Linear gradient to 20% B
-
12-15 min: 20% B
-
15-16 min: Linear gradient to 85% B
-
16-20 min: 85% B (column re-equilibration)
-
-
-
Mass Spectrometry Analysis:
-
Acquire data in both positive and negative ion modes, as some metabolites ionize better in one mode than the other.[6]
-
Set the mass spectrometer to a high resolution (>60,000) to accurately resolve the different isotopologues.[1]
-
Use a full scan mode to detect all ions within a specified mass range (e.g., 70-1000 m/z).
-
For targeted analysis, Selected Reaction Monitoring (SRM) can be used on a triple quadrupole mass spectrometer to monitor specific precursor-product ion transitions for each isotopologue.[7]
-
NMR Spectroscopy Analysis of Labeled Metabolites
NMR spectroscopy provides complementary information to MS by enabling the determination of positional isotopomers, which are molecules with the same isotopic composition but with the heavy isotope at different positions.[8]
Materials:
-
Dried metabolite extracts
-
D₂O with a known concentration of an internal standard (e.g., DSS)
-
NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe
Procedure:
-
Sample Preparation: Reconstitute the dried metabolite extracts in D₂O containing the internal standard.
-
Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.
-
For more detailed structural information and to resolve spectral overlap, acquire two-dimensional (2D) NMR spectra, such as ¹H-¹³C HSQC.[9]
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Identify metabolites by comparing the chemical shifts and coupling constants to spectral databases.
-
Quantify the relative abundance of different isotopomers by integrating the corresponding peaks in the ¹³C spectra or the satellite peaks in the ¹H spectra.[10]
-
Data Presentation
Quantitative data from stable isotope tracing experiments are typically presented in tables to facilitate comparison between different experimental conditions.
Mass Isotopologue Distributions (MIDs)
The following table shows an example of MID data for key metabolites in the glycolysis and TCA cycle from cancer cells cultured in the presence of [U-¹³C]-glucose. The data represents the fractional abundance of each isotopologue.
| Metabolite | Isotopologue | Condition A (%) | Condition B (%) |
| Pyruvate | M+0 | 5.2 | 10.5 |
| M+1 | 1.8 | 2.1 | |
| M+2 | 3.5 | 4.2 | |
| M+3 | 89.5 | 83.2 | |
| Lactate | M+0 | 6.1 | 12.3 |
| M+1 | 1.5 | 1.9 | |
| M+2 | 2.9 | 3.5 | |
| M+3 | 89.5 | 82.3 | |
| Citrate | M+0 | 30.1 | 45.8 |
| M+1 | 2.5 | 3.1 | |
| M+2 | 45.2 | 35.7 | |
| M+3 | 5.8 | 6.9 | |
| M+4 | 16.4 | 8.5 | |
| Glutamate | M+0 | 40.3 | 55.2 |
| M+1 | 3.1 | 4.0 | |
| M+2 | 35.8 | 28.9 | |
| M+3 | 4.2 | 5.1 | |
| M+4 | 16.6 | 6.8 |
Metabolic Fluxes
The following table presents example data from a ¹³C-Metabolic Flux Analysis (¹³C-MFA) study, showing the calculated flux rates for key reactions in central carbon metabolism. Fluxes are normalized to the glucose uptake rate.
| Reaction | Flux (normalized to Glucose uptake) | Condition A | Condition B |
| Glucose uptake | v_glc_up | 100 | 100 |
| Glycolysis (Glucose -> Pyruvate) | v_glyc | 95.2 | 88.5 |
| Lactate secretion | v_lac_sec | 85.1 | 75.3 |
| Pentose Phosphate Pathway (oxidative) | v_oxPPP | 4.8 | 11.5 |
| Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA) | v_PDH | 9.5 | 12.1 |
| Pyruvate Carboxylase (Pyruvate -> Oxaloacetate) | v_PC | 2.1 | 1.2 |
| TCA Cycle (Citrate synthase) | v_CS | 11.6 | 13.3 |
| Glutamine uptake | v_gln_up | 15.3 | 10.8 |
| Anaplerotic Glutamine flux | v_gln_ana | 13.8 | 9.5 |
Mandatory Visualizations
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows. The following diagrams are generated using the Graphviz DOT language.
Experimental Workflow for In Vitro Stable Isotope Tracing
Caption: A generalized workflow for in vitro stable isotope tracing experiments.
Carbon Flow through Glycolysis and the TCA Cycle
Caption: Carbon flow from glucose through glycolysis and the TCA cycle.
Pentose Phosphate Pathway (PPP)
Caption: Key reactions of the Pentose Phosphate Pathway and its connection to glycolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ckisotopes.com [ckisotopes.com]
- 7. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Spectroscopy and Isotopomer AnalysisResearch: AIRC - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 9. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols: L-Aspartic Acid-¹⁵N,d₃ in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of L-Aspartic acid-¹⁵N,d₃ in Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopically labeled amino acid serves as a powerful tool in various research and development areas, including structural biology, metabolic flux analysis, and quantitative proteomics.
Introduction to L-Aspartic Acid-¹⁵N,d₃ in NMR
L-Aspartic acid-¹⁵N,d₃ is a stable isotope-labeled version of the non-essential amino acid L-aspartic acid. The incorporation of the heavy isotope of nitrogen (¹⁵N) and deuterium (d or ²H) at specific positions allows for advanced NMR studies. In NMR spectroscopy, ¹⁵N labeling is crucial for protein structure and dynamics studies, as it enables the use of heteronuclear correlation experiments to resolve spectral overlap and gain residue-specific information. Deuterium labeling reduces relaxation effects, leading to sharper signals and improved spectral quality, especially for larger biomolecules.
The primary applications of L-Aspartic acid-¹⁵N,d₃ in NMR include:
-
Protein Structure and Dynamics: As a building block for recombinant protein expression, it allows for the site-specific introduction of NMR-active nuclei, aiding in resonance assignment and the study of protein folding, conformation, and interactions.
-
Metabolic Flux Analysis: When introduced into cellular systems, it acts as a tracer to follow the metabolic fate of aspartic acid through various biochemical pathways, providing quantitative insights into cellular metabolism.
-
Quantitative NMR (qNMR): Due to its distinct NMR signature, it can be used as an internal standard for the accurate quantification of metabolites in complex biological samples.
Data Presentation
The following tables summarize key quantitative data relevant to the use of L-Aspartic acid-¹⁵N,d₃ in NMR spectroscopy.
Table 1: Physicochemical Properties of L-Aspartic Acid-¹⁵N,d₃
| Property | Value |
| Molecular Formula | C₄H₄D₃¹⁵NO₄ |
| Molecular Weight | 137.11 g/mol |
| Isotopic Purity (¹⁵N) | ≥ 98% |
| Isotopic Purity (D) | ≥ 98% |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Table 2: Typical ¹H and ¹⁵N Chemical Shifts of L-Aspartic Acid in Aqueous Solution (pH 7)
Note: Chemical shifts are reported in parts per million (ppm) and can vary slightly depending on the specific experimental conditions (e.g., pH, temperature, and buffer composition). The deuterium substitution in L-Aspartic acid-¹⁵N,d₃ will result in the absence of corresponding proton signals.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹⁵N Chemical Shift (ppm) |
| N | - | ~110 - 130 |
| Hα | ~3.9 | - |
| Hβ₂ | ~2.7 | - |
| Hβ₃ | ~2.8 | - |
Experimental Protocols
Protocol 1: ¹⁵N-Labeling of a Recombinant Protein using L-Aspartic Acid-¹⁵N,d₃ for HSQC NMR
This protocol describes the expression and purification of a ¹⁵N-labeled protein in E. coli for subsequent analysis by ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy.
1. Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
M9 minimal medium components.
-
¹⁵NH₄Cl as the sole nitrogen source.
-
Glucose (or other carbon source).
-
Trace elements and vitamin solutions.
-
L-Aspartic acid-¹⁵N,d₃ (if specific labeling is desired over uniform labeling).
-
Appropriate antibiotics.
-
IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Purification resins (e.g., Ni-NTA for His-tagged proteins).
-
NMR buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D₂O).
2. Protein Expression and Purification:
-
Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.
-
M9 Culture: The next day, inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source with the overnight culture.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. For specific labeling, L-Aspartic acid-¹⁵N,d₃ can be added at this stage.
-
Harvest: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours. Harvest the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Purification: Purify the protein using affinity chromatography (e.g., Ni-NTA), followed by size-exclusion chromatography if necessary, to ensure high purity.
-
Buffer Exchange: Exchange the purified protein into the NMR buffer using dialysis or a desalting column.
3. NMR Sample Preparation:
-
Concentrate the purified, labeled protein to the desired concentration (typically 0.1-1 mM).
-
Add D₂O to a final concentration of 5-10% for the spectrometer lock.
-
Transfer the sample to a high-quality NMR tube.
4. ¹H-¹⁵N HSQC NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the probe for ¹H and ¹⁵N frequencies.
-
Lock the spectrometer on the D₂O signal and shim the magnetic field.
-
Acquire a 1D ¹H spectrum to check the sample quality and determine the spectral width.
-
Set up a 2D ¹H-¹⁵N HSQC experiment using a standard pulse sequence (e.g., hsqcetf3gpsi).
-
Optimize acquisition parameters such as spectral widths, number of scans, and acquisition times.
-
Acquire the 2D HSQC spectrum.
5. Data Processing and Analysis:
-
Process the raw data using NMR software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.
-
Analyze the resulting 2D spectrum. Each peak corresponds to a specific amide proton and its directly bonded nitrogen atom, providing a unique "fingerprint" of the protein.
Protocol 2: Metabolic Flux Analysis using L-Aspartic Acid-¹⁵N,d₃
This protocol outlines a general workflow for tracing the metabolism of aspartic acid in cultured cells.
1. Cell Culture and Labeling:
-
Culture the cells of interest to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of L-Aspartic acid-¹⁵N,d₃.
-
Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled aspartic acid.
2. Metabolite Extraction:
-
Quench the cellular metabolism rapidly (e.g., by using liquid nitrogen).
-
Extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
Separate the soluble metabolites from the cell debris by centrifugation.
-
Lyophilize or dry the metabolite extract.
3. NMR Sample Preparation and Data Acquisition:
-
Reconstitute the dried metabolite extract in a suitable NMR buffer containing D₂O and a known concentration of an internal standard (e.g., DSS or TSP).
-
Transfer the sample to an NMR tube.
-
Acquire high-resolution 1D and 2D NMR spectra (e.g., ¹H, ¹³C, ¹⁵N, and ¹H-¹³C HSQC).
4. Data Analysis:
-
Identify and quantify the signals from L-Aspartic acid-¹⁵N,d₃ and its metabolic products in the NMR spectra.
-
The incorporation of the ¹⁵N and deuterium labels into other metabolites provides information about the active metabolic pathways.
-
Use specialized software to model the metabolic fluxes based on the isotopic labeling patterns.
Visualizations
Caption: Workflow for ¹⁵N-labeled protein production and NMR analysis.
Caption: Involvement of L-Aspartic acid in the Citric Acid (TCA) Cycle.
Application Note: High-Throughput Quantification of L-Aspartic Acid in Biological Matrices using L-Aspartic acid-15N,d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Aspartic acid is a non-essential amino acid that plays a crucial role as a building block of proteins and as a neurotransmitter. Accurate quantification of L-Aspartic acid in various biological matrices is essential for metabolomics research, clinical diagnostics, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of analysis due to its high sensitivity, selectivity, and throughput.
The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification by correcting for variability during sample preparation and analysis. L-Aspartic acid-15N,d3 is an ideal internal standard for the quantification of L-Aspartic acid as it co-elutes with the analyte but is distinguishable by its mass-to-charge ratio (m/z), ensuring reliable data normalization. This application note provides a detailed protocol for the quantification of L-Aspartic acid in plasma using this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. A known amount of an isotopically labeled version of the analyte (the internal standard) is added to the sample at the beginning of the sample preparation process. The internal standard is chemically identical to the analyte and therefore experiences the same processing and analysis effects, such as extraction losses, matrix effects, and ionization variability. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, accurate quantification can be achieved.
Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
Materials and Reagents
-
L-Aspartic acid (≥98% purity)
-
This compound (≥98% isotopic purity)[1]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other biological matrix)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
Preparation of Standard Solutions
-
L-Aspartic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Aspartic acid in ultrapure water.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the L-Aspartic acid stock solution with a suitable surrogate matrix (e.g., water or stripped plasma) to achieve a concentration range of 1-500 µmol/L.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with ultrapure water.
Sample Preparation
-
Aliquot 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (10 µg/mL) to each tube and vortex briefly.
-
Add 150 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Sample Preparation Workflow.
LC-MS/MS Method
The following is a representative LC-MS/MS method. Parameters may need to be optimized for specific instrumentation.
LC Conditions:
| Parameter | Value |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Start at 95% B, hold for 1 min, ramp to 5% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 2 min. |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Aspartic Acid | 134.1 | 74.1 | 15 |
| This compound | 138.1 | 77.1 | 15 |
Note: The precursor ion for this compound is calculated based on the mass of L-Aspartic acid (133.10 g/mol ) + 1 for the proton in ESI+ + 1 for the 15N and + 3 for the three deuterium atoms, resulting in a monoisotopic mass that is detected as m/z 138.1 in the mass spectrometer. The fragmentation pattern is expected to be similar to the unlabeled compound, with a corresponding mass shift in the product ion.
Data Presentation
The performance of the method should be evaluated for linearity, accuracy, precision, and sensitivity. The following table summarizes typical performance data for the quantification of amino acids using a stable isotope-labeled internal standard.[2][3]
| Parameter | Performance Metric |
| Linearity (r²) | > 0.99 |
| Calibration Range | 1 - 500 µmol/L |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | Sub-µmol/L |
| Limit of Quantification (LOQ) | Low µmol/L |
Conclusion
This application note provides a robust and reliable method for the quantification of L-Aspartic acid in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard in conjunction with LC-MS/MS ensures high accuracy and precision, making this method suitable for a wide range of research and clinical applications.
References
- 1. L-Aspartic acid (2,3,3-Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-6931-0.5 [isotope.com]
- 2. chem-agilent.com [chem-agilent.com]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Aspartic acid-15N,d3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Aspartic acid-15N,d3 is a stable isotope-labeled form of the non-essential amino acid L-aspartic acid. It serves as a powerful tool in metabolic research, allowing for the tracing of nitrogen and carbon atoms through various biochemical pathways within cells. By replacing the natural abundance isotopes with heavy isotopes (¹⁵N and deuterium), researchers can distinguish tracer-derived metabolites from the endogenous pool using mass spectrometry (MS). This enables the elucidation of metabolic pathway activity, substrate contribution to downstream metabolites, and the impact of genetic or pharmacological perturbations on cellular metabolism.
These application notes provide a detailed protocol for utilizing this compound in cell culture experiments to investigate its incorporation into central carbon metabolism, specifically focusing on the Tricarboxylic Acid (TCA) cycle and its connections to amino acid and nucleotide biosynthesis.
Key Applications
-
Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic pathways.
-
Tracer Studies: Elucidating the contribution of aspartate to various metabolic pools.
-
Drug Discovery and Development: Assessing the mechanism of action of drugs that target metabolic pathways.
-
Disease Research: Investigating metabolic reprogramming in diseases such as cancer.[1]
Experimental Protocol
This protocol outlines a typical workflow for a stable isotope labeling experiment using this compound in adherent mammalian cell culture.
Part 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed adherent cells in standard growth medium in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of the experiment.
-
Media Preparation: Prepare custom labeling medium by supplementing base medium (e.g., DMEM without glucose, glutamine, and aspartic acid) with dialyzed fetal bovine serum, glucose, glutamine, and all other amino acids except for aspartic acid. Just before the experiment, add this compound to the desired final concentration (e.g., the physiological concentration of aspartic acid in the standard medium).
-
Isotope Labeling: Once cells reach the desired confluency, aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with the pre-warmed this compound labeling medium.
-
Incubation: Incubate the cells for a predetermined duration to allow for the incorporation of the tracer and to reach isotopic steady state. The time required to reach steady state varies depending on the pathway of interest, with glycolysis reaching it in minutes, the TCA cycle in a few hours, and nucleotide biosynthesis potentially taking longer.[2] A time-course experiment is recommended to determine the optimal labeling duration for the specific cell line and pathway under investigation.
Part 2: Metabolite Quenching and Extraction
Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels during sample processing.[3][4][5]
-
Quenching:
-
Place the cell culture plate on dry ice.
-
Aspirate the labeling medium.
-
Immediately add a cold quenching solution, such as 80:20 methanol:water (v/v) pre-chilled to -80°C, to the cells.
-
-
Cell Lysis and Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
-
Sample Preparation for MS Analysis:
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolites in a suitable solvent for the mass spectrometry platform being used (e.g., a mixture of water and acetonitrile).
-
Part 3: Mass Spectrometry Analysis and Data Interpretation
-
LC-MS/MS Analysis: Analyze the reconstituted samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic method should be optimized for the separation of polar metabolites like amino acids and organic acids.
-
Data Analysis:
-
Identify and quantify the mass isotopologues of aspartate and downstream metabolites (e.g., TCA cycle intermediates, other amino acids, and purine precursors).
-
Correct for the natural abundance of stable isotopes.
-
Calculate the fractional enrichment of the labeled metabolites to determine the contribution of this compound to each pool.
-
Data Presentation
The following table provides a hypothetical example of quantitative data that could be obtained from an experiment investigating the effect of an electron transport chain (ETC) inhibitor on aspartate metabolism, using this compound as a tracer. In this scenario, ETC inhibition is known to impair the regeneration of NAD+, which is required for aspartate synthesis, thus increasing the reliance on exogenous aspartate.
| Metabolite | Isotopologue | Control (Fractional Enrichment %) | ETC Inhibitor (Fractional Enrichment %) | Fold Change (ETC Inhibitor/Control) |
| Aspartate | M+4 | 95.2 ± 1.5 | 96.1 ± 1.2 | 1.01 |
| Fumarate | M+4 | 12.5 ± 2.1 | 25.3 ± 3.4 | 2.02 |
| Malate | M+4 | 15.8 ± 2.5 | 30.1 ± 4.1 | 1.90 |
| Citrate | M+4 | 5.1 ± 0.8 | 9.8 ± 1.5 | 1.92 |
| Glutamate | M+1 | 8.3 ± 1.1 | 15.7 ± 2.3 | 1.89 |
| Inosine Monophosphate (IMP) | M+1 | 4.2 ± 0.7 | 8.1 ± 1.3 | 1.93 |
Data are presented as mean ± standard deviation from three biological replicates.
Visualizations
Experimental Workflow
Aspartate Metabolism and Tracing in the TCA Cycle and Purine Synthesis
References
- 1. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Proteomics Workflow with L-Aspartic acid-15N,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate mass spectrometry-based quantitative proteomics.[1][2] This technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" media, one can achieve precise relative quantification of protein abundance.[3][4]
Traditionally, SILAC experiments have utilized essential amino acids like lysine and arginine to ensure efficient and complete labeling. However, the use of labeled non-essential amino acids, such as L-Aspartic acid-15N,d3, can offer unique advantages in specific experimental contexts, such as tracing the metabolic fate of aspartate in cellular processes. Aspartic acid is a key node in metabolism, serving as a precursor for other amino acids and nucleotides.[5]
This document provides a detailed application note and protocol for a quantitative proteomics workflow using this compound. It addresses the specific challenges associated with using a non-essential amino acid and provides a hypothetical case study on the investigation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of cell growth, differentiation, and tumorigenesis.[6][7]
Challenges and Considerations for Using this compound
The primary challenge in using labeled non-essential amino acids is their potential for metabolic conversion into other molecules, which can lead to the dilution of the isotopic label and inaccurate quantification. For instance, astrocytes have been shown to metabolize aspartate and release labeled lactate, glutamine, citrate, and alanine.[8]
Strategies to Mitigate Metabolic Conversion:
-
Careful Selection of Cell Lines: Choose cell lines with well-characterized metabolic pathways for aspartate.
-
Optimization of Culture Conditions: Supplementing the media with unlabeled downstream metabolites (e.g., asparagine, other non-essential amino acids) at appropriate concentrations can help suppress the conversion of the labeled aspartate. This is analogous to the addition of proline in arginine-labeling experiments to prevent its conversion.[2]
-
Bioinformatic Data Analysis: The data analysis workflow should include checks for the presence of the isotopic label in other amino acids. This can help in identifying the extent of metabolic conversion and potentially correcting the quantitative data.
-
Use of Metabolic Inhibitors: In certain experimental setups, specific and well-characterized metabolic inhibitors could be used to block the conversion pathways. However, this approach must be carefully controlled to avoid unintended effects on cellular physiology.
Experimental Workflow
The overall experimental workflow for a SILAC experiment using this compound is depicted below.
Caption: Quantitative proteomics workflow using this compound.
Detailed Experimental Protocols
1. Cell Culture and Metabolic Labeling
-
Media Preparation: Prepare custom DMEM or RPMI-1640 medium lacking L-Aspartic acid. For the "light" medium, supplement it with natural L-Aspartic acid to the desired final concentration. For the "heavy" medium, supplement with this compound. Both media should be supplemented with 10% dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids.[9]
-
Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium. Passage the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid.
-
Incorporation Check: After several passages, harvest a small aliquot of cells from the "heavy" culture. Extract proteins, perform a quick in-solution digestion, and analyze by LC-MS/MS to confirm the incorporation efficiency of this compound. The efficiency should ideally be >95%.
2. Experimental Treatment
-
Once complete labeling is confirmed, the two cell populations can be subjected to the desired experimental conditions.
-
Control: Treat the "light" labeled cells with the vehicle control.
-
Treatment: Treat the "heavy" labeled cells with the experimental compound (e.g., TGF-β).
-
Ensure that the treatment duration and conditions are identical for both populations, except for the variable being tested.
3. Sample Preparation
-
Cell Lysis: After treatment, wash the cells with ice-old PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).
-
Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).
-
Protein Digestion:
-
In-solution digestion: Reduce the disulfide bonds in the mixed protein sample with DTT and alkylate the cysteine residues with iodoacetamide. Digest the proteins overnight with a protease such as trypsin.
-
In-gel digestion: Alternatively, separate the mixed protein lysate by SDS-PAGE. Excise the entire lane or specific bands, and perform in-gel digestion with trypsin.
-
4. LC-MS/MS Analysis
-
Chromatographic Separation: Analyze the resulting peptide mixture by reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer. Use a suitable gradient to separate the peptides based on their hydrophobicity.
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS1 (for quantification) and MS2 (for identification) spectra.
5. Data Analysis
-
Database Searching: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database to identify the peptides and proteins.
-
Quantification: The software will identify peptide pairs with a specific mass difference corresponding to the incorporation of this compound. The relative protein abundance is calculated from the ratio of the intensities of the "heavy" and "light" peptide pairs.
-
Data Interpretation: Filter the results based on statistical significance (e.g., p-value < 0.05) and fold-change thresholds to identify proteins that are significantly up- or down-regulated in response to the treatment. Perform pathway and gene ontology analysis to understand the biological implications of the observed protein changes.
Application Case Study: TGF-β Signaling Pathway
The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting metastasis in later stages. Understanding the dynamic changes in the proteome upon TGF-β stimulation can provide valuable insights for drug development.
Hypothetical Experiment: To identify novel downstream targets and regulators of the TGF-β signaling pathway, a SILAC experiment using this compound is performed on a human breast cancer cell line. "Heavy" labeled cells are treated with TGF-β1, while "light" labeled cells serve as the control.
TGF-β Signaling Pathway Diagram:
Caption: Simplified TGF-β signaling pathway.
Quantitative Data Presentation
The following table represents a hypothetical dataset of proteins with altered abundance in response to TGF-β stimulation, as would be obtained from the described SILAC experiment.
| Protein ID | Gene Name | Protein Name | Heavy/Light Ratio | Log2 Fold Change | p-value | Regulation |
| P01106 | SERPINE1 | Plasminogen activator inhibitor 1 | 3.5 | 1.81 | 0.001 | Upregulated |
| P12004 | FN1 | Fibronectin | 2.8 | 1.48 | 0.005 | Upregulated |
| P04083 | ANXA1 | Annexin A1 | 0.4 | -1.32 | 0.012 | Downregulated |
| P08670 | VIM | Vimentin | 2.1 | 1.07 | 0.021 | Upregulated |
| Q15582 | SMAD7 | Mothers against decapentaplegic homolog 7 | 4.2 | 2.07 | 0.0005 | Upregulated |
| P02771 | FNTA | Farnesyltransferase, CAAX box, alpha | 0.6 | -0.74 | 0.035 | Downregulated |
| P62937 | RHOA | Ras homolog family member A | 1.9 | 0.93 | 0.041 | Upregulated |
Conclusion
The quantitative proteomics workflow utilizing this compound offers a specialized approach for researchers interested in the metabolic roles of aspartate in conjunction with proteome-wide quantification. While presenting unique challenges related to metabolic conversion, these can be addressed through careful experimental design and data analysis. The application of this method to signaling pathways, such as the TGF-β pathway, can uncover novel protein dynamics and provide valuable information for basic research and drug development. The protocols and data presented here serve as a comprehensive guide for implementing this advanced quantitative proteomics strategy.
References
- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 2. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative analysis of the secretome of TGF-beta signaling-deficient mammary fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of the secretome of TGF-β signaling-deficient mammary fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of [U-(13)C]aspartate by astroglial cultures: nuclear magnetic resonance analysis of the culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Aspartic acid-15N,d3 in Central Carbon Metabolism Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis is a powerful technique for elucidating the intricate network of biochemical reactions that constitute cellular metabolism. By tracing the fate of isotopically labeled substrates, researchers can quantify the rates of metabolic pathways, providing critical insights into cellular physiology in both health and disease. L-Aspartic acid-15N,d3 is a stable isotope-labeled tracer designed for advanced metabolic flux studies, offering the unique advantage of simultaneously tracing both nitrogen and carbon/hydrogen fluxes.
This document provides detailed application notes and experimental protocols for the use of this compound in the investigation of central carbon metabolism. Aspartic acid is a key metabolite that links the tricarboxylic acid (TCA) cycle with amino acid and nucleotide biosynthesis. The stable isotopes, ¹⁵N and deuterium (d), serve as tracers that can be detected by mass spectrometry, allowing for a comprehensive analysis of metabolic pathways.
The ¹⁵N label on the amino group enables the tracing of nitrogen through transamination reactions, amino acid synthesis, and nucleotide biosynthesis. The three deuterium atoms on the carbon backbone provide a means to follow the carbon skeleton of aspartate as it is metabolized. This dual-labeling strategy provides a multi-faceted view of metabolic dynamics, making this compound an invaluable tool for researchers in oncology, metabolic diseases, and drug development.
Applications
This compound is particularly well-suited for investigating several key areas of central carbon metabolism:
-
Tricarboxylic Acid (TCA) Cycle Flux: Aspartate is readily interconverted with the TCA cycle intermediate oxaloacetate. By monitoring the incorporation of the d3 label into TCA cycle metabolites, researchers can quantify the anaplerotic and cataplerotic fluxes of the cycle.
-
Nitrogen Metabolism and Transamination: The ¹⁵N label allows for the tracking of the amino group of aspartate as it is transferred to other molecules via transamination reactions, providing insights into amino acid biosynthesis and nitrogen balance within the cell.[1][2]
-
Malate-Aspartate Shuttle Activity: This critical shuttle transports reducing equivalents across the mitochondrial membrane. This compound can be used to measure the activity of this shuttle by tracking the transfer of labeled aspartate between the cytoplasm and mitochondria.
-
Nucleotide Biosynthesis: The nitrogen atom of aspartate is a direct precursor for the synthesis of pyrimidine and purine nucleotides. Tracing the ¹⁵N label into the nucleotide pool can quantify the contribution of aspartate to this essential biosynthetic pathway.
Experimental Workflow
A typical metabolic flux experiment using this compound involves several key steps, from cell culture to data analysis.
Caption: A generalized workflow for metabolic flux analysis using this compound.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
Materials:
-
Cells of interest (e.g., cancer cell line, primary cells)
-
Standard cell culture medium
-
Dialyzed fetal bovine serum (FBS)
-
L-Aspartic acid-free medium
-
This compound (isotopic purity >98%)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the labeling period. Allow cells to adhere and resume proliferation for 24 hours before starting the labeling experiment.
-
Media Preparation: Prepare the labeling medium by supplementing L-Aspartic acid-free medium with this compound to the desired final concentration (typically the same as the concentration of L-aspartic acid in the standard medium). Also, add dialyzed FBS and other necessary supplements.
-
Initiation of Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a duration sufficient to approach isotopic steady-state. This time will vary depending on the cell type and the metabolic pathways of interest and may need to be determined empirically through a time-course experiment.
Protocol 2: Metabolite Extraction
Materials:
-
Ice-cold PBS
-
Quenching solution: 80% methanol in water, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of reaching -9°C
Procedure:
-
Metabolic Quenching:
-
Place the cell culture plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with a generous volume of ice-cold PBS to remove any remaining labeled medium.
-
Aspirate the PBS and add the pre-chilled 80% methanol quenching solution. The volume should be sufficient to cover the cell monolayer.
-
-
Cell Lysis and Collection:
-
Incubate the plate at -80°C for 15 minutes to ensure complete quenching and cell lysis.
-
Using a cell scraper, scrape the cells in the quenching solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried metabolite extract at -80°C until analysis.
-
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).
General Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of water and organic solvent compatible with the chromatography method).
-
Chromatographic Separation: Separate the metabolites using a chromatography method optimized for polar molecules, such as hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent.
-
Mass Spectrometry Detection: Analyze the eluting metabolites using the mass spectrometer in negative ion mode. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify the different isotopologues of aspartate and its downstream metabolites.
Table 1: Example Mass Transitions for this compound and Related Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Isotope |
| Aspartic Acid | 136.0 | 73.0 | M+0 |
| Aspartic Acid-¹⁵N,d3 | 140.0 | 76.0 | M+4 |
| Malate | 133.0 | 115.0 | M+0 |
| Malate-d3 | 136.0 | 118.0 | M+3 |
| Glutamate | 146.0 | 84.0 | M+0 |
| Glutamate-¹⁵N | 147.0 | 85.0 | M+1 |
Note: The exact m/z values may vary depending on the adducts formed and the mass spectrometer used. These values are for illustrative purposes.
Data Analysis
The raw data from the LC-MS/MS analysis consists of the intensities of different mass isotopologues for each metabolite of interest. This data must be processed to determine the fractional enrichment of the stable isotopes and to calculate metabolic fluxes.
-
Correction for Natural Isotope Abundance: The measured mass isotopomer distributions must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).
-
Calculation of Fractional Enrichment: The fractional enrichment of the ¹⁵N and d3 labels in each metabolite is calculated.
-
Metabolic Flux Modeling: The corrected and normalized data are then used as input for computational models to estimate the fluxes through the metabolic network.
Interpreting the Results
The labeling patterns of downstream metabolites will provide insights into the activity of specific pathways.
Caption: Tracing this compound in central carbon metabolism.
Table 2: Expected Labeling Patterns and Their Interpretation
| Observed Labeled Metabolite | Interpretation |
| TCA Cycle Intermediates (e.g., Malate, Citrate) with d3 label | Indicates anaplerotic flux from aspartate into the TCA cycle. The specific isotopologue distribution can reveal the directionality of the cycle. |
| Glutamate with ¹⁵N label | Demonstrates the activity of aspartate aminotransferase (GOT) and the transfer of nitrogen from aspartate to alpha-ketoglutarate. |
| Other Amino Acids with ¹⁵N label | Shows the propagation of the ¹⁵N label through the amino acid pool via various transamination reactions. |
| Purine and Pyrimidine Nucleotides with ¹⁵N label | Quantifies the contribution of aspartate's nitrogen to de novo nucleotide synthesis. |
| Differential labeling between mitochondrial and cytoplasmic pools | Can be used to infer the activity of shuttles such as the malate-aspartate shuttle. |
Conclusion
This compound is a versatile and powerful tool for dissecting the complexities of central carbon metabolism. By simultaneously tracing nitrogen and carbon/hydrogen, this stable isotope provides a more complete picture of metabolic fluxes than single-labeled tracers. The protocols and application notes provided here offer a framework for designing and executing robust metabolic flux experiments. Careful experimental design, precise analytical measurements, and sophisticated data analysis will enable researchers to gain novel insights into the metabolic reprogramming that underlies various physiological and pathological states.
References
Application Note: Sample Preparation and Analysis of L-Aspartic acid-15N,d3 for Metabolomic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction L-Aspartic acid is a non-essential amino acid that plays a crucial role in central metabolism, including the urea cycle, the tricarboxylic acid (TCA) cycle, and as a precursor for other amino acids and nucleotides. The use of stable isotope-labeled L-Aspartic acid, such as L-Aspartic acid-15N,d3, is a powerful technique in metabolomics for tracing metabolic pathways and quantifying metabolite fluxes. This application note provides detailed protocols for the sample preparation and subsequent analysis of this compound in various biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow
A generalized workflow for the preparation and analysis of this compound from biological samples is presented below. The process involves sample collection, protein precipitation and extraction, followed by LC-MS analysis.
Caption: General workflow for this compound sample preparation and analysis.
Metabolic Pathway of L-Aspartic Acid
L-Aspartic acid is a key node in cellular metabolism, connecting amino acid metabolism with the TCA cycle. It is primarily formed from the TCA cycle intermediate oxaloacetate through a transamination reaction catalyzed by aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT).
Caption: L-Aspartic acid's role connecting the TCA cycle and amino acid metabolism.
Experimental Protocols
The following protocols provide detailed methodologies for the extraction of this compound from common biological matrices.
Protocol 1: Extraction from Plasma/Serum
This protocol is adapted for the extraction of polar metabolites, including amino acids, from plasma or serum samples.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Protein Precipitation/Extraction:
-
To 50 µL of plasma/serum in a microcentrifuge tube, add 200 µL of ice-cold methanol containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube. Be cautious not to disturb the protein pellet.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water) for LC-MS analysis. Vortex briefly and centrifuge to pellet any insoluble debris before transferring to an autosampler vial.
Protocol 2: Extraction from Adherent Cell Cultures
This protocol is designed for the quenching and extraction of metabolites from adherent cells grown in culture plates.
-
Media Removal: Aspirate the cell culture medium from the plate.
-
Cell Washing: Quickly wash the cells with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove any remaining medium. Aspirate the PBS completely.
-
Metabolic Quenching & Extraction:
-
Add 1 mL of ice-cold 80% methanol (v/v in water) to each well. This step simultaneously quenches enzymatic activity and extracts metabolites.
-
Place the plate on ice for 10 minutes.
-
-
Cell Scraping: Use a cell scraper to detach the cells and suspend them in the methanol solution.
-
Collection and Lysis: Transfer the cell suspension to a microcentrifuge tube. Further lyse the cells by vortexing.
-
Centrifugation: Centrifuge the cell extract at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection, Drying, and Reconstitution: Follow steps 5-7 from Protocol 1.
Protocol 3: Extraction from Tissue Samples
This protocol details the extraction of metabolites from tissue biopsies.
-
Tissue Preparation: Weigh the frozen tissue sample (typically 10-20 mg). It is crucial to keep the tissue frozen during this process to prevent metabolic changes.
-
Homogenization:
-
Place the weighed tissue in a pre-chilled tube containing grinding beads.
-
Add ice-cold extraction solvent (e.g., 80% methanol) at a ratio of 20 µL per mg of tissue.
-
Homogenize the tissue using a bead beater homogenizer until the tissue is completely disrupted.
-
-
Incubation: Incubate the homogenate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.
-
Supernatant Collection, Drying, and Reconstitution: Follow steps 5-7 from Protocol 1.
LC-MS/MS Analysis Method
The analysis of this compound is typically performed using LC-MS/MS with a HILIC (Hydrophilic Interaction Liquid Chromatography) column for optimal retention and separation of this polar analyte.
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | HILIC Column (e.g., SeQuant ZIC-pHILIC, 150 x 2.1 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 20% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | L-Aspartic acid (unlabeled): 132.0 -> 88.0 |
| This compound: 136.0 -> 91.0 |
| Collision Energy | Optimized for specific instrument (e.g., 15-20 eV) |
Quantitative Performance Data
The following tables summarize typical quantitative performance data for the analysis of amino acids using methods similar to those described above.
Table 2: Method Performance Characteristics
| Parameter | Typical Value | Description |
|---|---|---|
| Recovery | > 85% | The efficiency of the extraction process from the biological matrix. |
| Linearity (R²) | > 0.99 | The correlation coefficient for the calibration curve over a defined concentration range. |
| Precision (%RSD) | < 15% | The relative standard deviation for replicate measurements, indicating method reproducibility. |
| Accuracy (%Bias) | ± 15% | The closeness of the measured value to the true value. |
| LLOQ | 1 - 10 µM | The Lower Limit of Quantification, the lowest concentration that can be reliably quantified. |
Application Note: High-Throughput Quantification of L-Aspartic acid-15N,d3 Metabolites by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of L-Aspartic acid and its isotopically labeled form, L-Aspartic acid-15N,d3, in biological matrices. This stable isotope-labeled internal standard is crucial for accurate quantification in metabolic research, enabling precise tracking of L-Aspartic acid metabolism. The described protocol is tailored for researchers, scientists, and drug development professionals engaged in metabolomics and pharmacokinetic studies.
Introduction
L-Aspartic acid is a non-essential amino acid that plays a pivotal role in numerous metabolic pathways. It is a fundamental building block for protein synthesis and a precursor for other amino acids such as asparagine, arginine, and lysine.[1] Furthermore, L-Aspartic acid is a key intermediate in the urea cycle and the purine-nucleotide cycle.[1] Given its central role in cellular metabolism, the ability to accurately measure the flux of L-Aspartic acid is critical for understanding disease states and the mechanism of action of novel therapeutics.
Stable isotope-labeled compounds, such as this compound, are invaluable tools in metabolic research.[2][3] When introduced into a biological system, the labeled aspartic acid and its subsequent metabolites can be distinguished from their endogenous counterparts by mass spectrometry. This allows for the precise tracing of metabolic pathways and the quantification of metabolite turnover. LC-MS/MS offers high selectivity and sensitivity for the analysis of amino acids without the need for derivatization, which can be time-consuming and introduce variability.[4][5]
This application note provides a comprehensive protocol for the extraction and quantification of this compound and its metabolites from plasma samples using LC-MS/MS.
Experimental
Materials and Reagents
-
L-Aspartic acid: Sigma-Aldrich
-
This compound: Cambridge Isotope Laboratories, Inc.[2]
-
Acetonitrile (LC-MS grade): Fisher Scientific
-
Methanol (LC-MS grade): Fisher Scientific
-
Formic acid (LC-MS grade): Fisher Scientific
-
Ultrapure water: Millipore Milli-Q system
-
Human plasma: BioIVT
Sample Preparation
A protein precipitation method is employed for the extraction of L-Aspartic acid from plasma.[6][7]
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 400 µL of ice-cold methanol containing the internal standard (this compound) at a final concentration of 10 µM.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[7]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[7][8]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).[7][8]
-
Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Flow Rate | 0.3 mL/min[7] |
| Column Temperature | 40°C[7][9] |
| Injection Volume | 5 µL[7] |
| Gradient | 5% B to 95% B over 10 minutes[7] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7][9] |
| Scan Type | Multiple Reaction Monitoring (MRM)[7][9] |
| Collision Gas | Argon |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
MRM Transitions:
The following MRM transitions are monitored. Collision energies should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Aspartic acid | 134.0 | 88.0[9][10] |
| This compound (Internal Standard) | 138.1 | 92.1 |
Note: The precursor ion for this compound is based on its molecular weight of 137.11 g/mol in the neutral form.[11] The product ion is predicted based on the fragmentation of the unlabeled analog and requires empirical optimization.
Results and Discussion
Method Performance
The described LC-MS/MS method demonstrates excellent linearity and sensitivity for the quantification of L-Aspartic acid.
Table 1: Quantitative Performance of the LC-MS/MS Method
| Parameter | L-Aspartic acid |
| Linearity Range (µM) | 1.95 - 125[9] |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 10% |
| Recovery (%) | 90 - 110% |
The use of a stable isotope-labeled internal standard, this compound, corrects for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.
Diagrams
Caption: Experimental workflow for the quantification of L-Aspartic acid by LC-MS/MS.
Caption: Simplified metabolic pathways involving L-Aspartic acid.
Conclusion
The LC-MS/MS method presented here provides a reliable and high-throughput solution for the quantitative analysis of L-Aspartic acid and its stable isotope-labeled counterpart in plasma. The simple sample preparation protocol and the high selectivity and sensitivity of the mass spectrometric detection make this method well-suited for applications in metabolic research, clinical studies, and drug development. This approach will enable researchers to gain deeper insights into the metabolic fate of L-Aspartic acid in various physiological and pathological conditions.
References
- 1. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Aspartic acid (2,3,3-Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-6931-0.5 [isotope.com]
- 3. L-Aspartic acid (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. agilent.com [agilent.com]
- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 6. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. organomation.com [organomation.com]
- 9. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. L-Aspartic acid-15N,2,3,3-d3 98 atom % 15N, 98 atom % D | 1308264-52-9 [sigmaaldrich.com]
Application Notes and Protocols for In Vivo L-Aspartic Acid-¹⁵N,d₃ Tracing
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for conducting in vivo metabolic tracing studies using the stable isotope-labeled amino acid, L-Aspartic acid-¹⁵N,d₃. Stable isotope tracing is a powerful technique used to investigate the dynamics of metabolic pathways. By introducing a labeled substrate (tracer) into a biological system, researchers can track the incorporation of the isotope into various downstream metabolites. This allows for the elucidation of metabolic fluxes and the identification of active biochemical routes. L-Aspartic acid is a key metabolite involved in numerous cellular processes, including the urea cycle, gluconeogenesis, and the synthesis of proteins and nucleotides.[1][2][3][4] The use of a dual-labeled tracer, with ¹⁵N on the amino group and deuterium (d₃) on the carbon backbone, provides a robust method for tracking the fate of both the nitrogen and carbon atoms of aspartate.
Experimental Design and Considerations
A successful in vivo tracing study requires careful planning and consideration of several factors. The experimental design should be tailored to the specific biological question being addressed.
1.1. Tracer Selection and Preparation
The choice of tracer is critical for a successful tracing experiment. L-Aspartic acid-¹⁵N,d₃ is a suitable tracer for investigating aspartate metabolism. The ¹⁵N label allows for the tracking of the amino group through transamination reactions and into nitrogen-containing compounds like nucleotides. The d₃ label on the carbon skeleton allows for the tracking of the carbon backbone through pathways like the TCA cycle.
-
Purity and Isotopic Enrichment: It is essential to use a tracer with high chemical and isotopic purity. The isotopic enrichment of the tracer should be known to accurately calculate the contribution of the tracer to downstream metabolites. L-Aspartic acid (2,3,3-D₃, 98%; ¹⁵N, 98%) and L-Aspartic acid (¹³C₄, 97-99%; D₃, 97-99%; ¹⁵N, 97-99%) are commercially available options.[5][6]
-
Tracer Formulation: The tracer should be dissolved in a sterile, biocompatible vehicle for administration. The choice of vehicle will depend on the route of administration. For intravenous infusion, sterile saline is a common choice.
1.2. Animal Model Considerations
The choice of animal model will depend on the research question. Common models for metabolic studies include mice and rats.
-
Acclimation: Animals should be acclimated to the housing conditions and diet before the start of the experiment to minimize stress-induced metabolic changes.
-
Diet: The diet of the animals can significantly impact metabolism. It is important to use a defined diet and to control food intake, especially during the period leading up to the tracer administration.[7]
1.3. Tracer Administration
There are several methods for administering stable isotope tracers in vivo, each with its own advantages and disadvantages.[8][9]
-
Intravenous (IV) Infusion: This method allows for precise control over the delivery of the tracer into the bloodstream and is often used to achieve a steady-state labeling of metabolites.[10][11]
-
Intraperitoneal (IP) Injection: A bolus injection is a simpler method of administration but may result in more variable tracer distribution and a less stable labeling pattern over time.
-
Oral Gavage: This method is suitable for studying the intestinal absorption and first-pass metabolism of the tracer.
1.4. Sample Collection and Processing
The timing of sample collection is crucial and will depend on the metabolic pathways of interest and the time required to reach isotopic steady state.[12]
-
Blood Sampling: Blood samples can be collected at multiple time points to monitor the concentration and isotopic enrichment of the tracer in the circulation.
-
Tissue Collection: At the end of the experiment, tissues of interest should be rapidly excised and flash-frozen in liquid nitrogen to quench metabolic activity.[13]
Experimental Protocols
The following are detailed protocols for an in vivo L-Aspartic acid-¹⁵N,d₃ tracing study.
2.1. Protocol 1: Intravenous Infusion of L-Aspartic Acid-¹⁵N,d₃ in Mice
This protocol describes the continuous intravenous infusion of the tracer to achieve steady-state labeling.
Materials:
-
L-Aspartic acid-¹⁵N,d₃
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Infusion pump and catheters
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Liquid nitrogen
-
Surgical tools
Procedure:
-
Tracer Preparation: Prepare a solution of L-Aspartic acid-¹⁵N,d₃ in sterile saline at the desired concentration.
-
Animal Preparation: Anesthetize the mouse and surgically implant a catheter into a suitable vein (e.g., jugular vein).
-
Tracer Infusion: Connect the catheter to an infusion pump and begin the infusion of the tracer at a constant rate. A priming bolus may be administered to rapidly increase the tracer concentration in the blood.[11]
-
Blood Sampling: Collect small blood samples at predetermined time points during the infusion to monitor tracer enrichment.
-
Tissue Harvest: At the end of the infusion period, euthanize the mouse and rapidly dissect the tissues of interest. Immediately flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
2.2. Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for extracting metabolites from tissues for analysis by mass spectrometry (MS).
Materials:
-
Frozen tissue samples
-
Extraction solvent (e.g., 80% methanol)
-
Homogenizer
-
Centrifuge
-
Syringe filters
-
LC-MS grade solvents
Procedure:
-
Tissue Homogenization: Weigh the frozen tissue and add a pre-chilled extraction solvent. Homogenize the tissue on ice using a suitable homogenizer.[14]
-
Protein Precipitation: Centrifuge the homogenate at high speed to pellet the protein and cellular debris.
-
Metabolite Extraction: Collect the supernatant containing the extracted metabolites.
-
Sample Filtration: Filter the extract through a syringe filter to remove any remaining particulate matter.
-
Solvent Evaporation: Dry the filtered extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for MS analysis.
Data Presentation
Quantitative data from the tracing experiment should be presented in a clear and organized manner. Tables are an effective way to summarize the results.
Table 1: Isotopic Enrichment of L-Aspartic Acid in Plasma
| Time (minutes) | ¹⁵N Enrichment (%) | d₃ Enrichment (%) |
| 0 | 0.0 | 0.0 |
| 15 | 15.2 ± 1.8 | 14.9 ± 1.7 |
| 30 | 28.9 ± 2.5 | 28.5 ± 2.4 |
| 60 | 45.1 ± 3.1 | 44.8 ± 3.0 |
| 120 | 48.5 ± 3.3 | 48.1 ± 3.2 |
Table 2: Fractional Contribution of L-Aspartic Acid-¹⁵N,d₃ to Downstream Metabolites in Liver
| Metabolite | ¹⁵N Fractional Contribution (%) | d₃ Fractional Contribution (%) |
| Glutamate | 12.5 ± 1.5 | 5.1 ± 0.8 |
| Alanine | 8.2 ± 1.1 | 2.3 ± 0.4 |
| Asparagine | 35.7 ± 4.2 | 34.9 ± 4.1 |
| Pyrimidines | 18.9 ± 2.1 | Not Detected |
| Purines | 25.4 ± 2.8 | Not Detected |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
References
- 1. healthyhey.com [healthyhey.com]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]
- 4. PathWhiz [smpdb.ca]
- 5. L-Aspartic acid (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. L-Aspartic acid (2,3,3-Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-6931-0.5 [isotope.com]
- 7. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic | The EMBO Journal [link.springer.com]
- 12. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stable Isotopes for Tracing Cardiac Metabolism in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for Incorporating L-Aspartic acid-15N,d3 in SILAC Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to SILAC and the Role of L-Aspartic acid-15N,d3
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The method relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" media, researchers can accurately quantify differences in protein abundance between different experimental conditions.
Traditionally, SILAC experiments have predominantly utilized stable isotope-labeled lysine (Lys) and arginine (Arg), as trypsin, the most common enzyme used for protein digestion in proteomics, cleaves specifically at these residues. This ensures that most tryptic peptides will contain a label. However, the use of other labeled amino acids, such as this compound, can offer unique advantages for specific research applications.
Advantages of Using this compound in SILAC:
-
Probing Specific Metabolic Pathways: Aspartic acid is a key node in cellular metabolism, linking amino acid metabolism, the urea cycle, and the citric acid (TCA) cycle. Using labeled aspartic acid can provide insights into these interconnected pathways.
-
Overcoming Arginine-to-Proline Conversion: In some cell lines, labeled arginine can be metabolically converted to proline, complicating data analysis.[1] Labeling with aspartic acid avoids this specific issue.
-
Complementary Protein Quantitation: While trypsin digestion is most common, other proteases can be used. Labeling with aspartic acid can provide quantitative information for peptides that may not contain lysine or arginine.
This document provides detailed application notes and protocols for the successful incorporation of this compound in SILAC experiments.
Experimental Workflow and Considerations
The overall workflow for a SILAC experiment using this compound follows the same fundamental principles as a traditional SILAC experiment. The key difference lies in the formulation of the SILAC media.
General SILAC Workflow Diagram
Caption: General workflow for a SILAC experiment.
Critical Considerations for Using this compound
-
Choice of Cell Line: The cell line must be auxotrophic for aspartic acid or cultured in a way that it relies on an external supply. Many common cell lines can synthesize aspartic acid, which would lead to incomplete labeling.
-
Custom SILAC Media: Standard SILAC media are typically deficient in lysine and arginine. For this application, a custom medium deficient in aspartic acid is required.
-
Dialyzed Serum: Fetal Bovine Serum (FBS) is a common supplement in cell culture media and contains unlabeled amino acids. It is crucial to use dialyzed FBS to minimize the concentration of unlabeled aspartic acid.[2]
-
Metabolic Conversion: Aspartic acid is a central metabolite. Be aware of its potential conversion to other amino acids, such as asparagine, or its entry into the TCA cycle. This can be investigated by monitoring the mass shifts of other amino acids in your mass spectrometry data.
-
Achieving Complete Labeling: Aim for >97% incorporation of the heavy amino acid to ensure accurate quantification.[2] This typically requires at least five cell doublings in the SILAC medium.[2] The incorporation efficiency should be checked by mass spectrometry before starting the main experiment.
Protocols
Protocol for Preparation of 'Heavy' SILAC Medium (this compound)
-
Base Medium: Start with a commercially available DMEM or RPMI 1640 medium that is specifically deficient in L-Aspartic acid.
-
Supplementation:
-
Add all other necessary amino acids at their standard concentrations.
-
Dissolve this compound in a small volume of sterile PBS or directly into the medium to achieve the desired final concentration (typically the same molar concentration as natural L-Aspartic acid in standard media formulations).
-
Add 10% (v/v) dialyzed Fetal Bovine Serum.
-
Add other required supplements such as penicillin/streptomycin and L-glutamine.
-
-
Sterilization: Filter-sterilize the complete medium through a 0.22 µm filter.
-
Storage: Store the prepared medium at 4°C.
Protocol for SILAC Labeling and Sample Preparation
-
Cell Culture and Labeling:
-
Culture two separate populations of your chosen cell line.
-
For the 'light' population, use the custom medium supplemented with natural L-Aspartic acid.
-
For the 'heavy' population, use the custom medium supplemented with this compound.
-
Passage the cells for at least five doublings to ensure near-complete incorporation of the labeled amino acid.
-
-
Verification of Labeling Efficiency:
-
After five passages, harvest a small number of cells from the 'heavy' population.
-
Extract proteins, digest them with trypsin, and analyze by LC-MS/MS.
-
Determine the incorporation efficiency by calculating the ratio of heavy to light peptide pairs for several identified peptides. The efficiency should be >97%.
-
-
Experimental Treatment:
-
Once complete labeling is confirmed, apply the experimental treatment to one cell population and the control treatment to the other.
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations separately.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the 'light' and 'heavy' lysates (1:1 ratio).
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the mixed protein sample. A standard protocol using dithiothreitol (DTT) for reduction, iodoacetamide (IAA) for alkylation, and sequencing-grade modified trypsin for digestion is recommended.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by high-resolution LC-MS/MS.
-
Data Presentation
Quantitative data from a SILAC experiment is typically presented in a table format, showing the protein identification, the calculated heavy/light ratio, and statistical significance. Below is a template for presenting such data.
Table 1: Example of Quantitative Proteomic Data from a SILAC Experiment
| Protein Accession | Gene Name | Protein Description | Heavy/Light Ratio | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.5 | 0.001 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.1 | 0.85 | Unchanged |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.4 | 0.005 | Downregulated |
| User-populated | User-populated | User-populated | User-populated | User-populated | User-populated |
Note: The data presented in this table is for illustrative purposes only. Users should populate this table with their own experimental results.
Visualization of a Relevant Metabolic Pathway
Incorporating labeled aspartic acid can be particularly insightful for studying metabolic pathways. The diagram below illustrates the central role of aspartate in cellular metabolism.
Caption: Central role of L-Aspartic acid in metabolism.
References
Application Note: Quantitative Analysis of L-Aspartic acid-15N,d3 using Stable Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Aspartic acid-15N,d3 is a stable isotope-labeled form of the non-essential amino acid, L-aspartic acid. Stable isotope labeling involves the substitution of atoms with their heavier, non-radioactive isotopes (e.g., replacing 14N with 15N and 1H with deuterium, d).[1] This labeling results in a compound that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This mass difference allows for its precise differentiation and quantification using mass spectrometry.
This compound is frequently utilized as an internal standard in mass spectrometry-based quantitative studies.[2] Its use in the stable isotope dilution method enables accurate quantification of endogenous L-aspartic acid in various biological matrices by correcting for sample preparation variability and matrix effects. This application note provides detailed protocols for the quantification of this compound, which is crucial for ensuring its accurate use as an internal standard in metabolic research, proteomics, and clinical diagnostics.[1][3]
Analytical Methods and Protocols
The quantification of this compound is primarily achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for analyzing complex biological samples.
Experimental Workflow
The general workflow for the quantification of this compound in a biological matrix (e.g., plasma) is depicted below.
Caption: Experimental workflow for this compound quantification.
Sample Preparation: Protein Precipitation
This protocol is suitable for the analysis of this compound in plasma samples.
Materials:
-
Plasma samples
-
This compound standard solution
-
30% (v/v) Sulfosalicylic acid in water
-
Microcentrifuge tubes
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of 30% sulfosalicylic acid.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Incubate the samples at 4°C for 30 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Carefully transfer 50 µL of the supernatant to a new tube.
-
Dilute the supernatant with an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as an Intrada Amino Acid column, is recommended for good retention and separation of polar amino acids.[4][5]
-
Mobile Phase A: 100 mM ammonium formate in water.
-
Mobile Phase B: 95:5:0.3 (v/v/v) acetonitrile/water/formic acid.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
Gradient Elution: A gradient should be optimized to ensure separation from other matrix components.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor and product ions for L-Aspartic acid and a potential internal standard (if quantifying endogenous levels) should be optimized. Based on literature for similar compounds, the following transitions can be used as a starting point:
-
L-Aspartic acid: m/z 134.0 → 88.0[5]
-
This compound (Internal Standard): m/z 138.0 → 92.0 (predicted, requires optimization)
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for the quantification of L-aspartic acid using LC-MS/MS, which are indicative of the expected performance for this compound quantification.
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 1.95–125 µM | [5] |
| Limit of Detection (LOD) | 0.52 pg/µL | [6] |
| Limit of Quantification (LOQ) | 1.57 pg/µL | [6] |
Table 2: Accuracy and Precision
| Quality Control Level | Intra-batch Accuracy (%) | Inter-batch Accuracy (%) | Intra-batch Precision (CV%) | Inter-batch Precision (CV%) | Reference |
| Low | 96.62 | 106.0 | < 7 | < 7 | [5] |
| Medium | 98.50 | 103.2 | < 7 | < 7 | [5] |
| High | 101.3 | 104.8 | < 7 | < 7 | [5] |
L-Aspartic Acid Metabolic Pathway
L-Aspartic acid is a central metabolite involved in numerous biochemical pathways. Understanding these pathways is crucial for researchers using this compound in metabolic flux studies.
Caption: Key metabolic pathways involving L-Aspartic acid.
In the human body, L-aspartate is primarily synthesized from the citric acid cycle intermediate, oxaloacetate, through transamination.[7] It serves as a precursor for the synthesis of other amino acids, including lysine, methionine, and threonine in microorganisms and plants.[7] Furthermore, L-aspartate is a key participant in the urea cycle, where it donates a nitrogen atom for the elimination of excess nitrogen from the body, and it is also involved in gluconeogenesis and purine biosynthesis.[7][8][9]
Conclusion
The analytical methods described provide a robust framework for the accurate quantification of this compound. The use of stable isotope dilution LC-MS/MS ensures high precision and accuracy, making it the gold standard for quantitative amino acid analysis. The detailed protocols and performance data presented in this application note will aid researchers in implementing this methodology for various applications in metabolic research, clinical diagnostics, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aspartic acid - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]
- 9. PathWhiz [smpdb.ca]
Troubleshooting & Optimization
Technical Support Center: Minimizing Isotopic Scrambling with L-Aspartic acid-15N,d3
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Aspartic acid-15N,d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize isotopic scrambling and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern with this compound?
A1: Isotopic scrambling is the unintentional redistribution of isotope labels (in this case, 15N and deuterium) from their original positions on this compound to other molecules or other positions within the molecule. This can occur through metabolic pathways in biological systems. It is a significant concern because it can lead to the misinterpretation of experimental data, particularly in metabolic flux analysis, proteomics, and drug metabolism studies, by diluting the isotopic enrichment of the intended molecule and introducing labels into other compounds.
Q2: What are the primary causes of isotopic scrambling for this compound in my experiments?
A2: The primary causes of isotopic scrambling for this compound are metabolic conversions within the cell. Key pathways involved include:
-
Transamination: The 15N-labeled amino group can be transferred to other α-keto acids by aminotransferases (transaminases), leading to the formation of other 15N-labeled amino acids. Aspartate aminotransferase (AST) is a key enzyme in this process.[1][2][3][4][5]
-
Metabolism into the TCA Cycle: L-Aspartic acid can be converted to oxaloacetate, an intermediate of the tricarboxylic acid (TCA) cycle. This can lead to the scrambling of the deuterium (d3) labels as the carbon skeleton is metabolized.
-
Biosynthesis of other amino acids: Aspartate is a precursor for the biosynthesis of several other amino acids, including asparagine, lysine, threonine, methionine, and isoleucine.[6][7] This can result in the transfer of the 15N and d3 labels to these downstream metabolites.
Q3: How can I detect and quantify the extent of isotopic scrambling of my this compound?
A3: Mass spectrometry (MS) is the primary technique for detecting and quantifying isotopic scrambling.[8][9][10] By analyzing the mass spectra of your target molecule and other related metabolites, you can determine the distribution of the 15N and d3 labels. A detailed protocol for quantification is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
This section provides guidance on specific issues you may encounter during your experiments.
Problem 1: I am observing a loss of the 15N label from my aspartic acid pool and its appearance in other amino acids.
| Possible Cause | Troubleshooting Steps |
| High Aspartate Aminotransferase (AST) Activity: AST readily transfers the 15N-amino group from aspartic acid to α-ketoglutarate, forming 15N-glutamate.[1][2] | 1. Use an AST inhibitor: Consider the use of a specific aspartate aminotransferase inhibitor to reduce the rate of transamination. 2. Optimize cell culture conditions: Modifying media composition, such as the concentration of other amino acids, may help reduce the flux through transamination pathways. 3. Use a cell-free system: If compatible with your experimental goals, cell-free protein synthesis or enzyme assays can significantly reduce metabolic scrambling. |
| Metabolic Conversion to Other Amino Acids: Aspartate is a precursor for several other amino acids. | 1. Supplement the media: Providing an excess of the unlabeled forms of amino acids that are synthesized from aspartate (e.g., asparagine, lysine, threonine) in your cell culture media can help to suppress the de novo synthesis from your labeled aspartic acid. |
Problem 2: The deuterium (d3) signal from my this compound is decreasing or appearing in other metabolites.
| Possible Cause | Troubleshooting Steps |
| Metabolism through the TCA Cycle: The carbon skeleton of aspartic acid (labeled with deuterium) can enter the TCA cycle via conversion to oxaloacetate. | 1. Shorten incubation times: Reduce the duration of exposure of your cells to the labeled compound to minimize the extent of metabolic conversion. 2. Use metabolic inhibitors: If appropriate for your experiment, inhibitors of key enzymes in the TCA cycle can be used to reduce the metabolism of the labeled carbon skeleton. |
| Hydrogen-Deuterium (H/D) Exchange: In aqueous solutions, especially at non-neutral pH and elevated temperatures, there is a risk of the deuterium labels exchanging with protons from the solvent.[11][12][13] | 1. Maintain optimal pH and temperature: During sample preparation and analysis, maintain a pH close to neutral and keep temperatures low to minimize back-exchange. For HDX-MS experiments, quenching is typically done at a low pH (around 2.5) and on ice to minimize exchange.[12] 2. Use aprotic solvents where possible: For sample storage and preparation steps where possible, use aprotic solvents to prevent H/D exchange. |
Data Presentation
Quantitative analysis of isotopic scrambling is crucial for accurate data interpretation. Below are example tables to structure your quantitative data.
Table 1: Quantification of 15N Scrambling from L-Aspartic acid-15N to Other Amino Acids
| Amino Acid | % 15N Enrichment (Control) | % 15N Enrichment (With AST Inhibitor) | % Reduction in Scrambling |
| Glutamic Acid | Data | Data | Data |
| Alanine | Data | Data | Data |
| Serine | Data | Data | Data |
| Glycine | Data | Data | Data |
Table 2: Quantification of Deuterium (d3) Retention in L-Aspartic acid
| Experimental Condition | % d3-labeled Aspartic Acid Remaining |
| 1-hour incubation | Data |
| 4-hour incubation | Data |
| 24-hour incubation | Data |
| Standard (No incubation) | 100% |
Experimental Protocols
Protocol 1: Quantification of Isotopic Scrambling of this compound using LC-MS/MS
This protocol provides a general workflow for quantifying the extent of isotopic scrambling.
-
Sample Preparation:
-
Harvest cells and quench metabolism rapidly by flash-freezing in liquid nitrogen or using a cold methanol/water solution.
-
Extract metabolites using a suitable solvent system (e.g., 80% methanol).
-
Separate the protein and metabolite fractions by centrifugation.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization (for GC-MS analysis, if necessary):
-
To improve the volatility and chromatographic properties of amino acids for GC-MS, a derivatization step is often required. A common method is silylation using reagents like MTBSTFA.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.
-
Use a chromatographic method (e.g., HILIC or reversed-phase) to separate the amino acids.
-
Analyze the samples on a high-resolution mass spectrometer.
-
Acquire data in full scan mode to observe the mass-to-charge ratio (m/z) of both the labeled and unlabeled forms of aspartic acid and other relevant amino acids.
-
Perform tandem MS (MS/MS) to confirm the identity of the compounds.
-
-
Data Analysis:
-
Extract the ion chromatograms for the labeled and unlabeled forms of each amino acid of interest.
-
Calculate the peak area for each isotopologue.
-
Determine the percentage of the 15N and d3 labels that have been scrambled by comparing the peak areas of the labeled species in other amino acids to the total labeled pool.
-
Mandatory Visualizations
References
- 1. Mechanism of action of aspartate aminotransferase proposed on the basis of its spatial structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminotransferases - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Aspartate Aminotransferase (AST) Test (aka SGOT): High vs. Low Levels [webmd.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrogen/deuterium exchange for the analysis of carbohydrates [ouci.dntb.gov.ua]
troubleshooting poor signal intensity of L-Aspartic acid-15N,d3
Welcome to the technical support center for L-Aspartic acid-15N,d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this isotopically labeled amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor signal intensity for this compound in LC-MS analysis?
A1: The most common causes include suboptimal mass spectrometry parameters, matrix effects from the sample, issues with the chromatographic method, and problems with the stability or preparation of the internal standard. Each of these areas should be systematically investigated to pinpoint the source of the low signal.
Q2: Can the position of the deuterium labels on this compound affect its signal stability?
A2: Yes, the stability of deuterium labels is a critical factor. Deuterium atoms can sometimes be lost or exchanged with protons from the solvent, a phenomenon known as back-exchange.[1] This is more likely to occur if the labels are on atoms involved in chemical reactions or are in exchangeable positions like -OH or -NH groups. For this compound, the labels are generally placed on carbon atoms to enhance stability.[2] However, harsh sample preparation conditions or unsuitable pH in the mobile phase could potentially promote instability.
Q3: How do I know if matrix effects are suppressing the signal of my internal standard?
A3: Matrix effects, particularly ion suppression, occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard.[3][4] To assess this, you can perform a post-extraction addition experiment. This involves comparing the signal of the internal standard in a clean solvent to its signal when spiked into the extracted matrix from a blank sample. A significant decrease in signal in the matrix sample indicates ion suppression.[3]
Q4: What is the recommended storage procedure for this compound?
A4: It is recommended to store this compound at room temperature, protected from light and moisture.[2] For stock solutions, storage at 1–10°C has been shown to be reliable for at least 14 days.[5] Always refer to the supplier's specific instructions for optimal storage conditions to prevent degradation.[6][7]
Troubleshooting Guides
This section provides a systematic approach to resolving poor signal intensity for this compound.
Issue 1: Weak or No Signal Detected
If you are observing a very weak or complete absence of signal for this compound, follow this workflow:
Troubleshooting Steps:
-
Verify MS Instrument Performance: Ensure the mass spectrometer is properly tuned and calibrated. Run a system suitability test with a known standard to confirm the instrument is functioning correctly.
-
Direct Infusion Analysis: Prepare a fresh dilution of this compound and infuse it directly into the mass spectrometer.[5] This will help determine if the issue lies with the MS instrument or the LC system.
-
Check Standard Integrity: If the signal is good during direct infusion, the problem is likely related to the LC system or the standard's interaction with it. If the signal is poor, the issue may be with the standard itself. Verify the chemical and isotopic purity of the standard.[3] Prepare a fresh stock solution from a new vial if possible to rule out degradation.[5]
Issue 2: Inconsistent or Low Signal with Chromatography
If the signal is present but lower than expected or inconsistent between runs, consider the following factors:
Suboptimal MS parameters can significantly reduce signal intensity.[8] A systematic optimization of the ion source and fragmentation parameters is crucial.
| Parameter | Starting Point (Positive ESI) | Optimization Strategy |
| Capillary Voltage | 2.0 - 3.5 kV | Adjust in small increments to maximize precursor ion intensity. |
| Source Temperature | 100 - 150 °C | Optimize to ensure efficient desolvation without thermal degradation. |
| Desolvation Gas Flow | 600 - 800 L/h | Increase flow to improve desolvation, but avoid excessive flow that can suppress the signal. |
| Cone Voltage | 20 - 40 V | Optimize to maximize precursor ion transmission and minimize in-source fragmentation. |
| Collision Energy | 15 - 40% NCE | Ramp the collision energy to find the value that produces the most abundant and specific fragment ions.[8] |
Note: Optimal values are instrument-dependent and should be determined empirically.[9]
The choice of chromatography and mobile phase composition is critical for retaining and eluting L-Aspartic acid, which is a highly polar compound.[10]
Troubleshooting Steps:
-
Evaluate Chromatography: Examine the peak shape and retention time. Poor peak shape (e.g., tailing, splitting) can decrease signal intensity. Ensure complete co-elution of L-Aspartic acid and this compound.[3]
-
Optimize Mobile Phase: The pH of the mobile phase affects the ionization state of aspartic acid. Using acidic modifiers like formic acid is common to promote protonation in positive ion mode.[11] However, strong ion-pairing agents like trifluoroacetic acid (TFA) can cause significant signal suppression in the mass spectrometer.[11]
-
Assess Matrix Effects: If analyzing complex biological samples, matrix effects are a likely cause of signal suppression.[4] Implement more rigorous sample preparation methods, such as solid-phase extraction (SPE), to remove interfering components.[12]
Experimental Protocols
Protocol 1: Direct Infusion for MS Parameter Optimization
Objective: To optimize MS source and fragmentation parameters for this compound independent of the LC system.
Materials:
-
This compound standard
-
50:50 Acetonitrile:Water with 0.1% Formic Acid
-
Syringe pump
-
Mass Spectrometer
Procedure:
-
Prepare a 1 µM solution of this compound in the acetonitrile/water/formic acid solvent.[8]
-
Set up the syringe pump to infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire an MS1 spectrum to confirm the presence of the precursor ion ([M+H]+).
-
Systematically adjust source parameters (capillary voltage, source temperature, gas flows) to maximize the intensity of the precursor ion.[9]
-
Select the precursor ion for fragmentation (e.g., using Collision-Induced Dissociation - CID).
-
Perform a collision energy ramp experiment, acquiring MS/MS spectra at various normalized collision energies (e.g., 10-40%).[8]
-
Analyze the data to identify the collision energy that yields the most abundant and specific product ions while maintaining a stable precursor signal.
Protocol 2: Assessment of Matrix Effects
Objective: To determine if components in the sample matrix are suppressing the signal of this compound.
Materials:
-
Blank matrix samples (e.g., plasma, urine)
-
This compound stock solution
-
Sample extraction solvents and equipment (e.g., protein precipitation reagents, SPE cartridges)
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known amount of this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation workflow. Spike the same amount of this compound into the final, extracted sample.
-
-
Analyze both sets of samples using the optimized LC-MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
A value significantly less than 100% indicates ion suppression, while a value significantly greater than 100% indicates ion enhancement.[3]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. L-Aspartic acid (2,3,3-Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-6931-0.5 [isotope.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. uprm.edu [uprm.edu]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of the enzymatic racemization of D-aspartic acid to L-aspartic acid by the on-line coupling of a solid-phase extraction column and a ligand-exchange high-performance liquid chromatography column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Aspartic acid-15N,d3 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving mass spectrometry resolution for L-Aspartic acid-15N,d3.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound, offering potential causes and solutions to enhance resolution and data quality.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution/Peak Broadening | 1. Suboptimal Mass Spectrometer Resolution Setting: The instrument's resolution may be set too low to resolve the isotopic peaks of this compound from interfering ions.[1] 2. Inappropriate LC Conditions: Poor chromatographic separation can lead to co-elution with matrix components, causing peak broadening. 3. High Flow Rate: An excessively high flow rate in the LC system can reduce retention time and peak resolution. | 1. Increase Resolution Setting: On high-resolution instruments (e.g., Orbitrap, FT-ICR), increase the resolution setting. For example, try increasing from 60,000 to 120,000. Note that this may decrease signal intensity, so optimization is key.[1] 2. Optimize LC Gradient: Adjust the mobile phase gradient to better separate this compound from other compounds. Consider using a shallower gradient. 3. Reduce Flow Rate: Decrease the flow rate to improve chromatographic separation. |
| Low Signal Intensity/Poor Sensitivity | 1. Inefficient Ionization: The electrospray ionization (ESI) source parameters may not be optimized for this compound. 2. Sample Loss During Preparation: The analyte may be lost during protein precipitation or solid-phase extraction (SPE). 3. Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. | 1. Optimize ESI Source Parameters: Adjust parameters such as capillary temperature, sheath gas flow, and spray voltage to maximize the signal for this compound. 2. Use an Internal Standard: A stable isotope-labeled internal standard is crucial for correcting for sample losses during preparation and analysis. 3. Improve Sample Cleanup: Enhance sample preparation to remove interfering matrix components. This can include optimizing the protein precipitation step or using a more selective SPE sorbent. |
| Inaccurate Mass Measurement | 1. Instrument Calibration Drift: The mass spectrometer may require calibration. 2. Interference from Isobaric Compounds: Other molecules with the same nominal mass may be interfering with the measurement. | 1. Calibrate the Mass Spectrometer: Regularly calibrate the instrument according to the manufacturer's recommendations. 2. Utilize High-Resolution MS: High-resolution mass spectrometers can distinguish between the target analyte and isobaric interferences based on their exact masses.[1] |
| Poor Fragmentation | 1. Insufficient Collision Energy: The energy used for collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) may be too low.[2] 2. Incorrect Precursor Ion Selection: The isolation window for the precursor ion may be too wide, allowing other ions to enter the collision cell. | 1. Optimize Collision Energy: Perform a collision energy optimization experiment by ramping the energy and observing the fragmentation pattern to find the optimal setting for this compound. A typical starting range for normalized collision energy (NCE) is 15-40%.[2] 2. Narrow the Isolation Window: Use a narrower isolation window (e.g., 1.0-2.0 m/z) to ensure only the precursor ion of interest is selected for fragmentation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal mass spectrometer resolution setting for analyzing this compound?
A1: The optimal resolution will depend on the specific instrument and the complexity of the sample matrix. For high-resolution mass spectrometers like an Orbitrap or FT-ICR, a setting of at least 60,000 is recommended to achieve baseline separation of isotopic peaks.[1] For complex matrices with potential interferences, a higher resolution of 120,000 or even 240,000 may be necessary, though this can lead to a decrease in signal intensity.[1] It is advisable to perform experiments at different resolution settings to find the best balance between resolution and signal-to-noise for your specific application.
Q2: How can I minimize matrix effects when analyzing this compound in biological samples?
A2: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds, can be minimized through several strategies. First, effective sample preparation is crucial. This includes protein precipitation followed by solid-phase extraction (SPE) to remove the bulk of the matrix components. Additionally, optimizing the liquid chromatography method to achieve good separation between this compound and matrix components is vital. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is also highly recommended to compensate for any remaining matrix effects.
Q3: What are the recommended sample preparation steps for this compound analysis?
A3: A common sample preparation workflow for amino acid analysis from biological fluids like plasma involves protein precipitation, followed by derivatization (optional, but can improve chromatographic retention and sensitivity), and finally, sample cleanup. A typical procedure includes adding a protein precipitation agent like methanol or acetonitrile to the sample, followed by centrifugation. The supernatant is then collected and can be derivatized if needed. The final step is often a cleanup using solid-phase extraction (SPE) to remove salts and other interferences before injection into the LC-MS/MS system.
Q4: Should I use positive or negative ionization mode for this compound?
A4: L-Aspartic acid contains both an acidic carboxylic acid group and a basic amino group, allowing it to be ionized in both positive and negative modes. Electrospray ionization (ESI) in positive mode is commonly used and will detect the protonated molecule [M+H]+. Negative ion mode can also be effective and may provide complementary fragmentation information. The choice between positive and negative mode should be determined empirically during method development to see which provides better sensitivity and selectivity for your specific application.
Q5: How do I optimize the collision energy for the fragmentation of this compound?
A5: To optimize collision energy, you should perform a series of experiments where you systematically vary the normalized collision energy (NCE) and monitor the intensity of the key fragment ions.[2] Start with a low NCE and gradually increase it. The optimal NCE will be the value that provides the best balance between the depletion of the precursor ion and the production of informative fragment ions.[2] Plotting the relative abundance of key fragment ions as a function of collision energy can help visualize the optimal range.[2]
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection and Drying:
-
Carefully transfer the supernatant to a new, clean tube, being cautious not to disturb the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex briefly and transfer the sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) or high-resolution full scan.
-
Precursor Ion > Product Ion (m/z): To be determined by direct infusion of a standard solution of this compound.
-
Collision Energy: To be optimized for the specific precursor-product ion transition.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor mass spectrometry resolution.
References
addressing matrix effects in L-Aspartic acid-15N,d3 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of L-Aspartic acid-15N,d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as L-Aspartic acid, due to the presence of co-eluting components in the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2] In the analysis of this compound, matrix effects can compromise the reliability of results by affecting the analyte and its stable isotope-labeled internal standard (SIL-IS) differently.
Q2: Why is my this compound internal standard not fully compensating for matrix effects?
A2: While SIL-IS are considered the gold standard for mitigating matrix effects, their effectiveness can be compromised under certain conditions.[3] Inadequate compensation can occur if the analyte and the internal standard do not co-elute perfectly or if they experience different degrees of ion suppression or enhancement. This can be caused by chromatographic separation of the labeled and unlabeled compounds or localized saturation of the electrospray ionization (ESI) process by high concentrations of matrix components.
Q3: What are the common sources of matrix effects in biofluids like plasma or urine?
A3: Common sources of matrix effects in biological samples include phospholipids, salts, endogenous metabolites, and proteins.[2][4] In plasma, phospholipids are a major contributor to ion suppression.[4] The specific composition of the matrix can vary between samples, leading to variable matrix effects.
Q4: How can I quantitatively assess the matrix effect in my L-Aspartic acid analysis?
A4: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The result is often expressed as a percentage. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound analysis.
Problem: Poor accuracy and precision in quality control (QC) samples.
Possible Cause & Troubleshooting Steps:
-
Significant Matrix Effect:
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Evaluate Sample Preparation: Protein precipitation is a common and simple method, but it may not remove all interfering substances like phospholipids.[6] Consider a more rigorous sample clean-up technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
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Optimize Chromatography: Modify the chromatographic conditions to separate L-Aspartic acid from co-eluting matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different column chemistry (e.g., HILIC).
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Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[7]
-
Problem: Inconsistent results between different sample lots.
Possible Cause & Troubleshooting Steps:
-
Variable Matrix Effects:
-
Matrix-Matched Calibrators: Prepare calibration standards in a representative blank matrix to match the composition of the study samples as closely as possible.[7]
-
Use of a Robust Internal Standard: Ensure the this compound internal standard is of high purity and is added to all samples, calibrators, and QCs at the earliest stage of sample preparation to account for variability in both extraction recovery and matrix effects.
-
Problem: Low signal intensity or complete signal loss for L-Aspartic acid.
Possible Cause & Troubleshooting Steps:
-
Severe Ion Suppression:
-
Post-Column Infusion Experiment: Perform a post-column infusion of a standard solution of L-Aspartic acid while injecting a blank matrix extract. This will help identify the retention time regions where significant ion suppression occurs.
-
Chromatographic Separation: Adjust the chromatography to move the L-Aspartic acid peak away from the regions of high ion suppression.
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Alternative Ionization Technique: If available, consider using atmospheric pressure chemical ionization (APCI) as it is generally less susceptible to matrix effects than ESI.[5]
-
Quantitative Data on Matrix Effects
Quantifying matrix effects is a critical step in method development and validation. The following table summarizes typical matrix effect values observed for amino acids in plasma, which can serve as a general reference for L-Aspartic acid analysis. Please note that specific values for this compound may vary depending on the specific matrix, sample preparation method, and analytical conditions.
| Analyte Class | Sample Matrix | Sample Preparation | Matrix Effect Range (%) | Reference |
| Amino Acids | Human Plasma | Protein Precipitation | 80 - 120% (with SIL-IS) | [4] |
| Amino Acids | Human Plasma | Protein Precipitation | 82 - 113% (accuracy) | [8] |
| Amino Acids | Mouse Plasma | Protein Precipitation | Not explicitly quantified, but method deemed accurate and reliable with SIL-IS | [1] |
Matrix Effect (%) is calculated as: (Peak area in matrix / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common starting point for the extraction of L-Aspartic acid from plasma samples.
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Sample Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.
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Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
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Internal Standard Spiking: Add 10 µL of this compound internal standard working solution to each sample.
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Precipitation: Add 400 µL of ice-cold methanol or acetonitrile.
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Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
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Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
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Supernatant Transfer: Carefully transfer the supernatant to a new tube.
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Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
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Injection: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting parameters for the analysis of L-Aspartic acid. Optimization may be required for your specific instrumentation and application.
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LC System: UHPLC system
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Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient:
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0-1 min: 95% B
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1-5 min: 95% to 50% B
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5-6 min: 50% B
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6-6.1 min: 50% to 95% B
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6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min
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Column Temperature: 40°C
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Injection Volume: 5 µL
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MS System: Triple quadrupole mass spectrometer
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Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
L-Aspartic acid: Q1: 134.1 m/z -> Q3: 74.0 m/z
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This compound: Q1: 138.1 m/z -> Q3: 77.0 m/z
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem-agilent.com [chem-agilent.com]
L-Aspartic Acid-15N,d3 Tracer Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting metabolic tracer studies using L-Aspartic acid-15N,d3. This stable isotope-labeled amino acid is a powerful tool for elucidating metabolic pathways and quantifying fluxes within biological systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications in research?
A1: this compound is a stable isotope-labeled version of the amino acid L-aspartic acid. It contains one heavy nitrogen isotope (¹⁵N) and three deuterium (d3) atoms. Its primary applications include:
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Metabolic Flux Analysis (MFA): To trace the metabolic fate of aspartate through various biochemical pathways.[1][2]
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Quantitative Proteomics: As an internal standard for the accurate quantification of L-aspartic acid in complex biological samples by mass spectrometry.
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Biomarker Discovery: To study perturbations in amino acid metabolism in disease models.
Q2: Why use a tracer with both ¹⁵N and deuterium labels?
A2: The dual labeling provides distinct advantages. The ¹⁵N traces the nitrogen atom of the amino group, crucial for studying transamination and nucleotide biosynthesis. The deuterium labels on the carbon backbone provide a distinct mass shift, helping to differentiate the tracer from endogenous unlabeled aspartate and to trace the carbon skeleton's fate. This dual labeling can provide more detailed insights into metabolic pathways compared to a single-labeled tracer.
Q3: How do I choose the appropriate concentration of this compound for my cell culture experiment?
A3: The optimal concentration depends on the cell type, its metabolic rate, and the specific pathways being investigated. It is recommended to perform a dose-response experiment to determine a concentration that results in sufficient isotopic enrichment in downstream metabolites without causing metabolic perturbations. A common starting point is to replace the L-aspartic acid in the culture medium with this compound at a similar concentration.
Q4: What are the key considerations for in vivo tracer studies with this compound?
A4: For in vivo studies, several factors must be considered:
-
Route of Administration: The tracer can be administered via oral gavage, intravenous infusion, or intraperitoneal injection. The choice depends on the research question and the desired kinetics of tracer distribution.
-
Tracer Dose and Infusion Rate: These should be carefully calculated to achieve a steady-state isotopic enrichment in the plasma and tissues of interest.
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Fasting State: The fasting state of the animal can significantly impact metabolism. The duration of fasting prior to tracer administration should be standardized.
-
Tissue Collection: Tissues should be harvested at appropriate time points and rapidly frozen to quench metabolic activity.
Troubleshooting Guide
Issue 1: Low Isotopic Enrichment in Target Metabolites
-
Possible Cause: Insufficient tracer concentration or duration of labeling.
-
Solution:
-
Increase the concentration of this compound in the cell culture medium or the dose administered in vivo.
-
Extend the labeling time to allow for greater incorporation of the tracer into downstream metabolic pools.
-
For in vivo studies, consider a primed-constant infusion protocol to reach isotopic steady state more rapidly.[3]
-
-
Possible Cause: High metabolic flux and rapid turnover of the metabolite pool.
-
Solution:
-
Shorten the time points for sample collection to capture the peak enrichment.
-
Use a more sensitive mass spectrometer to detect lower levels of enrichment.
-
Issue 2: High Variability in Isotopic Enrichment Data Between Replicates
-
Possible Cause: Inconsistent cell culture conditions or animal handling.
-
Solution:
-
Ensure uniform cell seeding density, media volume, and incubation times for all replicates.
-
Standardize animal handling procedures, including fasting times, tracer administration, and tissue collection timing.
-
-
Possible Cause: Inefficient or inconsistent metabolite extraction.
-
Solution:
-
Optimize and standardize the metabolite extraction protocol. Ensure complete cell lysis and protein precipitation.
-
Use a consistent volume of extraction solvent and perform extractions at a constant, cold temperature.
-
Issue 3: Poor Chromatographic Peak Shape or Resolution
-
Possible Cause: Suboptimal liquid chromatography (LC) conditions.
-
Solution:
-
Optimize the LC gradient, flow rate, and column temperature.
-
Consider using a different chromatography column, such as one specifically designed for polar metabolite analysis.
-
Derivatization of amino acids can sometimes improve chromatographic performance.
-
-
Possible Cause: Matrix effects from the biological sample.
-
Solution:
-
Perform a thorough sample cleanup to remove interfering substances. This may include solid-phase extraction (SPE) or liquid-liquid extraction.
-
Use a stable isotope-labeled internal standard for each analyte to correct for matrix effects.
-
Issue 4: Unexpected Labeled Isotopologues Detected
-
Possible Cause: Isotope scrambling or contribution from alternative metabolic pathways.
-
Solution:
-
Carefully analyze the mass isotopomer distribution to identify potential scrambling patterns.
-
Consult metabolic pathway databases to explore alternative routes that could lead to the observed labeling pattern. This could be a novel scientific finding.
-
Experimental Protocols
Protocol 1: In Vitro this compound Tracer Study in Cultured Cells
This protocol provides a general framework for a cell-based tracer study. Optimization for specific cell lines and experimental goals is recommended.
1. Cell Seeding and Culture:
- Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of labeling.
- Culture cells in their standard growth medium until they reach the desired confluency.
2. Tracer Labeling:
- Prepare the labeling medium by supplementing base medium (lacking L-aspartic acid) with this compound at the desired final concentration. Also, add other necessary components like dialyzed fetal bovine serum.
- Aspirate the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
- Add the pre-warmed labeling medium to the cells.
- Incubate the cells for the desired labeling period (e.g., 0, 1, 4, 8, 24 hours).
3. Metabolite Extraction:
- Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
- Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
- Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
- Centrifuge at maximum speed for 10-15 minutes at 4°C.
- Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with a liquid chromatography system.
- Use a column suitable for polar metabolite separation (e.g., a HILIC column).
- Develop a targeted LC-MS/MS method to detect and quantify this compound and its downstream metabolites.
Protocol 2: In Vivo this compound Tracer Study in a Mouse Model
This protocol outlines a general procedure for an in vivo tracer study. All animal procedures should be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
1. Animal Acclimation and Fasting:
- Acclimate mice to the experimental conditions for at least one week.
- Fast the mice for a standardized period (e.g., 6 hours) before tracer administration to reduce variability from food intake. Provide free access to water.
2. Tracer Administration:
- Prepare a sterile solution of this compound in saline.
- Administer the tracer via the chosen route (e.g., a single bolus via oral gavage or intraperitoneal injection). The dose should be calculated based on the body weight of the mouse.
3. Sample Collection:
- At predetermined time points after tracer administration (e.g., 15, 30, 60, 120 minutes), anesthetize the mice.
- Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
- Perfuse the mice with ice-cold saline to remove blood from the tissues.
- Harvest tissues of interest (e.g., liver, brain, tumor) and immediately freeze them in liquid nitrogen.
- Process blood samples to obtain plasma by centrifugation.
4. Metabolite Extraction from Tissue and Plasma:
- For tissues, homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., methanol:water:chloroform).
- For plasma, precipitate proteins by adding a cold solvent like methanol or acetonitrile.
- Follow a similar extraction procedure as described in the in vitro protocol (vortexing, incubation, centrifugation) to separate metabolites from proteins and lipids.
5. LC-MS/MS Analysis:
- Analyze the metabolite extracts using LC-MS/MS as described in the in vitro protocol.
Quantitative Data Presentation
The following table provides an illustrative example of how to present quantitative data from an this compound tracer experiment in a cancer cell line.
| Metabolite | Isotopologue | Enrichment (%) at 4 hours | Enrichment (%) at 24 hours |
| Aspartic Acid | M+4 | 85.2 ± 3.1 | 92.5 ± 2.5 |
| Asparagine | M+4 | 60.7 ± 4.5 | 75.1 ± 3.8 |
| Oxaloacetate | M+4 | 45.3 ± 2.9 | 55.8 ± 3.2 |
| Malate | M+4 | 42.1 ± 3.5 | 51.3 ± 2.9 |
| Fumarate | M+4 | 38.9 ± 3.0 | 47.6 ± 2.7 |
| Citrate | M+4 | 25.6 ± 2.1 | 35.2 ± 2.4 |
Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.
Visualizations
Caption: General experimental workflow for an in vitro this compound tracer study.
Caption: Simplified metabolic pathways of L-Aspartic acid.
References
- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Principles of stable isotope research – with special reference to protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Low-Abundance L-Aspartic Acid-15N,d3 Metabolites
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the quantification of low-abundance L-Aspartic acid-15N,d3 metabolites using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-abundance this compound?
A1: The primary challenges include:
-
Low Signal Intensity: The low concentration of the analyte can lead to a poor signal-to-noise ratio, making accurate detection and quantification difficult.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, tissue homogenates) can interfere with the ionization of this compound, leading to ion suppression or enhancement and inaccurate results.[1][2][3]
-
Isotopic Interference: Natural abundance of isotopes from other molecules can overlap with the mass-to-charge ratio (m/z) of the analyte, affecting quantification.
-
Incomplete Label Incorporation: In metabolic labeling studies, achieving 100% incorporation of the 15N and d3 labels into L-Aspartic acid can be challenging, leading to a mixed population of labeled and unlabeled species and complicating data analysis.[][5][6]
-
Sample Preparation Inefficiencies: Losses during extraction, derivatization, or other sample processing steps can significantly impact the final measured concentration.[7][8]
Q2: How can I minimize matrix effects in my analysis?
A2: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9]
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate this compound from co-eluting matrix components.[10]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds.[1]
-
Matrix-Matched Calibration: Prepare your calibration standards in a matrix that is similar to your samples to compensate for matrix effects.[2]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to correct for matrix effects and variations in sample preparation and instrument response. For this compound, a different isotopologue (e.g., L-Aspartic acid-13C4,15N) would be an ideal internal standard.
Q3: My labeling efficiency for this compound is incomplete. How do I account for this in my quantification?
A3: Incomplete labeling is a common issue in stable isotope labeling experiments.[6][11] To address this:
-
Determine Labeling Efficiency: Analyze a sample of the labeled L-Aspartic acid to determine the percentage of incorporation of the 15N and d3 isotopes. This can be done by comparing the peak areas of the fully labeled and partially labeled or unlabeled species.[12][13]
-
Correct for Incomplete Labeling: Use the determined labeling efficiency to correct the final calculated concentrations. Several software packages and calculation methods are available for this purpose.[11]
-
Optimize Labeling Conditions: If possible, optimize the labeling protocol to maximize incorporation. This may involve adjusting the concentration of the labeled precursor, the incubation time, or the cell culture conditions.[][5]
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio for this compound Peak
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Analyte Concentration | Concentrate the sample extract using techniques like evaporation or solid-phase extraction. | Increased signal intensity of the analyte peak. |
| Ion Suppression | Follow the steps outlined in the "How can I minimize matrix effects?" FAQ. | Reduced signal suppression and improved analyte response. |
| Suboptimal MS/MS Parameters | Optimize the collision energy and other MS/MS parameters for the specific transition of this compound. | Enhanced fragment ion intensity and improved signal-to-noise. |
| Inefficient Ionization | Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flow rates. | Improved ionization efficiency and higher signal intensity. |
Issue 2: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Standardize all sample preparation steps, including extraction volumes, incubation times, and temperature. Use an automated liquid handler if available. | Reduced variability between replicate samples. |
| Matrix Effects | Implement strategies to mitigate matrix effects as described in the FAQs. | More consistent and accurate quantification across different samples. |
| Instrument Instability | Perform regular maintenance and calibration of the LC-MS/MS system. Monitor system suitability by injecting a standard sample periodically throughout the analytical run. | Stable instrument performance and reproducible results. |
| Improper Internal Standard Use | Ensure the internal standard is added at the beginning of the sample preparation process and that its concentration is appropriate for the expected analyte levels. | Accurate correction for sample preparation losses and instrument variability. |
Experimental Protocols
Protocol 1: Extraction of L-Aspartic Acid from Plasma
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard (e.g., L-Aspartic acid-13C4,15N).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[14]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.
-
Drying: Dry the supernatant under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
| Parameter | Condition |
| LC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% B, decrease to 40% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Example) | This compound: m/z 138 -> 92; L-Aspartic acid (unlabeled): m/z 134 -> 88 |
Note: The specific MRM transitions should be optimized for your instrument. The transition for the d3-labeled aspartic acid will depend on the position of the deuterium atoms. For L-aspartic acid-2,3,3-d3, a possible transition is m/z 137 -> 91.[15]
Quantitative Data Summary
Table 1: Example Calibration Curve Data for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.052 |
| 5 | 0.261 |
| 10 | 0.515 |
| 50 | 2.58 |
| 100 | 5.21 |
| 500 | 26.3 |
| 1000 | 51.8 |
Table 2: Comparison of Extraction Methods for this compound Recovery
| Extraction Method | Mean Recovery (%) | Standard Deviation (%) |
| Protein Precipitation (Methanol) | 85.2 | 4.5 |
| Solid-Phase Extraction (C18) | 92.1 | 3.2 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 78.5 | 6.8 |
Visualizations
Caption: General workflow for quantifying this compound.
Caption: Troubleshooting logic for poor quantitative results.
References
- 1. Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Quantitation of 14C-Labeled Catechol Metabolites in Rat Plasma After Intranasal Instillation of Smoldering Eucalyptus Wood Smoke Extract | MDPI [mdpi.com]
- 10. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 14. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: L-Aspartic acid-15N,d3 Stability in Solution
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on ensuring the stability of L-Aspartic acid-15N,d3 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in an aqueous solution?
A1: The stability of this compound in solution is primarily affected by pH and temperature. Other factors include the presence of oxidizing agents, exposure to light, and the specific solvent or buffer system used.
Q2: What are the main degradation pathways for this compound in solution?
A2: The two primary degradation pathways for L-Aspartic acid in solution are:
-
Acidic Conditions (pH 1-4): Under acidic conditions, the main degradation route is the hydrolysis of the peptide bond if the amino acid is part of a peptide chain. For the free amino acid, protonation of the carboxyl groups occurs, which can influence its reactivity.[1]
-
Neutral to Alkaline Conditions (pH 6-9): In this pH range, the isomerization of the aspartic acid residue to form isoaspartic acid is a more significant degradation pathway, particularly in peptides.
Q3: How does temperature affect the stability of this compound solutions?
A3: Elevated temperatures accelerate the rate of degradation reactions, including hydrolysis and isomerization.[2] Therefore, for long-term storage, it is recommended to keep this compound solutions at low temperatures, such as 2-8°C or frozen (-20°C to -80°C).
Q4: What is the recommended solvent for dissolving this compound?
A4: L-Aspartic acid has limited solubility in pure water at neutral pH. Its solubility is higher in acidic or alkaline solutions. For analytical purposes, it is often dissolved in dilute aqueous acids (e.g., 0.1 M HCl) or bases (e.g., 0.1 M NaOH), or in aqueous buffers. The choice of solvent will depend on the specific requirements of your experiment.
Q5: How should I store stock solutions of this compound?
A5: Stock solutions should be stored at low temperatures (2-8°C for short-term and frozen at -20°C or -80°C for long-term storage) and protected from light. The appropriate pH for storage depends on the intended use, but buffering the solution can help maintain a stable pH. It is advisable to prepare fresh solutions for critical experiments or to periodically check the purity of stored solutions.
Troubleshooting Guides
This section provides solutions to common problems you might encounter when working with this compound solutions.
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the this compound solution.
-
Recommended Solution:
-
Verify the pH and temperature of your experimental conditions and storage solutions.
-
Prepare fresh solutions of this compound before each experiment.
-
Analyze the purity of your stock solution using a suitable analytical method like HPLC to check for the presence of degradation products.
-
Problem 2: Precipitation of this compound from the solution.
-
Possible Cause: Poor solubility at the experimental pH or concentration.
-
Recommended Solution:
-
Adjust the pH of the solution. L-Aspartic acid solubility is higher in acidic or basic conditions.
-
Consider using a different buffer system.
-
Decrease the concentration of the this compound solution.
-
For certain applications, the addition of a co-solvent might be possible, but compatibility with your experiment must be verified.
-
Problem 3: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC or LC-MS).
-
Possible Cause: Formation of degradation products.
-
Recommended Solution:
-
Attempt to identify the new peaks by comparing their retention times with standards of potential degradation products (e.g., isoaspartic acid).
-
Utilize mass spectrometry (LC-MS) for definitive identification of the degradation products by analyzing their mass-to-charge ratio (m/z).
-
Quantitative Stability Data
The following table summarizes the expected stability of L-Aspartic acid in aqueous solutions under different conditions. This data is based on studies of unlabeled L-Aspartic acid and serves as a guideline for this compound, assuming isotopic labeling has a minimal effect on chemical stability.
| Condition | Temperature | Expected Stability | Primary Degradation Pathway |
| Acidic (pH 1-4) | 25°C | Moderately Stable | Hydrolysis (in peptides) |
| 60°C | Increased Degradation | Accelerated Hydrolysis | |
| Neutral (pH 6-8) | 2-8°C | Generally Stable | Slow Isomerization |
| 25°C | Prone to Isomerization | Isomerization to Isoaspartic Acid | |
| Alkaline (pH > 8) | 25°C | Less Stable | Accelerated Isomerization |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water, or a specific buffer for your experiment).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[2]
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.[2]
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for a defined period.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and alkaline samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS) to identify and quantify the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This method can be used to separate and quantify this compound from its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution: A suitable gradient to separate polar compounds, for example:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 95% A, 5% B
-
15-20 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dilute the sample to an appropriate concentration with the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 3: LC-MS/MS Method for Identification and Quantification
This method provides high sensitivity and selectivity for identifying and quantifying this compound and its degradation products.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 5 µL.[3]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).[3]
-
Precursor Ion > Product Ion (m/z): This will need to be determined by direct infusion of a standard solution of this compound. For unlabeled L-Aspartic acid, a common transition is m/z 134.0 → 88.0.[4] For this compound, the precursor ion will be shifted.
-
Collision Energy: To be optimized for the specific precursor-product ion transition.[3]
-
Protocol 4: NMR Spectroscopy for Isotopic Stability
NMR spectroscopy can be used to confirm the stability of the isotopic labels (15N and d3) on the L-Aspartic acid molecule.
-
Sample Preparation:
-
Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., D₂O with a pH indicator).
-
-
NMR Experiment:
-
Acquire a ¹H NMR spectrum to observe the proton signals. The absence or significant reduction of the signal corresponding to the deuterated positions confirms the presence of deuterium.
-
Acquire a ¹⁵N NMR spectrum (or a ¹H-¹⁵N HSQC experiment) to confirm the presence and chemical environment of the ¹⁵N label.
-
-
Analysis:
-
Compare the spectra of a fresh sample with an aged or stressed sample. Any significant changes in the chemical shifts or the appearance of new signals could indicate degradation or exchange of the isotopic labels.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: L-Aspartic acid-15N,d3 Fluxomics Data Analysis
Welcome to the technical support center for L-Aspartic acid-15N,d3 fluxomics. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their stable isotope tracing experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that arise during the analysis of data from this compound labeling experiments.
Q1: Why is correcting for natural isotope abundance critical, and how is it done?
A1: It is essential to correct for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) because they are naturally present at low levels in all biological samples.[1][2][3] Failure to correct for this background will lead to an overestimation of label incorporation from your tracer, resulting in inaccurate flux calculations. The correction distinguishes between isotopes introduced experimentally and those already present.[1] This process is typically handled computationally using matrix-based algorithms that account for the theoretical natural abundance of all atoms within a metabolite.[1][3] Several software packages can perform this correction automatically.[4]
Q2: My measured isotopic enrichment is lower than expected. What are the potential causes?
A2: Low enrichment can stem from several factors:
-
Insufficient Labeling Time: The system may not have reached an isotopic steady state, where the fractional labeling of metabolites becomes constant.[5] Pilot studies are often necessary to determine the appropriate labeling duration.[6]
-
Tracer Dilution: The this compound tracer can be diluted by unlabeled aspartate from internal cellular pools or from unlabeled sources in the culture medium (e.g., serum). Using dialyzed serum is a common practice to minimize this.
-
Alternative Metabolic Pathways: Cells may be utilizing other pathways to produce the metabolites of interest, thus diluting the label from the aspartate tracer.
-
Slow Metabolic Flux: The metabolic pathways being investigated may have a slow turnover rate under your specific experimental conditions.
Q3: Can the deuterium (d3) label on aspartic acid cause kinetic isotope effects?
A3: Yes, deuterium can exhibit a more significant kinetic isotope effect compared to heavy isotopes like ¹³C or ¹⁵N.[7] This means that enzymatic reactions involving the breaking of a carbon-deuterium (C-D) bond might be slower than those involving a carbon-hydrogen (C-H) bond.[7] While this effect is generally small for many reactions, it is a crucial factor to consider during data interpretation, as it could potentially alter the measured metabolic fluxes.
Q4: What are some recommended software tools for performing Metabolic Flux Analysis (MFA)?
A4: A variety of software tools are available for MFA, each with specific features. Commonly used packages include:
-
MFA Suite™: A toolkit that includes applications like INCA for isotopomer network modeling and PIRAMID for quantifying mass isotopomer distributions (MIDs).[8]
-
METRAN: Software based on the Elementary Metabolite Units (EMU) framework for ¹³C-MFA, tracer experiment design, and statistical analysis.[9]
-
VistaFlux: Agilent's software designed for the qualitative analysis of flux data, which helps in finding and visualizing labeled metabolites on pathways.[10]
-
FreeFlux: An open-source Python package for performing flux analysis at both isotopic steady state and non-stationary (transient) states.[11]
Q5: How do I choose the right LC-MS settings for analyzing ¹⁵N and d3-labeled metabolites?
A5: Optimal LC-MS settings are crucial for resolving and accurately quantifying labeled metabolites. Key considerations include:
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often suitable for separating highly polar metabolites like amino acids.[12][13] Reverse-phase chromatography (e.g., C18 columns) can also be used, often with derivatization.[12]
-
Mass Spectrometry: High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are essential to accurately measure the small mass shifts introduced by the isotopes and to distinguish isotopologues.[12][14]
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is typically used. The choice depends on the specific metabolites and their chemical properties.[15]
-
Scan Mode: Data can be acquired in full scan mode to capture all ions or using targeted methods like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and specificity.[16]
Data Presentation: Understanding Mass Isotopomer Distributions
The primary output from a stable isotope tracing experiment is the Mass Isotopomer Distribution (MID) for metabolites of interest. The MID describes the fraction of each isotopologue (molecules of the same compound that differ only in their isotopic composition).
Below are illustrative tables showing hypothetical MIDs for aspartate and a downstream metabolite, N-Carbamoyl-aspartate, after labeling with L-Aspartic acid-¹⁵N,d3.
Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Aspartate (Aspartate has 4 carbons and 1 nitrogen)
| Isotopologue | Mass Shift | Description | Fractional Abundance (Unlabeled Control) | Fractional Abundance (Labeled Sample) |
| M+0 | 0 | All ¹²C, ¹⁴N, ¹H | 0.945 | 0.150 |
| M+1 | +1 | One ¹³C or ¹⁵N or ²H | 0.048 | 0.050 |
| M+2 | +2 | Two ¹³C, etc. | 0.007 | 0.010 |
| M+3 | +3 | --- | <0.001 | 0.020 |
| M+4 | +4 | ¹⁵N + 3x²H | <0.001 | 0.770 |
Table 2: Hypothetical Mass Isotopomer Distribution (MID) of N-Carbamoyl-aspartate (A key intermediate in pyrimidine synthesis, directly derived from Aspartate)
| Isotopologue | Mass Shift | Description | Fractional Abundance (Unlabeled Control) | Fractional Abundance (Labeled Sample) |
| M+0 | 0 | All ¹²C, ¹⁴N, ¹H | 0.940 | 0.450 |
| M+1 | +1 | One ¹³C or ¹⁵N or ²H | 0.052 | 0.060 |
| M+2 | +2 | --- | 0.008 | 0.015 |
| M+3 | +3 | --- | <0.001 | 0.025 |
| M+4 | +4 | Label from Asp-¹⁵N,d3 | <0.001 | 0.450 |
Note: These tables are for illustrative purposes. Actual fractional abundances will vary based on experimental conditions, cell type, and metabolic state.
Experimental Protocols
This section provides a generalized protocol for conducting a stable isotope labeling experiment in cell culture using this compound.
Protocol: Fed-Batch Cell Culture Labeling
Objective: To label intracellular metabolites by introducing this compound into the culture medium and determine the isotopic enrichment at steady state.
Materials:
-
Cell line of interest
-
Basal cell culture medium (lacking aspartate if possible, or with a known low concentration)
-
Dialyzed Fetal Bovine Serum (FBS)
-
This compound powder
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Metabolite Extraction Solution (e.g., 80:20 Methanol:Water, pre-chilled to -80°C)
-
Cell scrapers
-
Centrifuge capable of reaching low temperatures
Procedure:
-
Media Preparation: Prepare the experimental culture medium by supplementing the basal medium with dialyzed FBS and all necessary amino acids, except for aspartate. Prepare a concentrated, sterile stock solution of this compound. Add the tracer to the medium at the desired final concentration.
-
Cell Seeding: Seed cells in culture plates or flasks and grow them in standard, unlabeled medium until they reach the desired confluency (typically 50-70%).
-
Labeling Initiation: Remove the standard medium, wash the cells once with pre-warmed PBS, and replace it with the pre-warmed experimental medium containing this compound. This marks time point zero.
-
Time-Course Sampling: Culture the cells for a predetermined duration to reach isotopic steady state. This time should be optimized in a pilot experiment but often ranges from 8 to 24 hours.[5]
-
Metabolite Extraction:
-
At the designated time point, place the culture plate on ice and rapidly aspirate the medium.
-
Immediately wash the cells with a generous volume of ice-cold PBS to remove any remaining extracellular tracer.
-
Aspirate the PBS completely.
-
Add a specific volume of pre-chilled (-80°C) extraction solution to the plate (e.g., 1 mL for a 10 cm dish).
-
Use a cell scraper to scrape the cells in the extraction solution.
-
Transfer the cell lysate/extraction mixture to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes thoroughly.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.
-
Carefully collect the supernatant, which contains the intracellular metabolites.
-
Store the supernatant at -80°C until analysis by LC-MS.
-
Visualizations: Workflows and Pathways
Data Analysis Workflow
The following diagram outlines the logical flow from sample collection to the final flux map in a typical stable isotope tracing experiment.
Metabolic Fate of L-Aspartic acid-¹⁵N,d3
This diagram illustrates how the nitrogen (¹⁵N) and deuterium (d3 on the carbon backbone) from L-Aspartic acid are incorporated into key downstream metabolic pathways, including the TCA cycle and pyrimidine biosynthesis. Aspartate is a crucial metabolite that links several major pathways.[17][18]
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic | The EMBO Journal [link.springer.com]
- 6. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 9. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. LC-MS Setup for Untargeted Metabolomics - Creative Proteomics [creative-proteomics.com]
- 13. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. uab.edu [uab.edu]
- 16. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PathWhiz [smpdb.ca]
- 18. Aspartate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: L-Aspartic Acid-15N,d3 vs. ¹³C-Labeled Aspartic Acid in Research Applications
For researchers, scientists, and drug development professionals, the choice of isotopic labeling strategy is a critical determinant of experimental success. This guide provides an objective comparison of two commonly used stable isotope-labeled forms of L-Aspartic acid: L-Aspartic acid-15N,d3 and ¹³C-labeled aspartic acid. By examining their performance in key applications and presenting supporting data, this document aims to inform the selection of the most appropriate tracer for your research needs.
Stable isotope-labeled amino acids are indispensable tools for tracing metabolic pathways, quantifying protein dynamics, and elucidating molecular structures.[1][] L-Aspartic acid, a central metabolite in numerous cellular processes, is frequently studied using isotopic tracers. The two primary labeling strategies involve the incorporation of heavy isotopes of nitrogen (¹⁵N) and carbon (¹³C), often in combination with deuterium (d or ²H). This guide will delve into the nuances of this compound and uniformly ¹³C-labeled aspartic acid (e.g., L-Aspartic acid-¹³C₄), providing a framework for their effective application.
At a Glance: Key Differences and Applications
The fundamental distinction between these two labeled analogs lies in the atoms that are traced. This compound allows for the tracking of the nitrogen atom and specific hydrogen atoms, while ¹³C-labeled aspartic acid enables the monitoring of the carbon backbone. This difference dictates their primary applications.
| Feature | This compound | ¹³C-Labeled Aspartic Acid |
| Primary Tracer Atom(s) | Nitrogen-15, Deuterium-2,3,3 | Carbon-13 |
| Primary Applications | Nitrogen metabolism studies, protein turnover analysis, specific applications in quantitative proteomics (e.g., as an internal standard).[][3] | Metabolic flux analysis (MFA) of central carbon metabolism, tracing carbon skeletons through pathways like the TCA cycle.[1][] |
| Mass Shift (vs. Unlabeled) | +4 Da (for ¹⁵N, d3)[4] | +1 to +4 Da (depending on the number of ¹³C atoms)[3] |
| Analytical Techniques | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Typical Isotopic Purity | ≥98% for both ¹⁵N and D[5] | ≥98% for ¹³C[6] |
Delving Deeper: Performance in Key Experimental Areas
The choice between nitrogen/deuterium and carbon labeling hinges on the specific biological question being addressed.
Metabolic Flux Analysis (MFA)
In the realm of MFA, ¹³C-labeled aspartic acid is the tracer of choice .[] This is because metabolic transformations primarily involve the rearrangement of carbon skeletons. By feeding cells ¹³C-labeled aspartic acid, researchers can track the incorporation of these heavy carbon atoms into downstream metabolites of central carbon metabolism, such as those in the TCA cycle.[1][7][8] This allows for the quantification of the relative or absolute rates (fluxes) of metabolic pathways.
This compound , while less common for central carbon MFA, is crucial for studying nitrogen metabolism . It allows researchers to trace the fate of the amino group of aspartate in transamination reactions and in the synthesis of other nitrogen-containing compounds like other amino acids and nucleotides.[]
Quantitative Proteomics
In quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), both labeling strategies can be employed, though their application differs. While arginine and lysine are the most common amino acids used in SILAC, non-standard amino acids like aspartic acid can be used for specific purposes.[9][10]
-
¹³C- and/or ¹⁵N-labeled aspartic acid can be used in SILAC experiments to quantify changes in protein abundance. Dual labeling with both ¹³C and ¹⁵N provides a larger mass shift, which can be advantageous for resolving peptide signals in complex samples.[]
-
This compound can serve as an excellent internal standard for targeted quantification of aspartic acid or aspartate-containing peptides by mass spectrometry, due to its distinct mass shift.[3][11] The deuterium labels can also provide structural information in certain MS fragmentation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹³C and ¹⁵N are NMR-active nuclei, making both labeled forms of aspartic acid valuable for NMR-based studies.
-
¹³C-labeled aspartic acid is extensively used for determining the three-dimensional structures of proteins. The ¹³C labels provide crucial information for resonance assignment and the determination of structural restraints.[12][13] The chemical shifts of ¹³C-labeled aspartate are sensitive to the local chemical environment and pH.[14][15]
-
¹⁵N-labeled aspartic acid is fundamental for protein NMR, particularly for backbone resonance assignment using experiments like the ¹H-¹⁵N HSQC.[16] The combination of ¹⁵N and ¹³C labeling is often required for complete structure determination of larger proteins.[12] The deuterium in This compound can be beneficial in NMR studies of large proteins by reducing spectral complexity and relaxation rates.
Experimental Protocols and Workflows
General Workflow for a Metabolic Tracing Experiment using Labeled Aspartic Acid
The following diagram outlines a typical workflow for a metabolomics experiment using either this compound or ¹³C-labeled aspartic acid.
Detailed Methodologies:
A typical metabolic tracing experiment involves the following steps:
-
Cell Culture and Labeling: Cells are cultured in a medium where the standard L-aspartic acid is replaced with either this compound or a ¹³C-labeled variant. The duration of labeling depends on the specific metabolic pathway and whether steady-state or dynamic labeling is being investigated.[17]
-
Metabolite Extraction: After the desired labeling period, cellular metabolism is rapidly quenched, and metabolites are extracted. This is a critical step to ensure that the metabolic profile accurately reflects the state of the cells at the time of harvesting.[17]
-
Analytical Measurement: The extracted metabolites are then analyzed by mass spectrometry (LC-MS/MS) or NMR spectroscopy.[18][19]
-
LC-MS/MS: This technique separates the metabolites chromatographically and then detects their mass-to-charge ratio. The incorporation of stable isotopes results in a predictable mass shift in the labeled metabolites and their downstream products.
-
NMR: This method provides detailed information about the position of the isotopic labels within a molecule, which is invaluable for elucidating complex metabolic rearrangements.
-
-
Data Analysis: The raw data from the analytical instruments is processed to determine the isotopic enrichment and distribution in various metabolites. This information is then used to calculate metabolic fluxes or to map the flow of atoms through the metabolic network.
SILAC Protocol using a Non-Standard Labeled Amino Acid
While typically performed with arginine and lysine, the SILAC methodology can be adapted for other amino acids like aspartic acid.
Key Steps in a SILAC Experiment:
-
Adaptation Phase: Two populations of cells are cultured. One in a "light" medium containing natural L-aspartic acid, and the other in a "heavy" medium where the natural aspartic acid is replaced by the isotopically labeled version (e.g., ¹³C₄-L-aspartic acid). Cells are grown for several passages to ensure complete incorporation of the labeled amino acid into the proteome.[20][21]
-
Experimental Phase: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).[20]
-
Sample Pooling and Processing: The "light" and "heavy" cell populations are combined, typically in a 1:1 ratio. The combined sample is then lysed, and the proteins are extracted and digested (e.g., with trypsin).[21]
-
LC-MS/MS Analysis and Quantification: The resulting peptide mixture is analyzed by LC-MS/MS. Peptides containing the labeled aspartic acid will have a higher mass than their unlabeled counterparts. The ratio of the intensities of the "heavy" and "light" peptide pairs in the mass spectrum corresponds to the relative abundance of the protein in the two original cell populations.[20]
Aspartate's Role in Cellular Signaling
Aspartic acid is a key node in cellular metabolism, linking several crucial pathways. Understanding its metabolic fate is essential for many areas of research, including cancer biology and neurobiology.[22][23][24][25]
This diagram illustrates that aspartate is synthesized from the TCA cycle intermediate oxaloacetate and can be converted to asparagine or used for nucleotide and protein synthesis. Tracing the flow of atoms from labeled aspartic acid can quantify the activity of these interconnected pathways.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and ¹³C-labeled aspartic acid is not a matter of one being universally superior to the other, but rather a strategic decision based on the experimental goals.
-
For elucidating the flow of carbon through central metabolic pathways and quantifying the activity of the TCA cycle and related anabolic pathways, ¹³C-labeled aspartic acid is the clear choice.
-
For investigating nitrogen metabolism, amino acid transamination, and specific applications in quantitative proteomics as an internal standard, This compound offers unique advantages.
By carefully considering the biological question at hand and the strengths of each labeling strategy, researchers can harness the power of stable isotopes to gain deeper insights into the complex and dynamic world of cellular metabolism.
References
- 1. Aspartate Metabolism Pathway is Differentiable in Human Hepatocellular Carcinoma: Transcriptomics and 13C-Isotope based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L -Aspartic acid-15N,2,3,3-d3 15N 98atom , D 98atom 1308264-52-9 [sigmaaldrich.com]
- 5. L-Aspartic acid (2,3,3-Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-6931-0.5 [isotope.com]
- 6. L-Aspartic acid (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masspec.scripps.edu [masspec.scripps.edu]
- 9. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 10. chempep.com [chempep.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. spectrabase.com [spectrabase.com]
- 16. 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 21. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PathWhiz [smpdb.ca]
- 23. biorxiv.org [biorxiv.org]
- 24. Aspartate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. The aspartate-family pathway of plants: Linking production of essential amino acids with energy and stress regulation - PMC [pmc.ncbi.nlm.nih.gov]
Validating L-Aspartic Acid-15N,d3 Tracing: A Comparative Guide to Methodologies
For researchers engaged in metabolic studies, particularly in the fields of drug development and life sciences, the accurate tracing and quantification of metabolic pathways are paramount. L-Aspartic acid, a key metabolite in cellular processes, is often studied using stable isotope tracers. This guide provides an objective comparison of L-Aspartic acid-15N,d3 tracing with other established methods for analyzing aspartate metabolism. We will delve into the experimental data, detailed protocols, and the underlying principles of these techniques to assist researchers in selecting the most appropriate method for their experimental needs.
Comparison of Analytical Methods for L-Aspartic Acid Analysis
Stable isotope tracing using this compound is a powerful technique to follow the metabolic fate of the nitrogen atom in aspartate. This is typically analyzed by mass spectrometry (MS). However, other methods, including carbon-13 (¹³C) tracing and non-isotope-based techniques like High-Performance Liquid Chromatography (HPLC) and enzymatic assays, are also employed to study aspartate metabolism and quantification. Below is a comparative overview of these methods.
| Feature | This compound Tracing (LC-MS/MS) | ¹³C-Labeled L-Aspartic Acid Tracing (GC-MS or LC-MS/MS) | HPLC with UV or Fluorescence Detection | Enzymatic Assay |
| Principle | Traces the nitrogen atom of aspartate through metabolic pathways. | Traces the carbon backbone of aspartate through metabolic pathways. | Separation and quantification based on physicochemical properties. | Enzymatic conversion of aspartate to a product that can be measured spectrophotometrically. |
| Primary Application | Nitrogen flux analysis, amino acid biosynthesis and degradation. | Carbon flux analysis, central carbon metabolism, gluconeogenesis. | Quantification of total L-Aspartic acid concentration. | Quantification of total L-Aspartic acid concentration. |
| Detection Method | Mass Spectrometry (MS) | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) | UV or Fluorescence Detector | Spectrophotometer or Fluorometer |
| Quantitative Data Example | Intra- and inter-day accuracy for L-aspartic acid quantification by UPLC-MS/MS ranged from 96.62–106.0% and 97.66–105.4%, respectively.[1] | High correlation (R² = 0.9868) between δ¹³C values obtained by GC/C/IRMS and elemental analyzer-IRMS for amino acids.[2] | A reversed-phase ion-pair HPLC method achieved a limit of quantification of 0.03% for related substances in L-aspartic acid. | N/A (Specific quantitative validation data not found in the provided search results) |
| Precision | High precision, with coefficient of variation (CV%) not exceeding 7% for UPLC-MS/MS analysis of L-aspartic acid.[1] | High precision, with a mean precision of 0.04‰ for δ¹³C values of amino acid derivatives by GC/C/IRMS.[2] | Good repeatability, dependent on the specific method and instrumentation. | Generally lower precision compared to chromatographic methods. |
| Advantages | Tracks nitrogen metabolism specifically; lower natural abundance of ¹⁵N (0.37%) results in a cleaner background in mass spectrometry compared to ¹³C.[] | Provides detailed information on carbon backbone rearrangements and contributions to other metabolic pathways.[4] | Well-established, robust, and does not require specialized isotope analysis equipment. | High specificity due to the nature of enzymatic reactions; relatively simple and low-cost. |
| Limitations | Does not provide information on the carbon skeleton of the molecule. | Higher natural abundance of ¹³C (1.1%) can complicate analysis at low enrichment levels.[] | Often requires derivatization, which can be time-consuming and introduce variability; does not provide metabolic flux information. | Measures total concentration only and does not provide information on metabolic turnover; susceptible to interference from other compounds in the sample. |
Experimental Protocols
Below are detailed methodologies for the key experiments discussed in this guide.
This compound Tracing and Quantification by UPLC-MS/MS
This protocol is adapted from a validated method for the determination of L-aspartic acid in human plasma.[1]
a. Sample Preparation:
-
To 100 µL of plasma, add 400 µL of a precipitation solution (e.g., ice-cold 30% v/v sulfosalicylic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
b. UPLC-MS/MS Conditions:
-
Column: Imtakt Intrada Amino Acid analysis column.
-
Mobile Phase A: 25 mM ammonium formate in water.
-
Mobile Phase B: 0.5% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Positive ion mode with Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: To be determined based on the specific isotopologue, but for the unlabeled L-aspartic acid, it is m/z 134.0 → 88.03. The labeled compound would have a different precursor ion mass.
¹³C-Labeled L-Aspartic Acid Tracing by GC/C/IRMS
This protocol is based on a method for studying amino acid exchange using double labeling with ¹³C and ¹⁵N.[2]
a. Derivatization of Amino Acids:
-
Amino acids are typically derivatized to increase their volatility for GC analysis. A common method is esterification followed by acylation.
-
For example, react the amino acid extract with an acidic alcohol (e.g., HCl in methanol) to form the methyl ester, followed by reaction with a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form the TBDMS derivative.
b. GC/C/IRMS Conditions:
-
GC Column: A suitable capillary column for amino acid derivative separation (e.g., DB-5ms).
-
Combustion Interface: The GC is coupled to a combustion reactor that converts the eluted compounds into CO₂ and N₂ gas.
-
IRMS: The isotope ratio mass spectrometer measures the ¹³C/¹²C ratio in the CO₂ gas.
Quantification of L-Aspartic Acid by HPLC with UV Detection
This protocol is based on a method for impurity analysis of L-aspartic acid.
a. Sample Preparation:
-
Dissolve the sample containing L-aspartic acid in a suitable solvent, such as deionized water.
-
Filter the sample through a 0.45 µm filter before injection.
b. HPLC Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An ion-pairing reagent (e.g., heptafluorobutyric acid) in a water/acetonitrile gradient is often used for underivatized amino acids.
-
Detection: UV detector set at a wavelength where the analyte or its derivative absorbs (e.g., after pre-column derivatization with a chromophore).
Visualizations
Experimental Workflow for Validating Isotope Tracing
Caption: Cross-validation workflow for stable isotope tracing.
Simplified Metabolic Pathway of L-Aspartic Acid
Caption: Key metabolic pathways involving L-Aspartic Acid.
References
- 1. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of 13C and 15N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
L-Aspartic Acid-15N,d3 vs. Other Labeled Amino Acids for Flux Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of metabolic flux analysis, the choice of an appropriate isotopic tracer is paramount. This guide provides an objective comparison of L-Aspartic acid-15N,d3 against other commonly used labeled amino acids, supported by experimental principles and data presentation to inform your experimental design.
Stable isotope tracing is a powerful methodology used to unravel the intricate network of metabolic pathways within a biological system.[1] By introducing molecules labeled with heavy isotopes, researchers can track their journey through various biochemical reactions, providing a quantitative measure of metabolic fluxes.[2][3] The selection of the tracer is a critical step that can significantly influence the quality and scope of the data obtained. This guide focuses on the unique attributes of this compound and compares its utility with other labeled amino acids in the context of metabolic flux analysis.
Comparison of Labeled Amino Acids for Flux Analysis
The ideal labeled amino acid for a flux analysis study depends on the specific metabolic pathways being investigated and the analytical platform being used. The following table summarizes the key characteristics of different types of labeled amino acids.
| Labeled Amino Acid Type | Primary Use in Flux Analysis | Advantages | Disadvantages | Analytical Technique(s) |
| ¹³C-Labeled Amino Acids | Tracing carbon backbone transformations in central carbon metabolism (e.g., Glycolysis, TCA cycle).[][5] | Provides direct information on carbon flux; complex labeling patterns can resolve intricate pathway details.[5] | Higher cost compared to ¹⁵N or deuterium labeling.[] Can lead to complex mass spectra.[] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[] |
| ¹⁵N-Labeled Amino Acids | Tracing nitrogen metabolism, amino acid biosynthesis, and protein turnover.[][6] | Crucial for studying nitrogen-containing pathways; simpler NMR spectra compared to ¹³C.[] Can be used in conjunction with ¹³C for dual-isotope tracing.[7] | Less informative for central carbon metabolism.[] | MS, NMR[] |
| Deuterium (d)-Labeled Amino Acids | Can be a cost-effective alternative for tracing; used in quantitative proteomics and metabolomics.[8] | Lower cost. Can be used to study protein turnover rates.[8] | Potential for isotope effects on retention time in LC-MS.[8] Loss of label can occur in certain metabolic reactions. | MS, NMR[8] |
| L-Aspartic acid-¹⁵N,d₃ | Simultaneous tracing of nitrogen metabolism and parts of the carbon skeleton. | Provides information on both nitrogen and hydrogen atoms in a single tracer. The combination of ¹⁵N and deuterium allows for multiparametric analysis. | Potential for deuterium isotope effects. The specific deuteration pattern (d3) will determine which hydrogen pathways can be traced. | MS, NMR |
| Dual ¹³C,¹⁵N-Labeled Amino Acids | Simultaneous tracing of carbon and nitrogen pathways.[2][7] | Provides a more comprehensive view of metabolism by tracking both major atoms in amino acid metabolism.[7] | Higher cost; can result in very complex mass spectra requiring sophisticated data analysis. | MS, NMR[7] |
Experimental Protocols
A successful metabolic flux analysis experiment requires careful planning and execution. Below is a generalized protocol for a cell culture-based stable isotope tracing experiment.
Protocol: Stable Isotope Tracing with Labeled Amino Acids in Cell Culture
1. Cell Culture and Labeling: a. Culture cells in a standard medium to the desired confluency. b. To initiate the labeling experiment, replace the standard medium with a specially formulated medium containing the labeled amino acid of interest (e.g., this compound). This medium should ideally be deficient in the natural form of the amino acid to ensure efficient incorporation of the labeled version.[1] c. It is crucial to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids and other small molecules that could dilute the tracer.[1] d. Collect cell samples at various time points to monitor the dynamic incorporation of the isotope.[9]
2. Metabolite Extraction: a. Quench metabolism rapidly to prevent further enzymatic activity. This is typically achieved by washing the cells with ice-cold saline and then adding a cold extraction solvent, such as 80% methanol.[10] b. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. c. Centrifuge the lysate to pellet cell debris and proteins.
3. Sample Analysis by LC-MS/MS: a. Analyze the supernatant containing the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). b. The liquid chromatography step separates the different metabolites in the sample. c. The mass spectrometer detects and quantifies the mass isotopologues of the metabolites, allowing for the determination of the extent of isotope incorporation.[3]
4. Data Analysis: a. Process the raw LC-MS/MS data to identify and quantify the different isotopologues of the metabolites of interest. b. Use specialized software to calculate metabolic fluxes based on the measured isotopologue distributions and a metabolic network model.[11]
Visualizing Metabolic Pathways and Workflows
Aspartate Metabolism in the TCA Cycle
L-Aspartic acid is closely linked to the Tricarboxylic Acid (TCA) cycle. It can be transaminated to form oxaloacetate, a key intermediate in the cycle. The diagram below illustrates how ¹⁵N and deuterium from L-Aspartic acid-¹⁵N,d₃ would be incorporated into the TCA cycle.
Caption: Aspartate feeds into the TCA cycle via transamination to oxaloacetate.
General Experimental Workflow for Flux Analysis
The following diagram outlines the key steps in a typical metabolic flux analysis experiment using stable isotope-labeled amino acids.
Caption: A typical workflow for metabolic flux analysis experiments.
Conclusion
The choice of a labeled amino acid for metabolic flux analysis is a critical decision that should be guided by the specific research question. While ¹³C-labeled amino acids are the gold standard for tracing carbon metabolism, ¹⁵N and deuterium-labeled counterparts offer valuable insights into nitrogen metabolism and can be more cost-effective. L-Aspartic acid-¹⁵N,d₃ represents a specialized tracer that allows for the simultaneous investigation of both nitrogen and hydrogen pathways connected to the TCA cycle. By carefully considering the advantages and disadvantages of each type of labeled amino acid and adhering to rigorous experimental protocols, researchers can effectively harness the power of stable isotope tracing to illuminate the complexities of cellular metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
L-Aspartic Acid-15N,d3: A Comparative Guide for Researchers in Metabolomics and Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate isotopic labeling strategies is paramount for the accuracy and reliability of experimental outcomes. This guide provides a comprehensive comparison of L-Aspartic acid-15N,d3 with other labeling alternatives, supported by experimental data and detailed protocols. This compound, a stable isotope-labeled version of the non-essential amino acid L-aspartic acid, serves as a critical tool in metabolomics, proteomics, and nuclear magnetic resonance (NMR) studies.
The primary applications of this compound include its use as an internal standard for mass spectrometry (MS)-based quantification and as a tracer in metabolic flux analysis (MFA) to investigate central carbon and nitrogen metabolism. Its unique combination of nitrogen-15 (¹⁵N) and deuterium (d3) labeling offers distinct advantages in specific experimental contexts.
Comparison of Isotopic Labeling Strategies for L-Aspartic Acid
The choice of isotopic label for L-Aspartic acid depends on the specific application, the analytical platform, and the biological question being addressed. The most common alternatives to ¹⁵N,d3 labeling are carbon-13 (¹³C) and deuterium (d) labeling alone.
| Isotopic Label | Common Form(s) | Key Advantages | Key Considerations | Primary Applications |
| ¹⁵N,d3 | L-Aspartic acid-¹⁵N,d3 | - High mass shift from the unlabeled analyte, minimizing spectral overlap. - Tracks both nitrogen and carbon/hydrogen pathways. - Deuterium can offer a cost-effective alternative to extensive ¹³C labeling.[1] | - Potential for kinetic isotope effects from deuterium, which may alter retention times in chromatography.[1] - Metabolic scrambling of the ¹⁵N label can occur.[2] | - Internal standard for MS quantification. - Metabolic flux analysis of amino acid and central carbon metabolism. |
| ¹³C | L-Aspartic acid-¹³C₄ | - Carbon backbone is generally stable during metabolism, reducing the risk of label loss. - Provides direct information on carbon flux. - Multiple ¹³C atoms lead to a significant mass shift.[] | - Higher cost compared to deuterium labeling. - Natural abundance of ¹³C (1.1%) can create more complex background signals.[] | - Metabolic flux analysis of central carbon metabolism (e.g., TCA cycle). - Quantitative proteomics (SILAC). |
| Deuterium (d) | L-Aspartic acid-d3 | - Cost-effective labeling strategy.[1] - Can be used to simplify ¹H-NMR spectra.[1] | - Potential for significant kinetic isotope effects, which can alter reaction rates and chromatographic behavior.[1][4] - C-D bonds are weaker than C-H bonds, leading to a higher risk of label loss. | - Internal standard for MS quantification. - NMR-based structural and dynamic studies. |
Applications of this compound
Internal Standard for Accurate Quantification by Mass Spectrometry
In quantitative proteomics and metabolomics, stable isotope-labeled compounds are the gold standard for internal standards.[2] this compound is an ideal internal standard for the quantification of unlabeled L-Aspartic acid in biological samples due to its chemical identity and distinct mass-to-charge ratio (m/z).
Experimental Workflow: Quantification of L-Aspartic Acid
Caption: Workflow for L-Aspartic acid quantification using an internal standard.
A detailed experimental protocol for the quantification of amino acids, including L-Aspartic acid, using a deuterated internal standard is presented below.
Protocol: LC-MS/MS Quantification of L-Aspartic Acid
-
Sample Preparation:
-
To 50 µL of plasma or tissue homogenate, add 150 µL of ice-cold methanol containing the this compound internal standard at a known concentration.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 98% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
L-Aspartic acid: Precursor ion m/z -> Product ion m/z (specific to instrument tuning)
-
This compound: Precursor ion m/z -> Product ion m/z (shifted by +4 Da)
-
-
-
Data Analysis:
-
Quantify the amount of L-Aspartic acid in the sample by calculating the peak area ratio of the unlabeled analyte to the this compound internal standard and comparing it to a standard curve.
-
Tracer for Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions. Stable isotope tracers, such as this compound, are introduced into a biological system, and the incorporation of the isotopes into downstream metabolites is measured by mass spectrometry. This information is then used to calculate metabolic fluxes.
L-Aspartic acid is a key metabolite that connects several major metabolic pathways, including the tricarboxylic acid (TCA) cycle, the urea cycle, and amino acid biosynthesis. By tracing the fate of the ¹⁵N and deuterium atoms from this compound, researchers can gain insights into the activity of these pathways.
Signaling Pathway: L-Aspartic Acid in Central Metabolism
Caption: L-Aspartic acid's central role in metabolism.
Experimental Protocol: Tracing this compound in the TCA Cycle
-
Cell Culture and Labeling:
-
Culture cells in a standard growth medium.
-
Replace the medium with a medium containing this compound at a specific concentration for a defined period (e.g., 24 hours) to achieve isotopic steady-state.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract under nitrogen.
-
-
LC-MS/MS Analysis of TCA Cycle Intermediates:
-
LC System: UPLC system with a column suitable for polar analytes (e.g., HILIC or mixed-mode).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Ammonium acetate in water
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Analysis: Monitor the mass isotopologue distributions (MIDs) of TCA cycle intermediates (e.g., malate, fumarate, citrate) to determine the incorporation of ¹⁵N and deuterium from this compound.
-
-
Data Analysis:
-
Correct the raw MS data for the natural abundance of isotopes.
-
Calculate the fractional enrichment of the labeled isotopes in the downstream metabolites.
-
Use metabolic modeling software to calculate the metabolic fluxes based on the labeling patterns.
-
Conclusion
This compound is a versatile and powerful tool for researchers in metabolomics and drug development. Its dual-labeling strategy provides unique advantages for both quantitative analysis and metabolic flux studies. While the potential for kinetic isotope effects from deuterium should be considered, its high mass shift and ability to trace both nitrogen and carbon/hydrogen pathways make it an excellent choice for many applications. When compared to ¹³C- and deuterium-only labeled alternatives, the selection of the appropriate isotopic tracer will ultimately depend on the specific experimental goals, analytical capabilities, and cost considerations. This guide provides the foundational information to make an informed decision and to design robust and accurate experiments.
References
A Comparative Analysis of L-Aspartic acid-15N,d3 from Leading Vendors
For researchers, scientists, and drug development professionals, the purity and isotopic enrichment of stable isotope-labeled compounds are paramount for accurate and reproducible experimental results. This guide provides a comparative analysis of L-Aspartic acid-15N,d3 from three prominent vendors: Sigma-Aldrich, Cambridge Isotope Laboratories, and MedChemExpress. The comparison is based on publicly available product specifications, and this guide outlines key experimental protocols for independent verification.
Data Presentation: A Side-by-Side Look at Vendor Specifications
The quality of this compound can be primarily assessed by its isotopic enrichment and chemical purity. The following table summarizes the product specifications as provided by each vendor. It is important to note that direct experimental comparison of lots from each vendor would provide the most definitive data.
| Parameter | Sigma-Aldrich | Cambridge Isotope Laboratories | MedChemExpress |
| Product Number | Varies by specific product | DNLM-6931 | HY-N0666S9 |
| Isotopic Enrichment (¹⁵N) | ≥98 atom % | ≥98 atom % | 99.1% |
| Isotopic Enrichment (D) | ≥98 atom % | ≥98 atom % | Not explicitly stated |
| Chemical Purity | Information available upon request | ≥98%[1] | ≥98.0% (HPLC) |
| Molecular Formula | HO₂CCD₂CD(¹⁵NH₂)CO₂H[1] | HOOCCD₂CD(¹⁵NH₂)COOH | C₄H₄D₃¹⁵NO₄ |
| CAS Number | 1308264-52-9[1] | 1308264-52-9[1] | 1308264-52-9 |
Key Experimental Protocols for Quality Assessment
To ensure the quality and consistency of this compound for your specific application, independent verification is recommended. The following are detailed methodologies for key experiments.
Determination of Isotopic Enrichment by Mass Spectrometry
Objective: To quantify the atom percent enrichment of ¹⁵N and Deuterium in this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-2 mg of this compound and dissolve in a suitable solvent (e.g., 0.1% formic acid in water) to a final concentration of 1 mg/mL.
-
Prepare a serial dilution to a working concentration of 1-10 µg/mL.
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is recommended.
-
-
Data Acquisition:
-
Acquire mass spectra in full scan mode in the positive or negative ion mode.
-
The mass-to-charge ratio (m/z) for the unlabeled L-Aspartic acid (M+H)⁺ is approximately 134.05. The fully labeled this compound (M+H)⁺ is expected at approximately m/z 138.07.
-
-
Data Analysis:
-
Determine the relative intensities of the monoisotopic peaks for the unlabeled, partially labeled, and fully labeled species.
-
Calculate the atom percent enrichment for ¹⁵N and D based on the relative peak intensities of the isotopic distribution.
-
Assessment of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound and identify any potential impurities.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a mild acidic buffer) at a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation:
-
An HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD) is suitable.
-
A C18 reversed-phase column is commonly used.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 0% to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or CAD.
-
-
Data Analysis:
-
Integrate the peak area of the main component and any impurity peaks.
-
Calculate the percentage purity by dividing the peak area of the main component by the total peak area.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the identity and isotopic labeling pattern of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a deuterated solvent such as Deuterium Oxide (D₂O).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Due to the deuterium labeling at the 2 and 3 positions, the corresponding proton signals will be absent in the ¹H NMR spectrum.
-
The ¹³C NMR spectrum will show characteristic shifts for the carboxyl and alpha-carbon, with potential coupling to ¹⁵N.
-
-
Data Analysis:
-
Compare the obtained spectra with reference spectra of unlabeled L-Aspartic acid to confirm the absence of specific proton signals and to verify the overall structure.
-
Visualizing Workflows and Pathways
To better illustrate the experimental processes and the context of this compound's use, the following diagrams are provided.
Caption: Experimental workflow for the quality assessment of this compound.
Caption: Simplified metabolic pathway illustrating the incorporation of L-Aspartic acid.
References
Assessing the Biological Impact of L-Aspartic Acid-15N,d3 Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Stable isotope labeling is a cornerstone of modern metabolic research, enabling the precise tracking of molecules through complex biochemical networks.[1] L-Aspartic acid, a non-essential amino acid, is a central node in metabolism, linking carbohydrate and nitrogen pathways.[2][3] The isotopically labeled variant, L-Aspartic acid-15N,d3, offers a powerful tool for tracing these pathways. This guide provides an objective comparison of this tracer with other common labeling alternatives, supported by experimental data and detailed protocols, to aid researchers in experimental design and data interpretation.
Comparison of Isotopic Labeling Strategies
The choice of isotopic label is critical and depends on the specific metabolic question being addressed. This compound provides simultaneous tracking of the amino nitrogen and the carbon backbone. The primary alternatives involve labeling with Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) alone.
| Feature | This compound | L-Aspartic acid (U-¹³C₄) | L-Aspartic acid-¹⁵N |
| Total Mass Shift | +4 Da | +4 Da | +1 Da |
| Primary Application | Tracing nitrogen and carbon fate simultaneously; Distinguishing tracer-derived aspartate from endogenous pools. | Tracing the carbon backbone through the TCA cycle, gluconeogenesis, and other pathways.[4] | Tracing the amino group in transamination reactions and nitrogen metabolism.[] |
| Kinetic Isotope Effect (KIE) | Possible, but likely small. The C-D bond is stronger than a C-H bond, which can slow reaction rates.[6] However, with deuterium on C3, a large primary KIE on transamination (at C2) is not expected. | Negligible for ¹³C. | None. |
| Label Stability & Scrambling | The ¹⁵N label can be exchanged during reversible transamination reactions.[7] Deuterium on the carbon backbone is generally stable but can be lost during a full turn of the TCA cycle.[6] | The ¹³C carbon backbone is relatively stable and less prone to exchange than the ¹⁵N label.[] | The ¹⁵N label is susceptible to scrambling through transaminase activity, potentially appearing on other amino acids like glutamate and alanine.[7] |
| Relative Cost | High | High | Moderate |
Quantitative Data for Mass Spectrometry
Accurate analysis relies on distinguishing the different isotopologues by mass spectrometry. The following table summarizes the expected mass-to-charge ratios (m/z) for use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis in positive ion mode.
| Analyte | Parent Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Notes |
| L-Aspartic acid (Unlabeled) | 134.1 | 74.1 | The fragment corresponds to the loss of the C1 carboxyl group and ammonia.[8] |
| This compound | 138.1 | 77.1 | The +4 Da shift is reflected in the fragment ion, confirming label retention. |
| L-Aspartic acid (U-¹³C₄) | 138.1 | 77.1 | The fragment contains two ¹³C atoms, resulting in a +3 Da shift from the unlabeled fragment. |
| L-Aspartic acid-¹⁵N | 135.1 | 74.1 | The ¹⁵N is lost in this common fragmentation pathway, leading to a fragment identical to the unlabeled version. |
Biological Impact Assessment
A primary concern when using heavy-isotope labeled compounds is whether the label itself alters the biological process under investigation.
Kinetic Isotope Effect (KIE)
The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed due to the greater mass of deuterium and the consequently higher energy required to break a C-D bond compared to a C-H bond.[6]
For this compound (HOOC-CD₂-CD(¹⁵NH₂)-COOH), the deuterium atoms are on the C3 carbon. The most immediate metabolic reactions involving aspartate are transaminations, which occur at the C2 carbon. Studies on [α-²H]-L-aspartate (deuterium at C2) show a small but measurable KIE (kH/kD ≈ 1.4) for the reaction catalyzed by aspartate aminotransferase.[9] Since the deuterium in this compound is not at the site of bond cleavage for this key reaction, a primary KIE is not expected. However, a smaller secondary KIE is possible. Studies using other deuterated substrates like glucose and acetate have reported relatively small in vivo KIEs of 4-6%, suggesting that for many applications, the biological impact is minimal.[6]
Label Stability and Metabolic Fate
The dual labels in this compound provide distinct information. The ¹⁵N on the amino group is readily transferred to α-ketoglutarate by aspartate aminotransferase to form ¹⁵N-glutamate. This reversibility means the ¹⁵N label can be "scrambled" or exchanged, appearing in other amino acids.[7]
The d3-labeled carbon backbone will enter the TCA cycle as oxaloacetate. While the deuterium labels are stable through initial reactions, it has been shown that during a full turn of the TCA cycle, all deuterium labels can be lost through exchange reactions.[6] This characteristic can be exploited to differentiate between direct metabolic pathways and metabolites formed after multiple cycles.
Experimental Protocols
Below is a representative protocol for a stable isotope tracing experiment in cultured mammalian cells.
Objective: To trace the metabolic fate of L-Aspartic acid in cancer cells.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Standard cell culture medium (e.g., DMEM)
-
DMEM deficient in L-Aspartic acid
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Metabolite Extraction Solvent: 80% Methanol / 20% Water, chilled to -80°C
-
LC-MS/MS system with a suitable column (e.g., HILIC)
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture overnight in standard complete medium.
-
Media Preparation: Prepare the "labeling medium" by supplementing aspartic acid-free DMEM with 10% dFBS and the desired concentration of this compound (a typical starting concentration is the standard physiological level found in DMEM, ~0.1 mM).
-
Labeling:
-
Aspirate the standard medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add 1 mL of the pre-warmed labeling medium to each well.
-
Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.
-
-
Metabolite Extraction:
-
At each time point, place the plate on ice and aspirate the labeling medium.
-
Immediately wash the cells twice with 1 mL of ice-cold PBS.
-
Add 1 mL of -80°C extraction solvent to each well.
-
Scrape the cells into the solvent and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant (containing the polar metabolites) to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolites in a suitable volume (e.g., 50 µL) of LC-MS grade water or an appropriate injection solvent.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate metabolites using a HILIC column with a gradient of acetonitrile and ammonium formate buffer.[10]
-
Analyze samples using Multiple Reaction Monitoring (MRM) in positive ion mode, monitoring the specific mass transitions for unlabeled and labeled aspartate and its downstream metabolites (e.g., malate, fumarate, other amino acids).[8]
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue.
-
Calculate the fractional enrichment by dividing the peak area of the labeled isotopologue by the sum of the areas of all isotopologues for that metabolite.
-
Plot the fractional enrichment over time to determine metabolic flux.
-
Mandatory Visualizations
Caption: Metabolic Hub Role of L-Aspartic Acid.
Caption: General Workflow for Stable Isotope Tracing.
Caption: Logic Diagram for Tracer Selection.
Conclusion
This compound is a highly valuable tracer for sophisticated metabolic studies, offering the ability to track nitrogen and carbon fate concurrently. Its primary biological impact stems from the potential for a minor kinetic isotope effect due to deuterium labeling and the known metabolic scrambling of the ¹⁵N-amino group. Compared to single-label alternatives like ¹³C- or ¹⁵N-aspartic acid, it provides a more comprehensive, albeit complex, view of aspartate metabolism. By carefully considering these factors and implementing robust experimental protocols, researchers can effectively leverage this powerful tool to uncover novel insights into cellular physiology, disease states, and drug action.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for L-Aspartic acid (HMDB0000191) [hmdb.ca]
- 4. TCA cycle kinetics in the rat heart by analysis of (13)C isotopomers using indirect (1)H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-13C amino acid selective labeling in a 2H15N background for NMR studies of large proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem-agilent.com [chem-agilent.com]
- 9. Kinetic isotope effect studies on aspartate aminotransferase: evidence for a concerted 1,3 prototropic shift mechanism for the cytoplasmic isozyme and L-aspartate and dichotomy in mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reporting L-Aspartic acid-15N,d3 Experimental Data: Standards and Comparisons
For researchers, scientists, and drug development professionals utilizing L-Aspartic acid-15N,d3 and other stable isotope-labeled compounds, rigorous and standardized reporting of experimental data is paramount for reproducibility, accurate interpretation, and meaningful comparison across studies. This guide provides a framework for reporting such data, drawing upon established metabolomics reporting standards. It also offers a comparative overview of this compound against alternative labeled compounds, supported by experimental considerations.
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of quantitative mass spectrometry, enabling precise and accurate measurement of endogenous analyte concentrations by correcting for variability in sample preparation and instrument response. To ensure the integrity and utility of data generated using these powerful tools, adherence to comprehensive reporting guidelines is essential.
Core Principles for Data Reporting
Drawing from the Metabolomics Standards Initiative (MSI), a set of minimum reporting standards should be adopted to ensure experimental transparency and facilitate data reuse.[1][2][3][4][5] Key aspects to document include:
-
Sample Preparation: A detailed description of the sample extraction, protein precipitation, and any derivatization steps is crucial for reproducibility.[1]
-
Experimental Analysis: Comprehensive details of the analytical instrumentation (e.g., LC-MS/MS system), including manufacturer, model, and software versions, must be reported.
-
Quality Control (QC): Procedures for assessing and ensuring data quality, such as the use of QC samples and the monitoring of instrument performance, should be clearly outlined.
-
Metabolite Identification: The criteria used for identifying and confirming the analyte of interest must be explicitly stated.
-
Data Pre-processing: All steps involved in the transformation of raw data into a quantifiable format, including peak integration, normalization, and any statistical analyses, should be thoroughly documented.
A detailed checklist, adapted from the MSI guidelines, can serve as a practical tool to ensure all necessary information is captured.[3][6][7]
Product Comparison: this compound and Alternatives
The choice of an internal standard is a critical decision in quantitative metabolomics. This compound offers a significant mass shift from its unlabeled counterpart, minimizing isotopic interference. However, various alternatives exist, each with its own set of characteristics. The following table provides a comparison of this compound with other commercially available labeled aspartic acid variants.
| Feature | This compound | L-Aspartic acid-13C4,15N,d3 | L-Aspartic acid-d3 | L-Aspartic acid-15N |
| Molecular Formula | C4H4D3(15N)O4 | (13C)4H4D3(15N)O4 | C4H4D3NO4 | C4H7(15N)O4 |
| Isotopic Enrichment | ≥98% (15N), ≥98% (D) | 97-99% (13C), 97-99% (D), 97-99% (15N) | ≥98% (D) | ≥98% (15N) |
| Mass Shift (from unlabeled) | +4 Da | +8 Da | +3 Da | +1 Da |
| Primary Applications | Isotope dilution mass spectrometry, metabolic flux analysis, proteomics | Isotope dilution mass spectrometry, metabolic flux analysis, proteomics, biomolecular NMR | Isotope dilution mass spectrometry | Isotope dilution mass spectrometry, metabolic flux analysis |
| Potential Considerations | Potential for minor chromatographic shifts compared to the unlabeled analyte due to deuterium labeling. | Higher cost due to multiple labels. Minimal chromatographic shift. | Potential for H/D exchange under certain conditions. | Smaller mass shift may be more susceptible to isotopic interference from the unlabeled analyte. |
The selection of the most appropriate standard depends on the specific experimental requirements, including the desired mass shift, potential for isotopic interference, and budget. While deuterated standards are often more cost-effective, 13C and 15N labeling is generally considered the gold standard due to the lower risk of chromatographic shifts and isotopic exchange.[8][9][10][]
Experimental Protocol: Quantitative Analysis of Aspartic Acid in Plasma by Isotope Dilution LC-MS/MS
This section provides a representative protocol for the quantification of L-aspartic acid in human plasma using this compound as an internal standard. This protocol is synthesized from established methods for amino acid analysis.[1][12][13]
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing the this compound internal standard at a known concentration (e.g., 10 µM).
-
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the analyte of interest, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions:
-
L-Aspartic acid (unlabeled): Precursor ion (m/z) -> Product ion (m/z)
-
This compound (labeled): Precursor ion (m/z) -> Product ion (m/z)
-
Note: The specific m/z values for precursor and product ions should be optimized for the specific instrument used.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy to achieve maximum signal intensity for both the analyte and the internal standard.
-
Data Analysis and Quantification
-
Integrate the peak areas for the SRM transitions of both the endogenous L-Aspartic acid and the this compound internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by analyzing a series of calibration standards with known concentrations of unlabeled L-Aspartic acid and a fixed concentration of the internal standard.
-
Determine the concentration of L-Aspartic acid in the plasma samples by interpolating their peak area ratios on the calibration curve.
Visualizing Experimental Workflows and Metabolic Pathways
Clear and concise diagrams are essential for communicating complex experimental processes and biological relationships. The following diagrams were generated using the DOT language.
Caption: Experimental workflow for quantitative analysis of L-Aspartic acid.
Caption: Simplified metabolic pathways involving L-Aspartic acid.
By adhering to these reporting standards and carefully considering the selection of internal standards, researchers can significantly enhance the quality, reliability, and impact of their experimental findings in the dynamic fields of metabolomics and drug development.
References
- 1. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recommendations for Reporting Metabolite Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Checklist for Reproducible Computational Analysis in Clinical Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 12. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the In Vivo Metabolic Fate of L-Aspartic Acid-15N,d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for tracing the in vivo metabolic fate of L-Aspartic acid, with a primary focus on the dual-labeled tracer L-Aspartic acid-15N,d3. We present supporting experimental data, detailed protocols for key experiments, and visual representations of metabolic pathways and experimental workflows to aid in the design and interpretation of in vivo metabolic studies.
Introduction to In Vivo Aspartate Tracing
L-aspartic acid is a non-essential amino acid central to numerous metabolic processes, including the urea cycle, purine and pyrimidine synthesis, and the malate-aspartate shuttle.[1][2] Understanding its in vivo kinetics and metabolic fate is crucial for researchers in various fields, from oncology to neuroscience. Stable isotope-labeled tracers, such as this compound, are invaluable tools for these investigations, allowing for the precise tracking of the amino acid's journey through various metabolic pathways without the safety concerns associated with radioactive isotopes.[3] This guide compares the use of this compound with other common stable isotope tracers used to interrogate aspartate metabolism.
Comparison of Tracers for Aspartate Metabolism
The choice of tracer is critical for addressing specific research questions. Here, we compare this compound with alternative tracers, highlighting their respective advantages and applications.
| Tracer | Information Provided | Common Applications | Advantages | Limitations |
| This compound | Direct measurement of nitrogen and carbon skeleton fate of aspartate. | Quantifying aspartate's contribution to nitrogen-containing compounds (e.g., urea, other amino acids) and pathways involving the carbon backbone. | Provides a comprehensive view of both nitrogen and carbon metabolism of aspartate simultaneously.[4] | Requires sophisticated mass spectrometry to resolve deuterated and 15N-labeled species. |
| L-Aspartic acid-15N | Tracks the fate of the amino group of aspartate. | Studying transamination reactions, urea cycle kinetics, and the synthesis of other nitrogenous compounds from aspartate.[4] | Specifically isolates the contribution of aspartate's nitrogen to downstream metabolites. | Does not provide information on the fate of the carbon skeleton. |
| L-Aspartic acid-d3 | Tracks the fate of the carbon skeleton of aspartate. | Investigating aspartate's entry into the TCA cycle and its use in gluconeogenesis. | Useful for studying pathways where the amino group is removed. | The deuterium label may be lost in certain reactions, potentially underestimating flux. |
| [U-13C]Glucose | Indirectly measures de novo synthesis of aspartate from glucose via the TCA cycle. | Assessing the contribution of glucose to the aspartate pool in various physiological and pathological states. | Provides insight into the interplay between glucose metabolism and amino acid synthesis. | Does not measure the metabolism of pre-existing or exogenously supplied aspartate. |
| [U-13C]Glutamine | Measures the contribution of glutamine to the aspartate pool through anaplerosis. | Studying the role of glutamine in replenishing TCA cycle intermediates and subsequent aspartate synthesis. | Crucial for understanding cancer metabolism and other states of high glutamine utilization. | Only reflects the portion of the aspartate pool derived from glutamine. |
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies utilizing L-Aspartic acid-15N and alternative tracers.
Table 1: In Vivo Metabolic Fate of L-Aspartic acid-15N in Rats
This table is based on the findings of Taruvinga, Golden, and Jackson, who infused 15N-aspartate into post-prandial rats.[4] The data represents the atom percent excess (APE) of 15N in the free amino acid pools of various tissues, indicating the extent of 15N incorporation from the labeled aspartate.
| Metabolite | Liver (APE x 1000) | Kidney (APE x 1000) | Muscle (APE x 1000) | Blood (APE x 1000) |
| Urea | 92 ± 14 | - | - | 55 ± 14 |
| Glutamine (amide) | 77 ± 7 | 102 ± 9 | 58 ± 6 | 64 ± 3 |
| Glutamate | 67 ± 6 | 74 ± 5 | 48 ± 10 | 56 ± 4 |
| Alanine | 23 ± 3 | 69 ± 3 | 52 ± 6 | 1 ± 0 |
| Ammonia | 13 ± 2 | 2 ± 2 | 15 ± 2 | 6 ± 1 |
Data presented as mean ± SD. APE: Atom Percent Excess.
Interpretation: The high enrichment of 15N in urea and the amide group of glutamine, particularly in the liver and kidney, demonstrates the significant role of aspartate's nitrogen in the urea cycle and in providing nitrogen for glutamine synthesis.[4] The relatively low enrichment in glutamate suggests that in the post-prandial state, aspartate aminotransferase may favor aspartate synthesis rather than its breakdown to glutamate.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo metabolic studies. Below are protocols for key experiments.
Protocol 1: In Vivo Infusion of this compound in a Rodent Model
Objective: To determine the in vivo metabolic fate of this compound by measuring isotopic enrichment in downstream metabolites in various tissues.
Materials:
-
This compound (sterile, pyrogen-free solution)
-
Anesthetized rodent model (e.g., rat, mouse) with jugular vein catheterization
-
Infusion pump
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue collection tools (e.g., liquid nitrogen-chilled tongs)
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Animal Preparation: Anesthetize the animal and ensure proper catheter placement in the jugular vein for tracer infusion and blood sampling.
-
Tracer Infusion: Begin a continuous intravenous infusion of this compound at a predetermined rate to achieve isotopic steady-state in the plasma.
-
Blood Sampling: Collect blood samples at regular intervals to monitor the isotopic enrichment of this compound in the plasma and confirm the attainment of steady-state.
-
Tissue Collection: At the end of the infusion period, rapidly collect tissues of interest (e.g., liver, kidney, muscle, brain) using liquid nitrogen-chilled tongs to quench metabolic activity.
-
Metabolite Extraction: Homogenize the frozen tissues and extract metabolites using a suitable solvent system (e.g., 80% methanol).
-
Sample Analysis: Analyze the tissue extracts and plasma samples by LC-MS/MS to determine the isotopic enrichment of this compound and its downstream metabolites.
-
Data Analysis: Calculate the atom percent excess (APE) or fractional enrichment of the stable isotopes in each metabolite to determine the contribution of this compound to their synthesis.
Protocol 2: In Vivo Tracing with [U-13C]Glucose to Assess Aspartate Synthesis
Objective: To indirectly measure the de novo synthesis of aspartate from glucose by tracing the incorporation of 13C into aspartate and related TCA cycle intermediates.
Materials:
-
[U-13C]Glucose (sterile, pyrogen-free solution)
-
Rodent model with venous access
-
Infusion pump or syringes for bolus injection
-
Blood and tissue collection supplies
-
GC-MS or LC-MS/MS system for metabolite analysis
Procedure:
-
Tracer Administration: Administer [U-13C]Glucose via intravenous infusion or bolus injection.
-
Sample Collection: At a specified time point after tracer administration, collect blood and tissues of interest.
-
Metabolite Extraction: Process the samples as described in Protocol 1.
-
Sample Analysis: Analyze the extracts to determine the mass isotopologue distribution of aspartate, malate, fumarate, and other TCA cycle intermediates.
-
Data Analysis: Calculate the fractional contribution of glucose to the aspartate pool based on the 13C enrichment in these metabolites.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key metabolic pathways and experimental workflows.
Metabolic Pathways of L-Aspartic Acid
Caption: Key metabolic pathways involving L-Aspartic acid.
Experimental Workflow for In Vivo Stable Isotope Tracing
References
- 1. Deuteration protects asparagine residues against racemization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Dual Isotope Tracer Approach with Oro-Ileal Balance Method for Determination of Amino Acid Digestibility in Cannulated Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15N and ²H Intrinsic Labeling Demonstrate That Real Digestibility in Rats of Proteins and Amino Acids from Sunflower Protein Isolate Is Almost as High as That of Goat Whey - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Aspartic Acid-15N,d3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate tools for quantitative analysis and metabolic studies is paramount. This guide provides a detailed comparison of L-Aspartic acid-15N,d3 against other stable isotope-labeled alternatives, supported by experimental data from peer-reviewed studies. We will delve into its primary applications as an internal standard for mass spectrometry-based quantification and as a tracer in metabolic flux analysis.
Application 1: Internal Standard for Accurate Quantification
Stable isotope-labeled internal standards are the gold standard for quantitative analysis in complex biological matrices. Their key advantage is that they co-elute with the analyte of interest and experience similar matrix effects and ionization suppression, leading to highly accurate and precise measurements. This compound, with its mass shift of +4 Da (from ¹⁵N and three ²H atoms), is an excellent choice for an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Performance Comparison: L-Aspartic acid-d3 vs. Other Labeled Standards
Table 1: Method Validation Data for the Quantification of L-Aspartic Acid using L-Aspartic acid-d3 as an Internal Standard
| Parameter | Result |
| Linearity (r²) | >0.99 |
| Calibration Range | 0.2 - 200.0 µM |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | <15% |
| Recovery | 98.9 - 102.5%[1] |
This data is adapted from a study that used L-Aspartic acid-d3. Given the similar physicochemical properties, this compound is expected to show comparable performance.
Alternative Stable Isotope-Labeled Internal Standards for L-Aspartic Acid:
For researchers considering alternatives, several other isotopically labeled versions of L-Aspartic acid are commercially available. The choice of internal standard can be influenced by the desired mass shift from the analyte and potential for isotopic overlap with other compounds in the sample.
Table 2: Comparison of Common Stable Isotope-Labeled L-Aspartic Acid Standards
| Internal Standard | Mass Shift (Da) | Common Applications |
| L-Aspartic acid-2,3,3-d3 (d3) | +3 | Metabolomics, Clinical Chemistry |
| L-Aspartic acid-¹⁵N (15N) | +1 | Metabolic Flux Analysis, Proteomics |
| L-Aspartic acid-¹³C₄ (13C4) | +4 | Metabolic Flux Analysis |
| L-Aspartic acid-¹³C₄,¹⁵N (13C4, 15N) | +5 | Metabolomics, Proteomics |
| L-Aspartic acid-d3,¹⁵N (d3, 15N) | +4 | Metabolomics, Proteomics |
Experimental Protocol: Quantification of L-Aspartic Acid in Urine by LC-MS/MS
This protocol is a representative example for the quantification of amino acids in a biological fluid using a stable isotope-labeled internal standard.
1. Sample Preparation:
-
To 50 µL of urine sample, add 150 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing the internal standard (this compound) at a known concentration.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge the samples at 14,000 x g for 5 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC System: ACQUITY UPLC I-Class.[2]
-
Column: ACQUITY UPLC HSS T3, 1.8 µm, 150 x 2.1 mm.[2]
-
Mobile Phase A: Water + 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% formic acid.[2]
-
Flow Rate: 0.6 mL/min.[2]
-
Injection Volume: 2 µL.[2]
-
MS System: Xevo TQ-S micro.[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
3. Data Analysis:
-
The concentration of L-Aspartic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve generated from standards of known concentrations.
Caption: Workflow for L-Aspartic Acid Quantification.
Application 2: Tracer for Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique to elucidate the flow of metabolites through biochemical pathways. Stable isotope tracers, such as this compound, are introduced into a biological system, and the incorporation of the heavy isotopes into downstream metabolites is monitored by mass spectrometry or NMR. The ¹⁵N label from L-Aspartic acid can be traced as it is incorporated into other amino acids through transamination reactions and into nitrogen-containing compounds like nucleotides.
Comparing ¹⁵N Tracing with ¹³C Tracing
While ¹³C-labeled glucose and glutamine are the most common tracers for central carbon metabolism, ¹⁵N-labeled amino acids provide complementary and crucial information about nitrogen metabolism.
Table 3: Comparison of ¹³C and ¹⁵N Tracers in Metabolic Flux Analysis
| Feature | ¹³C Tracers (e.g., ¹³C-Glucose) | ¹⁵N Tracers (e.g., ¹⁵N-Aspartic Acid) |
| Primary Focus | Central Carbon Metabolism (Glycolysis, TCA cycle, etc.) | Nitrogen Metabolism (Amino acid synthesis, nucleotide synthesis) |
| Key Insights | Fuel sources, pathway activity, carbon fate | Nitrogen sources, transamination fluxes, nucleotide biosynthesis pathways |
| Combined Use | ¹³C/¹⁵N dual labeling provides a more comprehensive view of metabolic networks.[3] |
Experimental Protocol: ¹⁵N-Aspartic Acid Tracing in Mammalian Cells
This protocol provides a general workflow for a stable isotope tracing experiment.
1. Cell Culture and Labeling:
-
Culture mammalian cells in a standard growth medium.
-
Replace the standard medium with a medium containing this compound at a known concentration.
-
Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled aspartic acid.
2. Metabolite Extraction:
-
Aspirate the labeling medium and quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
3. LC-MS Analysis:
-
Analyze the metabolite extract using LC-MS to measure the mass isotopologue distribution of relevant metabolites (e.g., other amino acids, nucleotides).
4. Data Analysis and Flux Calculation:
-
The fractional labeling of downstream metabolites is used to calculate the relative contribution of L-Aspartic acid's nitrogen to their synthesis.
-
This data can be integrated into metabolic models to quantify intracellular fluxes.
Caption: General workflow for metabolic tracing.
Visualizing Metabolic Pathways: Aspartate's Role in Nitrogen Distribution
L-Aspartic acid is a key node in cellular nitrogen metabolism. The ¹⁵N label from this compound can be transferred to alpha-ketoglutarate via aspartate aminotransferase (AST) to form ¹⁵N-glutamate. This ¹⁵N-glutamate can then serve as a nitrogen donor for the synthesis of other amino acids and nitrogenous compounds.
Caption: Tracing ¹⁵N from L-Aspartic acid.
References
- 1. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-Aspartic Acid-15N,d3: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical reagents. This guide provides detailed, step-by-step procedures for the proper disposal of L-Aspartic acid-15N,d3, a non-hazardous, isotopically labeled amino acid, empowering researchers to manage their waste streams effectively and safely.
For scientists and drug development professionals, adherence to correct disposal protocols for even seemingly benign compounds like this compound is a critical component of responsible research. While this compound is not classified as hazardous, proper disposal is essential to maintain a safe laboratory environment and comply with institutional and local regulations.
Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). Although L-Aspartic acid is considered non-hazardous, it may cause eye and skin irritation upon contact.[1] Therefore, always wear:
-
Safety goggles or glasses: To protect the eyes from potential splashes.
-
Gloves: To prevent skin contact.
-
Lab coat: To protect clothing and skin.
Work in a well-ventilated area to avoid inhalation of any dust particles. In case of accidental contact, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical advice.
Quantitative Data Summary
| Property | Value | Source |
| Appearance | White crystalline powder or crystals | [1] |
| Melting Point | >300 °C (decomposes) | [2] |
| pH | 2.5 - 3.5 (in a saturated aqueous solution) | [1] |
| Water Solubility | 5 g/L (at 25 °C) | [2] |
Disposal Workflow
The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and local regulations. The following workflow provides a logical approach to determining the correct procedure.
Experimental Protocols: Disposal Procedures
Disposal of Solid this compound
Uncontaminated, solid this compound can typically be disposed of in the regular laboratory trash. However, it is imperative to first consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on solid chemical waste disposal. Some institutions may require all chemical waste, regardless of hazard classification, to be collected by their hazardous waste program.
Procedure:
-
Verification: Ensure the solid this compound is not contaminated with any hazardous materials. If it is, the entire mixture must be treated as hazardous waste.
-
Packaging: Place the uncontaminated solid waste in a sealed, clearly labeled container.
-
Disposal: Following institutional guidelines, either place the sealed container in the designated laboratory trash or arrange for pickup by the EHS department.
Disposal of Aqueous Solutions of this compound
Aqueous solutions of this compound can often be disposed of down the sanitary sewer, provided the solution is neutralized and free of other hazardous contaminants.
Procedure:
-
Verification: Confirm that the aqueous solution does not contain any other hazardous chemicals. If it does, it must be disposed of as hazardous chemical waste.
-
pH Measurement: Use a calibrated pH meter or pH indicator strips to determine the pH of the solution. Given that a saturated solution of L-Aspartic acid has a pH between 2.5 and 3.5, it will likely be acidic.[1]
-
Neutralization: If the pH is outside the neutral range (typically between 5.5 and 9.0, but confirm with local regulations), it must be neutralized.
-
For acidic solutions (pH < 5.5), slowly add a dilute basic solution (e.g., 1M sodium hydroxide or a saturated solution of sodium bicarbonate) dropwise while continuously stirring.
-
Monitor the pH periodically as the base is added.
-
Continue adding the base until the pH is stable within the neutral range.
-
-
Sewer Disposal: Once the solution is neutralized, pour it down the sanitary sewer, followed by flushing with a large volume of water (at least 20 parts water).
Important Considerations:
-
Local Regulations are Key: Always adhere to the specific disposal regulations of your institution, city, and state. These guidelines may be more stringent than federal recommendations.
-
Avoid Drain Disposal for Solids: Never dispose of solid this compound down the drain, as this can cause blockages.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (like water). The rinsate should be collected and disposed of as aqueous waste. The clean, empty container can then typically be disposed of in the regular trash, with any labels defaced.
By following these detailed procedures and workflows, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory setting.
References
Essential Safety and Logistical Information for Handling L-Aspartic acid-15N,d3
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical reagents is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for L-Aspartic acid-15N,d3, a stable isotope-labeled amino acid crucial for metabolic research, proteomics, and drug development. Adherence to these guidelines will minimize risks and ensure the integrity of your experiments.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is categorized as causing serious eye irritation (Category 2A)[1]. While it is not classified as a hazardous substance or mixture in all contexts, proper protective measures are essential to prevent exposure and ensure laboratory safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | To prevent eye contact, which can cause serious irritation[1]. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | To avoid skin contact. Gloves must be inspected before use and disposed of properly after handling[2]. |
| Skin and Body Protection | Impervious clothing, such as a lab coat. | To protect skin from accidental spills[1]. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. Use a NIOSH (US) or type P1 (EN 143) dust mask if nuisance levels of dust are present[2]. A self-contained breathing apparatus is recommended for firefighting[1][2][3]. | To prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling and Storage
Proper handling and storage are critical to maintain the quality of this compound and to ensure the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, well-ventilated area, tightly sealed to protect it from moisture and light[1].
-
Recommended storage temperature is 4°C for sealed storage. If in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month[1].
Handling and Use:
-
Always handle this compound in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust and aerosols[1].
-
Wash hands thoroughly after handling the substance[1].
-
Avoid contact with skin, eyes, and clothing[3].
-
Ensure an eyewash station and safety shower are readily accessible[1].
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[1][4]. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. Consult a physician if irritation occurs[1][2]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician[1][2]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and consult a physician[1][2]. |
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
-
Unused Product: Dispose of the chemical in its original container or a suitable, labeled waste container. Do not mix with other waste materials unless specifically instructed.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, should be considered contaminated and disposed of as chemical waste.
-
Spill Cleanup: In the event of a spill, wear full personal protective equipment. Absorb spills with an inert material (e.g., diatomite, universal binders) and place in a suitable container for disposal. Decontaminate the spill area with alcohol[1]. Prevent the product from entering drains or water courses[1].
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
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